molecular formula C2H2Br4<br>Br2CHCHBr2<br>C2H2Br4 B165195 1,1,2,2-Tetrabromoethane CAS No. 79-27-6

1,1,2,2-Tetrabromoethane

Cat. No.: B165195
CAS No.: 79-27-6
M. Wt: 345.65 g/mol
InChI Key: QXSZNDIIPUOQMB-UHFFFAOYSA-N
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Description

Density and viscosity of mixtures of 1,1,2,2-tetrabromoethane and 1-bromododecane has been measured at atmospheric pressure.>Acetylene tetrabromide appears as a yellowish liquid with a pungent odor, much like camphor. Irritates skin. Ingestion or inhalation may produce irritation or a narcotic effect. Chronic exposure may damage liver. Noncombustible, but decomposes at 374°F, releasing flammable and toxic fumes. Much denser than water. Used as a solvent for fats, oils and waxes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrabromoethane
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InChI

InChI=1S/C2H2Br4/c3-1(4)2(5)6/h1-2H
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InChI Key

QXSZNDIIPUOQMB-UHFFFAOYSA-N
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Canonical SMILES

C(C(Br)Br)(Br)Br
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Molecular Formula

C2H2Br4, Array
Record name ACETYLENE TETRABROMIDE
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DSSTOX Substance ID

DTXSID1026083
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Molecular Weight

345.65 g/mol
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Physical Description

Acetylene tetrabromide appears as a yellowish liquid with a pungent odor, much like camphor. Irritates skin. Ingestion or inhalation may produce irritation or a narcotic effect. Chronic exposure may damage liver. Noncombustible, but decomposes at 374 °F, releasing flammable and toxic fumes. Much denser than water. Used as a solvent for fats, oils and waxes., Pale-yellow liquid with a pungent odor similar to camphor or iodoform; Note: A solid below 32 degrees F; [NIOSH], YELLOW HEAVY LIQUID WITH PUNGENT ODOUR., Pale-yellow liquid with a pungent odor similar to camphor or iodoform., Pale-yellow liquid with a pungent odor similar to camphor or iodoform. [Note: A solid below 32 °F.]
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Boiling Point

471 °F at 760 mmHg (NTP, 1992), 243.5 °C; 151 °C @ 54 mm Hg, 243.5 °C, 474 °F (decomposes), 474 °F (Decomposes)
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Flash Point

635 °F (NFPA, 2010), -18 °C (closed cup)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), 0.065 g/100 ml water @ 30 °C, Soluble in acetone, Miscible in ethanol, ethyl ether, chloroform, aniline, acetic acid; soluble in benzene; slightly soluble in carbon tetrachloride., 0.28 g/100 g water @ 80 °C, In water, 678 mg/l @ 25 °C, Solubility in water: none, 0.07%
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Density

2.9656 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.9656 @ 20 °C/4 °C, Relative density (water = 1): 2.96, 2.97
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Vapor Density

11.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.9 (Air = 1), Relative vapor density (air = 1): 11.9
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Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 149 °F (NTP, 1992), 0.02 [mmHg], 2.0X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 5.32, 0.02 mmHg
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Color/Form

Yellowish, heavy liquid /SRP: technical grade/, Colorless to yellow liquid, Pale-yellow liquid [Note: A solid below 32 degrees F].

CAS No.

79-27-6
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Record name Ethane, 1,1,2,2-tetrabromo-
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Melting Point

30 °F (NTP, 1992), 0 °C, 32 °F
Record name ACETYLENE TETRABROMIDE
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Record name 1,1,2,2-TETRABROMOETHANE
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Record name ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE)
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Foundational & Exploratory

An In-depth Technical Guide to 1,1,2,2-Tetrabromoethane: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2-Tetrabromoethane, also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable halogenated alkane with the chemical formula C₂H₂Br₄. This document provides a comprehensive overview of its core physical and chemical properties, intended for a technical audience in research and development. It includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of its synthesis and purification workflows. While primarily an industrial solvent and intermediate, its high density and refractive index lend it to specialized laboratory applications.

Core Physical and Chemical Properties

This compound is a colorless to pale-yellowish heavy liquid with a pungent odor similar to camphor (B46023) and iodoform.[1] It is significantly denser than water.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Weight 345.65 g/mol
Melting Point 0 to 1°C
Boiling Point 243.5°Cat 760 mmHg (decomposes)[1]
239°Cat 1013 hPa (decomposition)[2]
Density 2.96g/cm³at 25 °C[2]
2.967g/mLat 25 °C[3]
Vapor Pressure 0.02mmHgat 25 °C[1]
5.32Paat 24 °C[4]
0.1hPaat 20 °C[2]
Vapor Density 11.9(air = 1)
Refractive Index 1.637n20/Dat 20 °C[3]
1.64
Water Solubility 0.68g/L[2]
678mg/Lat 25 °C[5]
Insoluble[6]
Log P (Octanol/Water Partition Coefficient) 2.8
Auto-ignition Temperature 335°C[2][4]
Solubility Profile

This compound exhibits the following solubility characteristics:

  • Miscible with: Ethanol, ether, chloroform, aniline, and acetic acid.[1][7]

  • Soluble in: Benzene and acetone.[5]

  • Slightly soluble in: Carbon tetrachloride.[1]

Chemical Properties and Reactivity

This compound is a relatively stable compound at room temperature but exhibits reactivity under specific conditions.

  • Decomposition: It decomposes upon heating to above 190-240°C, and certainly at its boiling point, releasing toxic and flammable fumes, including hydrogen bromide, bromine, and carbonyl bromide.[1][7][8]

  • Incompatibilities: It is incompatible with strong bases, strong oxidants, and chemically active metals such as aluminum, magnesium, sodium, potassium, and zinc, particularly in the presence of heat or moisture.[3][4][8] Contact with hot iron can also lead to reactions.[3]

  • Material Degradation: It can soften or destroy most plastics and rubbers.[3][8]

  • Reaction with Bases: It reacts with strong bases, which can lead to the generation of hydrogen bromide.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and standard methods for the determination of its key physical properties are provided below.

Synthesis of this compound

This compound is synthesized via the addition reaction of acetylene gas with liquid bromine.[7]

Materials:

  • Acetylene gas

  • Liquid bromine

  • Glass-lined reactor

  • Dilute alkali solution (e.g., sodium carbonate solution)

  • Water

Procedure:

  • Charge a glass-lined reactor with liquid bromine. A small amount of water may be added to create a layer on the surface of the bromine to minimize its volatilization.[7]

  • Slowly introduce acetylene gas into the reactor, maintaining a pressure of 0.02–0.05 MPa.[7]

  • Maintain the reaction temperature between 50–60°C. The reaction is exothermic and may require cooling.[7]

  • Continue the reaction for 5–7 hours. During this time, the color of the reaction mixture will gradually turn yellow.[7]

  • Upon completion, transfer the reaction solution and wash it with a dilute alkali solution to neutralize any acidic byproducts like hydrobromic acid.[7]

  • Allow the mixture to stand and separate into two layers. The lower, denser layer is the organic phase containing this compound.[7]

  • Collect the lower organic phase and wash it with water until it is neutral.[7]

  • The resulting product is crude this compound, which can be purified further by distillation under reduced pressure.

Standard Method for Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting point of a crystalline solid.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Introduce a small, finely powdered sample of this compound (in its solid form, cooled below its melting point) into the open end of a capillary tube.

  • Compact the sample at the bottom of the tube by tapping it gently.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, but more slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.

Standard Method for Boiling Point Determination

This is a general procedure for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask leading to the condenser.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises up the flask.

  • The boiling point is the temperature at which the thermometer bulb is fully immersed in the vapor and the temperature reading remains constant during the distillation.

  • Record the barometric pressure, as the boiling point is pressure-dependent.

Standard Method for Density Measurement (Digital Density Meter)

This method utilizes an oscillating U-tube to determine the density of a liquid.[11][12]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe for sample injection

Procedure:

  • Calibrate the digital density meter according to the manufacturer's instructions, typically using dry air and deionized water.

  • Ensure the measuring cell is clean and dry.

  • Inject the this compound sample into the measuring cell using a syringe, ensuring there are no air bubbles.

  • Allow the sample to reach thermal equilibrium within the instrument.

  • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

  • Record the density reading and the measurement temperature.

Standard Method for Refractive Index Measurement (Abbe Refractometer)

This is a standard procedure for measuring the refractive index of a liquid.[13][14]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (if the refractometer is not temperature-controlled)

  • Dropper or pipette

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Using a dropper, place a few drops of this compound onto the lower prism.

  • Close the prisms and allow the sample to spread into a thin film and come to the desired temperature (typically 20°C).

  • Adjust the light source and move the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • If a color fringe is observed, adjust the chromaticity screw to eliminate it.

  • Read the refractive index from the instrument's scale.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the synthesis and a general purification workflow for this compound.

Synthesis_of_1_1_2_2_Tetrabromoethane cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Acetylene Acetylene (C₂H₂) Reactor Glass-lined Reactor (50-60°C, 0.02-0.05 MPa) Acetylene->Reactor Bromine Bromine (Br₂) Bromine->Reactor Crude_Product Crude this compound (with HBr) Reactor->Crude_Product Addition Reaction Washing Washing (Dilute Alkali, then H₂O) Crude_Product->Washing Neutralization Pure_Product Purified this compound Washing->Pure_Product Separation

Caption: Synthesis of this compound from Acetylene and Bromine.

Purification_Workflow Start Crude this compound Wash_Alkali Wash with dilute Na₂CO₃ solution Start->Wash_Alkali Separate1 Separate Organic Layer Wash_Alkali->Separate1 Wash_Water Wash with Water until Neutral Separate1->Wash_Water Lower Layer Separate2 Separate Organic Layer Wash_Water->Separate2 Drying Dry over Anhydrous CaCl₂ or MgSO₄ Separate2->Drying Lower Layer Filtration Filter Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Final_Product High-Purity this compound Distillation->Final_Product

Caption: General Purification Workflow for this compound.

References

Synthesis of 1,1,2,2-Tetrabromoethane from Acetylene and Bromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,1,2,2-tetrabromoethane, a valuable halogenated organic compound, from the direct reaction of acetylene (B1199291) and bromine. This document details the underlying chemical principles, comprehensive experimental protocols, and critical process parameters, tailored for professionals in chemical research and development.

Introduction

This compound (also known as acetylene tetrabromide) is a dense, colorless to pale yellow liquid with the chemical formula C₂H₂Br₄.[1][2] Its high density and refractive index make it useful as a gauge fluid and in microscopy.[2] Furthermore, it serves as a key intermediate in the synthesis of other brominated compounds and flame retardants.[2] The primary industrial synthesis route involves the electrophilic addition of bromine to acetylene.[1][3] This guide focuses on the direct bromination method, outlining the reaction mechanism, a detailed experimental protocol, and process optimization considerations.

Reaction Mechanism and Principles

The synthesis of this compound from acetylene is a classic example of an electrophilic addition reaction. The carbon-carbon triple bond in acetylene is electron-rich and susceptible to attack by electrophiles like bromine. The reaction proceeds in two main steps, with two molecules of bromine adding across the triple bond.[3]

Step 1: The first molecule of bromine adds to acetylene to form trans-1,2-dibromoethene. Step 2: The second molecule of bromine adds to the double bond of 1,2-dibromoethene (B7949689) to yield the final product, this compound.

The overall reaction equation is: C₂H₂ + 2Br₂ → C₂H₂Br₄ [3]

The reaction proceeds readily without a catalyst.[1] However, to minimize the formation of by-products such as dibromoethylene and tribromoethane, it is crucial to control the reaction conditions, particularly temperature and the stoichiometry of the reactants.[1] The reaction can be promoted by illumination with visible or ultraviolet light, which can shorten the reaction time and increase the yield of the desired product.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data related to the synthesis and properties of this compound are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₂Br₄[1][4]
Molecular Weight 345.65 g/mol [1][5]
Appearance Colorless to light yellow, oily liquid[1][2]
Odor Pungent, similar to camphor (B46023) and iodoform[1][4]
Density 2.967 g/mL at 25 °C
Melting Point -1 to 1 °C
Boiling Point 243.5 °C at 760 mmHg[1][6]
Solubility in Water 0.065% at 30 °C[1]
Miscibility Miscible with alcohol, ether, chloroform[1]
Vapor Pressure 0.1 mmHg at 20 °C

Table 2: Optimized Reaction Parameters for Synthesis

ParameterRecommended Value/RangeNotesReference
Reaction Temperature 50–60 °CTemperatures >60°C can lead to substitution and side reactions.[1]
Acetylene Pressure 0.02–0.05 MPaSlow, controlled introduction is key.[1]
Reactant Ratio Slight excess of acetylene (1-5%)Excess >10% significantly increases by-product formation.[1]
Reaction Time 5–7 hoursCan be shortened with UV/visible light promotion.[1]
Catalyst None requiredThe reaction proceeds readily without a catalyst.[1]
Purification pH 5 to 7 (for final product)Neutralization is critical to prevent decomposition.[1]

Detailed Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis and purification of this compound.

Safety Precautions:

  • Acetylene can form explosive mixtures with air (explosion limits: 3%–81%).[7] The reaction apparatus must be purged with an inert gas (e.g., nitrogen) before introducing acetylene.[7]

  • Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • This compound is toxic and an irritant.[2] Avoid inhalation and skin contact.

Materials and Equipment:

  • Three-neck round-bottom flask (glass-lined reactor for industrial scale)[1]

  • Gas inlet tube

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Gas flow meter

  • Separatory funnel

  • Bromine (Br₂)

  • Acetylene (C₂H₂) gas cylinder with regulator

  • Nitrogen (N₂) gas for purging

  • Dilute aqueous sodium carbonate (Na₂CO₃) or other dilute alkali solution[1]

  • Anhydrous calcium sulfate (B86663) (CaSO₄) or potassium carbonate (K₂CO₃) for drying[2]

  • Distilled water

Procedure:

  • Apparatus Setup: Assemble the three-neck flask with the gas inlet tube, condenser, and a stopper. Ensure all joints are properly sealed. The outlet of the condenser should be connected to a bubbler or a trap to monitor gas flow and prevent backflow.

  • Inerting the System: Purge the entire apparatus with nitrogen gas to displace all air, mitigating the risk of forming an explosive mixture with acetylene.[7]

  • Charging the Reactor: Carefully add the required amount of liquid bromine to the reaction flask. A small amount of water can be added to form a layer on top of the bromine, which helps to reduce its volatilization.[1]

  • Initiating the Reaction: Begin stirring the bromine. Slowly introduce a controlled stream of acetylene gas through the gas inlet tube, ensuring the tip is below the surface of the bromine. Maintain the acetylene pressure between 0.02–0.05 MPa.[1]

  • Temperature Control: Maintain the reaction temperature between 50–60 °C using the heating mantle.[1] Monitor the temperature closely, as the reaction is exothermic.

  • Reaction Monitoring: Continue the addition of acetylene for 5–7 hours.[1] During the reaction, the deep red-brown color of the bromine will gradually fade to a yellow or amber color, indicating the consumption of bromine.[1]

  • Work-up and Neutralization: Once the reaction is complete, stop the acetylene flow and purge the system with nitrogen. Allow the reaction mixture to cool to room temperature. Transfer the crude product to a separatory funnel and wash it with a dilute alkali solution (e.g., sodium carbonate solution) to neutralize any hydrobromic acid formed during the reaction.[1]

  • Purification:

    • Allow the layers to separate and collect the lower, denser organic phase.[1]

    • Wash the organic layer with water until the washings are neutral (pH 5-7).[1]

    • For higher purity, the product can be washed successively with concentrated sulfuric acid (H₂SO₄) three times, followed by three water washes.[2]

    • Dry the washed product over an anhydrous drying agent like CaSO₄ or K₂CO₃.[2]

  • Final Purification (Optional): For analytical-grade purity, the dried product can be distilled under reduced pressure.[2] This minimizes thermal decomposition, which can occur above 240 °C.[1]

Visualizations

The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis process.

Reaction_Pathway Acetylene Acetylene (C₂H₂) Bromine1 + Br₂ Acetylene->Bromine1 Dibromoethene 1,2-Dibromoethene Bromine1->Dibromoethene Bromine2 + Br₂ Dibromoethene->Bromine2 Tetrabromoethane This compound (C₂H₂Br₄) Bromine2->Tetrabromoethane

Caption: Reaction pathway for the two-step addition of bromine to acetylene.

Experimental_Workflow Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Assemble Apparatus B 2. Purge with N₂ A->B C 3. Charge Reactor with Br₂ B->C D 4. Introduce Acetylene (0.02-0.05 MPa) C->D E 5. Maintain Temp (50-60°C) D->E F 6. React for 5-7 hours E->F G 7. Cool & Transfer F->G H 8. Wash with Dilute Alkali G->H I 9. Wash with Water until Neutral H->I J 10. Dry with Anhydrous Agent I->J K 11. Optional: Vacuum Distillation J->K

Caption: Step-by-step experimental workflow for synthesis and purification.

References

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,1,2,2-tetrabromoethane (CHBr₂CHBr₂). The structural parameters of this halogenated hydrocarbon are crucial for understanding its physical properties, reactivity, and potential applications in various scientific fields. This document summarizes key experimental findings and provides detailed insights into the molecule's conformational preferences.

Molecular Structure and Conformation

This compound is a derivative of ethane (B1197151) in which two bromine atoms are attached to each carbon atom. The presence of bulky bromine atoms and their mutual interactions significantly influences the molecule's three-dimensional structure. The molecule can exist in different rotational conformations (rotamers) around the central carbon-carbon single bond. The two primary conformations are the anti (or trans) and the gauche forms.

An early and pivotal study on the molecular structure of this compound was conducted by Hassel and Viervoll in 1947 using the rotating sector electron diffraction method.[1] Their work provided the first experimental determination of the bond lengths and angles for this molecule in the gas phase.

Tabulated Molecular Geometry Data

The following table summarizes the experimentally determined bond lengths and bond angles for this compound as reported by Hassel and Viervoll.[1] It is important to note that these values represent an average of the different conformations present in the gaseous state at the time of the experiment.

ParameterValue
Bond Lengths
C-C1.54 Å
C-Br1.95 Å
C-H(assumed) 1.09 Å
Bond Angles
∠ C-C-Br111.5°
∠ Br-C-Br111.5°
∠ C-C-H(assumed) 109.5°
∠ Br-C-H(assumed) 109.5°
Dihedral Angle
Br-C-C-Br (gauche)Approximately 60-70°
Br-C-C-Br (anti)180°

Note: The C-H bond length and the angles involving hydrogen were assumed based on typical values for similar molecules at the time of the study.

Conformational Analysis: Anti vs. Gauche

The study by Hassel and Viervoll indicated the presence of both anti and gauche conformers of this compound in the gas phase. In the anti conformation, the two C-Br bonds on adjacent carbons are positioned at a dihedral angle of 180° to each other, minimizing steric hindrance between the bulky bromine atoms. In the gauche conformation, this dihedral angle is approximately 60-70°.

While steric hindrance would favor the anti conformer, dipole-dipole interactions and other electronic effects can influence the relative stability of the conformers. For many halogenated ethanes, the gauche effect, where the gauche conformer is unexpectedly more stable, is observed. However, for this compound, the large size of the bromine atoms leads to significant steric repulsion in the gauche form. The experimental evidence from the 1947 study suggests a mixture of both conformers, with the exact ratio being dependent on the temperature and phase.

Experimental Protocol: Gas-Phase Electron Diffraction

The determination of the molecular structure of this compound by Hassel and Viervoll was a significant achievement for its time and utilized the rotating sector method of gas-phase electron diffraction.[1]

Methodology Overview:

  • Sample Introduction: A gaseous sample of this compound was introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons was directed through the gas. The electrons were scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons formed a diffraction pattern of concentric rings on a photographic plate. The use of a rotating sector in front of the photographic plate was a key innovation. This sector had an angular opening that increased with the scattering angle, which compensated for the rapid fall-off in scattering intensity and allowed for more accurate measurements over a wider range of scattering angles.

  • Data Analysis: The intensity of the diffraction rings was measured from the photographic plates. This intensity distribution is dependent on the interatomic distances within the molecules.

  • Radial Distribution Curve: The experimental intensity data was mathematically transformed to generate a radial distribution curve. This curve shows the probability of finding two atoms at a given distance from each other.

  • Structure Determination: The peaks in the radial distribution curve correspond to the various interatomic distances in the molecule (e.g., C-Br, C-C, Br...Br). By analyzing the positions and areas of these peaks, the bond lengths, bond angles, and information about the conformational distribution could be deduced.

The workflow for this experimental approach can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_diffraction Electron Diffraction cluster_analysis Data Analysis Sample Gaseous this compound Interaction Scattering Sample->Interaction Electron_Beam High-Energy Electron Beam Electron_Beam->Interaction Rotating_Sector Rotating Sector Interaction->Rotating_Sector Photographic_Plate Photographic Plate Rotating_Sector->Photographic_Plate Intensity_Measurement Intensity Measurement Photographic_Plate->Intensity_Measurement Radial_Distribution Radial Distribution Curve Intensity_Measurement->Radial_Distribution Structure_Determination Structure Determination Radial_Distribution->Structure_Determination logical_relationship cluster_models Theoretical Models cluster_comparison Comparison and Refinement cluster_results Results Anti_Model Anti Conformer Model Theoretical_RDC Calculate Theoretical Radial Distribution Curves (RDCs) Anti_Model->Theoretical_RDC Gauche_Model Gauche Conformer Model Gauche_Model->Theoretical_RDC Comparison Compare Theoretical and Experimental RDCs Theoretical_RDC->Comparison Experimental_RDC Experimental Radial Distribution Curve Experimental_RDC->Comparison Refinement Refine Structural Parameters and Conformer Ratio Comparison->Refinement Final_Structure Final Molecular Structure (Bond Lengths, Angles) Refinement->Final_Structure Conformer_Ratio Conformer Population Ratio Refinement->Conformer_Ratio

References

Spectroscopic Profile of 1,1,2,2-Tetrabromoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,2,2-tetrabromoethane, a dense halogenated hydrocarbon. The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H6.04[1]SingletJ(H,H) = 2.92, J(¹³C,H) = 181.0[1]CHBr₂
¹³C37.8Singlet-CHBr₂

Note: Due to the molecule's symmetry, both protons and both carbons are chemically equivalent, resulting in a single peak for each.

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3000MediumC-H Stretch
~1200StrongC-H Bend (Scissoring)
~670StrongC-Br Stretch
Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
3465[C₂H₂Br₄]⁺ (Molecular Ion)
267100[C₂HBr₃]⁺
18760[C₂HBr₂]⁺
10740[C₂HBr]⁺
81/7930[Br]⁺

Note: The presence of bromine's two stable isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Parameters:

    • A standard one-pulse sequence is utilized.

    • The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

    • A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • A proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each carbon environment.

    • The spectral width is set to encompass the typical range for organic molecules (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (Neat Liquid):

  • Sample Preparation: A single drop of neat this compound is placed directly onto the surface of a diamond or zinc selenide (B1212193) attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be created by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

    • The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or ATR Sample->Prep_IR Prep_MS Vaporize in Ion Source Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation & Data Compilation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 1,1,2,2-Tetrabromoethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2,2-tetrabromoethane in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility.

Core Topic: Solubility Profile of this compound

This compound (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable, and colorless to pale yellow liquid.[1][2] Its high density and refractive index make it useful in various industrial and laboratory applications, including as a solvent and in mineral separation.[2] Understanding its solubility in a range of organic solvents is crucial for its effective use in chemical synthesis, formulation development, and analytical procedures.

Data on Solubility

The solubility of this compound is largely characterized by its miscibility with a variety of common organic solvents. "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. While extensive quantitative data is scarce, the following table summarizes the available information.

Solvent ClassSolventSolubilityNotes
Alcohols EthanolMiscible[3]A single source indicates a solubility of 7.73 g/L at 25°C[4]
MethanolSolubleA single source indicates a solubility of 4.79 g/L at 25°C[4]
IsopropanolSolubleA single source indicates a solubility of 8.07 g/L at 25°C[4]
Ethers Diethyl EtherMiscible[3]
Halogenated Hydrocarbons ChloroformMiscible[3]
Carbon TetrachlorideSlightly Soluble[3]
Ketones AcetoneSoluble[3]
Aromatic Hydrocarbons BenzeneSoluble[3]
Carboxylic Acids Glacial Acetic AcidMiscible[5]
Amines AnilineMiscible[5]
Aqueous Solvents WaterInsoluble[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in a liquid organic solvent. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.

Principle

A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of the solute in the saturated solution is determined using a suitable analytical method, such as gravimetry or spectroscopy.

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and filters (e.g., 0.22 µm PTFE syringe filters)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., UV-Vis spectrophotometer, gas chromatograph, or high-performance liquid chromatograph)

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct layer of the solute should be visible to ensure that the solution is saturated.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the mixture to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with the solute) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets of the solute.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate to a known volume with the pure solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

      • Gravimetric Analysis: If the solvent is volatile and the solute is not, a known mass of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.

      • Spectroscopic Analysis (e.g., UV-Vis): If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

      • Chromatographic Analysis (e.g., GC or HPLC): These techniques are highly sensitive and specific and can be used to determine the concentration of the solute in the solvent. A calibration curve with standards of known concentrations is required.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess TBE in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep_solution->equilibration phase_separation Allow Phase Separation equilibration->phase_separation sampling Withdraw Aliquot of Supernatant phase_separation->sampling filtration Filter through Syringe Filter sampling->filtration dilution Dilute Sample filtration->dilution analysis Quantitative Analysis (e.g., GC, HPLC, Gravimetry) dilution->analysis calculation Calculate Solubility analysis->calculation

References

Thermal Decomposition of 1,1,2,2-Tetrabromoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromoethane (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable liquid historically used as a solvent and in mineral separation processes. Its chemical structure, laden with bromine atoms, raises significant concerns regarding its thermal stability and the nature of its decomposition products. When subjected to elevated temperatures, TBE undergoes decomposition, releasing toxic and corrosive substances. A thorough understanding of these decomposition pathways and products is crucial for safe handling, storage, and for predicting its environmental fate and impact, particularly in scenarios involving accidental fires or industrial processes operating at high temperatures.

This technical guide provides an in-depth overview of the thermal decomposition of this compound, based on available scientific literature. It outlines the primary decomposition products, proposes a plausible decomposition mechanism, and presents a generalized experimental protocol for the analysis of such thermal degradation processes.

Thermal Decomposition Products

Upon heating, this compound is known to decompose, particularly at temperatures exceeding 190°C. The decomposition process leads to the formation of several hazardous substances. While detailed quantitative studies on the product distribution under various conditions are not extensively available in the public literature, the primary decomposition products have been identified.

Decomposition ProductChemical FormulaMethod of Identification (Typical)
Hydrogen BromideHBrGas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR)
Carbonyl BromideCOBr₂GC-MS, FTIR
BromineBr₂GC-MS
Various Brominated Hydrocarbonse.g., TribromoetheneGC-MS

Note: The formation of other minor brominated organic compounds is also possible depending on the specific decomposition conditions (e.g., temperature, atmosphere, presence of catalysts).

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the elimination of hydrogen bromide (HBr), a common thermal degradation pathway for halogenated alkanes. This initial step would lead to the formation of tribromoethene. Subsequent reactions, especially in the presence of oxygen, could lead to the formation of carbonyl bromide and other oxidation products.

DecompositionPathway TBE This compound (CHBr₂CHBr₂) Tribromoethene Tribromoethene (CBr₂=CHBr) TBE->Tribromoethene - HBr HBr1 Hydrogen Bromide (HBr) Dibromoacetylene Dibromoacetylene (C₂Br₂) Tribromoethene->Dibromoacetylene - HBr HBr2 Hydrogen Bromide (HBr) FurtherProducts Further Decomposition Products (e.g., COBr₂, Br₂) Dibromoacetylene->FurtherProducts

Caption: Proposed primary thermal decomposition pathway of this compound.

Generalized Experimental Protocol for Pyrolysis Studies

The following protocol describes a general methodology for the investigation of the thermal decomposition of a halogenated hydrocarbon like this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of a sample followed by the immediate separation and identification of the resulting volatile products.

1. Sample Preparation:

  • A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a quartz pyrolysis tube.

2. Pyrolysis:

  • The pyrolysis tube is inserted into a pyrolyzer unit, which is directly coupled to the injector of a gas chromatograph.

  • The sample is heated to a specified temperature (e.g., in the range of 200-800°C) at a controlled heating rate in an inert atmosphere (e.g., helium or nitrogen) to prevent combustion.

3. Gas Chromatography (GC):

  • The volatile decomposition products are swept from the pyrolyzer into the GC column by the carrier gas.

  • The GC column (e.g., a capillary column with a suitable stationary phase) separates the individual components of the product mixture based on their boiling points and interactions with the stationary phase.

  • A programmed temperature ramp is used for the GC oven to ensure the efficient separation of a wide range of products.

4. Mass Spectrometry (MS):

  • As the separated components elute from the GC column, they enter the mass spectrometer.

  • The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • The mass spectrum of each component serves as a "molecular fingerprint," allowing for its identification by comparison with spectral libraries (e.g., NIST).

5. Data Analysis:

  • The chromatogram from the GC indicates the number and relative abundance of the decomposition products.

  • The mass spectrum of each chromatographic peak is used to identify the chemical structure of the corresponding product.

  • Quantitative analysis can be performed by calibrating the instrument with known standards of the identified products.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Pyrolyzer Controlled Heating in Inert Atmosphere Sample->Pyrolyzer GC Gas Chromatography (Separation) Pyrolyzer->GC Volatile Products MS Mass Spectrometry (Identification) GC->MS Data Chromatogram & Mass Spectra MS->Data Identification Product Identification Data->Identification Quantification Quantitative Analysis Identification->Quantification

Caption: Generalized workflow for the analysis of thermal decomposition products.

Conclusion

The thermal decomposition of this compound results in the formation of hazardous substances, most notably hydrogen bromide and carbonyl bromide. The primary decomposition mechanism is likely initiated by the elimination of HBr. While the qualitative nature of the decomposition products is understood, there is a notable lack of detailed quantitative studies in the accessible scientific literature. Such studies would be invaluable for developing more accurate safety protocols and environmental risk assessments. The use of advanced analytical techniques such as Py-GC-MS, as outlined in the generalized protocol, would be essential for future research in this area to fully characterize the decomposition products and their yields under a range of conditions.

The Enduring Utility of a Dense Past: A Technical Guide to 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of 1,1,2,2-tetrabromoethane. A halogenated hydrocarbon with a significant density, this compound has carved a niche for itself in various scientific and industrial domains, most notably in the field of mineralogy. This document delves into the technical specifications, experimental protocols, and historical context of this noteworthy chemical.

A Journey Through Time: The History and Discovery of this compound

While the precise first synthesis of this compound is not definitively documented in readily available literature, its widespread use and formal recognition can be traced back to the late 19th and early 20th centuries. This period saw a surge in the exploration of halogenated hydrocarbons for a variety of applications.

A key figure in the history of this compound is the German chemist Wilhelm Muthmann. In 1899, the compound became widely known in mineralogical circles as "Muthmanns Flüssigkeit" (Muthmann's Liquid)[1]. This moniker arose from its application as a "heavy liquid" for the separation of minerals based on their density, a technique that Muthmann championed. The high density of this compound, approximately 2.96 g/cm³, allows lighter minerals to float while denser ones sink, providing a simple and effective method for mineral separation[1][2].

The synthesis of this compound is intrinsically linked to the chemistry of acetylene (B1199291), which was discovered by Edmund Davy in 1836. The fundamental reaction involves the addition of bromine to acetylene.

Physicochemical Properties: A Tabular Summary

The utility of this compound stems from its distinct physical and chemical properties. The following tables summarize the key quantitative data for this compound.

Physical Property Value References
Molecular Formula C₂H₂Br₄[1][2][3]
Molecular Weight 345.67 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Odor Sweetish, chloroform-like[1]
Density 2.97 g/cm³[1]
Melting Point -1 °C[1]
Boiling Point 151 °C at 72 hPa[1]
Solubility in water 0.68 g/L at 25 °C[1]
Refractive Index 1.6353 at 20 °C[1]
Hazard and Safety Data Information References
GHS Pictograms Skull and crossbones, Environment[1]
GHS Signal Word Danger[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H412 (Harmful to aquatic life with long lasting effects)[1]
Precautionary Statements P260, P273, P284, P301+P312+P330, P302+P352, P304+P340+P310, P305+P351+P338[1]

The Synthesis of this compound: An Experimental Protocol

The primary method for the synthesis of this compound is the direct bromination of acetylene. This reaction proceeds in a stepwise manner, with the initial formation of 1,2-dibromoethene, which then undergoes further bromination to yield the final product.

Reaction Pathway

Synthesis_Pathway Acetylene Acetylene (C₂H₂) Bromine1 + Br₂ Acetylene->Bromine1 Dibromoethene 1,2-Dibromoethene (C₂H₂Br₂) Bromine1->Dibromoethene Bromine2 + Br₂ Dibromoethene->Bromine2 Tetrabromoethane This compound (C₂H₂Br₄) Bromine2->Tetrabromoethane

Figure 1: Synthesis of this compound from Acetylene.
Detailed Experimental Protocol

This protocol is a representative procedure based on established laboratory methods.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, a gas inlet tube, and a condenser.

  • Magnetic stirrer and stir bar.

  • Ice bath.

  • Source of acetylene gas (e.g., from a calcium carbide and water generator).

  • Bromine (Br₂).

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent.

  • Aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Separatory funnel.

  • Drying agent (e.g., anhydrous magnesium sulfate).

  • Distillation apparatus.

Procedure:

  • Setup: Assemble the three-necked flask in a fume hood. The dropping funnel should be charged with a solution of bromine in carbon tetrachloride. The gas inlet tube should be connected to the acetylene source, and the condenser should be fitted with a drying tube.

  • Reaction Initiation: Place a magnetic stir bar and a small amount of carbon tetrachloride in the reaction flask and cool it in an ice bath. Begin bubbling a slow stream of acetylene gas through the solvent.

  • Bromine Addition: Slowly add the bromine solution from the dropping funnel to the cooled, stirred reaction mixture. The rate of addition should be controlled to maintain a slight excess of acetylene, as indicated by the discharge of some unreacted gas through the condenser. The red-brown color of the bromine should disappear as it reacts.

  • Reaction Completion: Continue the addition of the bromine solution until the desired amount has been added or until the reaction mixture retains a faint bromine color, indicating the consumption of acetylene.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Wash with water and then with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the this compound by distillation under reduced pressure. The fraction boiling at approximately 119-120 °C at 15 mmHg is collected.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup reaction Introduce Acetylene and Add Bromine Solution setup->reaction workup Quench and Wash Reaction Mixture reaction->workup separation Separate Organic Layer workup->separation drying Dry with Anhydrous MgSO₄ separation->drying purification Purify by Vacuum Distillation drying->purification product Collect Pure this compound purification->product

Figure 2: Experimental Workflow for the Synthesis of this compound.

Applications: Beyond Mineral Separation

While its primary historical and current application is in mineralogy for density-based separation, this compound has found other uses:

  • Solvent: It is a good solvent for a variety of organic compounds.

  • Gauge Fluid: Its high density and low volatility have made it suitable for use in certain types of gauges.

  • Refractive Index Liquid: In microscopy, it can be used as a liquid with a high refractive index.

  • Intermediate in Chemical Synthesis: It serves as a precursor for the synthesis of other brominated compounds.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and fatal if inhaled. It also causes skin and serious eye irritation. Due to its toxicity, its use has been curtailed in some applications, and safer alternatives are often preferred.

Logical Relationship of Key Concepts

Logical_Relationships cluster_synthesis Synthesis cluster_properties Properties cluster_applications Applications Acetylene Acetylene TBE_Syn This compound Acetylene->TBE_Syn Bromine Bromine Bromine->TBE_Syn HighDensity High Density TBE_Syn->HighDensity SolventProp Solvent Properties TBE_Syn->SolventProp HighRI High Refractive Index TBE_Syn->HighRI ChemSyn Chemical Intermediate TBE_Syn->ChemSyn MineralSep Mineral Separation HighDensity->MineralSep SolventUse Solvent SolventProp->SolventUse Microscopy Microscopy HighRI->Microscopy Muthmann Wilhelm Muthmann (1899) Muthmann->MineralSep Pioneered Use

Figure 3: Interrelationship of Synthesis, Properties, and Applications.

References

1,1,2,2-Tetrabromoethane CAS number 79-27-6 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,2,2-Tetrabromoethane (CAS 79-27-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (TBE), a dense halogenated hydrocarbon. It covers its chemical and physical properties, synthesis, applications, and detailed toxicological profile, including metabolic pathways and analytical methodologies.

Chemical Identification and Properties

This compound, also known as acetylene (B1199291) tetrabromide, is a colorless to pale-yellow liquid with a pungent, camphor-like odor.[1][2] It is non-combustible but decomposes upon heating to release toxic fumes.[1]

Identifiers and Chemical Structure
IdentifierValue
CAS Number 79-27-6[1]
IUPAC Name This compound[1]
Synonyms Acetylene tetrabromide, Muthmann's liquid, sym-Tetrabromoethane, TBE[1][3]
Molecular Formula C₂H₂Br₄[1]
Molecular Weight 345.65 g/mol [1]
SMILES C(C(Br)Br)(Br)Br[1]
InChI Key QXSZNDIIPUOQMB-UHFFFAOYSA-N[1]
Physical and Chemical Properties
PropertyValue
Appearance Colorless to pale-yellow, heavy liquid[1][3]
Odor Pungent, similar to camphor (B46023) or iodoform[1]
Melting Point -1 to 1 °C[4]
Boiling Point 243.5 °C (at 1 atm)[3][5]; 119 °C (at 20 hPa)[4]
Density 2.967 g/cm³ at 25 °C[2]
Vapor Pressure 1 kPa at 32.4 °C[6]
Water Solubility 0.065% at 30 °C (Slightly soluble)[3]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, aniline, and acetic acid[1][3]
LogP (Octanol/Water Partition Coefficient) 2.39 - 2.8[1][6]
Refractive Index (n20/D) 1.637[2]

Synthesis and Manufacturing Process

This compound is primarily synthesized through the direct addition reaction of acetylene gas with bromine.[3] The reaction is typically performed at temperatures below 60°C to prevent substitution and other side reactions.[3]

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines the synthesis of this compound from acetylene and bromine.

Materials:

  • Glass-lined reactor or a suitable three-necked flask

  • Gas inlet tube

  • Stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Bromine (Br₂)

  • Acetylene (C₂H₂) gas source

  • Dilute sodium carbonate (Na₂CO₃) or other dilute alkali solution

  • Distilled water

Procedure:

  • Reactor Setup: Assemble the glass-lined reactor with a stirrer, thermometer, gas inlet tube, and condenser. Ensure the setup is in a well-ventilated fume hood.

  • Charging Bromine: Carefully add a measured quantity of bromine to the reactor. A small amount of water can be added to form a layer on top of the bromine, minimizing its volatilization.[3]

  • Acetylene Addition: Slowly bubble acetylene gas through the bromine solution via the gas inlet tube.[3] Maintain a slight positive pressure (0.02–0.05 MPa).[3]

  • Temperature Control: Maintain the reaction temperature between 50-60°C.[3] The reaction is exothermic, so cooling may be necessary. The reaction typically proceeds for 5-7 hours.[3]

  • Monitoring: The deep red-brown color of the bromine will gradually fade to a light yellow, indicating the consumption of bromine.[3][7]

  • Work-up:

    • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

    • Wash the solution with a dilute alkali solution (e.g., sodium carbonate) to neutralize any hydrobromic acid formed.[3]

    • Allow the layers to separate. The dense, organic layer of this compound will be at the bottom.[3]

    • Collect the lower organic phase and wash it with water until it is neutral.[3]

  • Purification: The resulting this compound can be further purified by distillation under reduced pressure if required.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction & Purification Acetylene Acetylene Gas (C₂H₂) Reaction Addition Reaction (50-60°C, <0.05 MPa) Acetylene->Reaction Bromine Bromine (Br₂) Bromine->Reaction Neutralization Alkali Wash (e.g., Na₂CO₃) Reaction->Neutralization Neutralize HBr Separation Phase Separation Neutralization->Separation FinalWash Water Wash Separation->FinalWash Collect organic layer Product Crude this compound FinalWash->Product G Metabolic Pathway of this compound in Rats cluster_exhaled Exhaled Metabolites (High Dose) cluster_urinary Major Urinary Metabolites TBE This compound (TBE) Metabolism Metabolic Processes (e.g., in Liver) TBE->Metabolism Absorption DBE 1,2-Dibromoethylene TBEth Tribromoethylene DBAA Dibromoacetic Acid Glyoxylic Glyoxylic Acid DBAA->Glyoxylic Further Metabolism Oxalic Oxalic Acid Glyoxylic->Oxalic Metabolism->DBE Metabolism->TBEth Metabolism->DBAA G Workflow for NIOSH Method 2003 cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis Pump Personal Sampling Pump (0.2-1 L/min) Tube Silica (B1680970) Gel Sorbent Tube Pump->Tube Draws air through Desorption Desorption with THF (1 mL, 30 min) Tube->Desorption Transfer silica gel Vial Sample in Vial Desorption->Vial GC GC-FID Analysis Vial->GC Inject 5 µL Data Data Processing & Quantification GC->Data Chromatogram Result Airborne TBE Concentration (mg/m³ or ppm) Data->Result

References

An In-depth Technical Guide on the Reactivity of 1,1,2,2-Tetrabromoethane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromoethane (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable liquid that serves as a versatile reagent and solvent in organic synthesis.[1][2][3] Its reactivity is largely characterized by its susceptibility to dehydrobromination when treated with strong bases. This technical guide provides a comprehensive overview of the reaction of this compound with various strong bases, detailing the reaction mechanisms, products, quantitative data, and experimental protocols relevant to research and development in the chemical and pharmaceutical industries.

The reaction proceeds via a stepwise elimination of hydrogen bromide (HBr), leading first to the formation of tribromoethylene (B1212961) and subsequently to dibromoacetylene (B14170809). The choice of the strong base, reaction conditions, and the potential use of phase-transfer catalysis significantly influence the product distribution and reaction efficiency.

Reaction Pathways and Mechanisms

The reaction of this compound with a strong base (B:) is a classic example of an E2 (bimolecular elimination) reaction. The reaction proceeds in two successive dehydrobromination steps.

Step 1: Formation of Tribromoethylene

In the first step, the strong base abstracts a proton from a carbon atom, while simultaneously, a bromide ion is eliminated from the adjacent carbon, leading to the formation of a double bond and yielding tribromoethylene.

Step 2: Formation of Dibromoacetylene

If a sufficiently strong base and forcing conditions are used, tribromoethylene can undergo a second dehydrobromination to yield dibromoacetylene. This step is generally more challenging than the first.

The overall reaction pathway can be visualized as follows:

Dehydrobromination_Pathway TBE This compound Tribromoethylene Tribromoethylene TBE->Tribromoethylene - HBr (Strong Base) TBE_struct Br₂CHCHBr₂ Dibromoacetylene Dibromoacetylene Tribromoethylene->Dibromoacetylene - HBr (Strong Base) Tribromoethylene_struct Br₂C=CHBr Dibromoacetylene_struct BrC≡CBr

Figure 1: Stepwise dehydrobromination of this compound.

Quantitative Data

The efficiency and product distribution of the dehydrobromination of this compound are highly dependent on the reaction conditions. The choice of base, solvent, temperature, and reaction time are critical parameters.

SubstrateBaseSolventTemperature (°C)Product(s)Yield (%)Reference(s)
This compoundNaOH (aq) / PTC¹DichloromethaneRTTribromoethyleneHigh (unspecified)[4]
TribromoethyleneKOH (82%)Ethanol (B145695) (95%)RT (cooling)DibromoacetyleneNot specified[5]
1,2-Dibromo-1,2-diphenylethaneKOHEthylene GlycolRefluxDiphenylacetyleneNot specified[6]
Bromoalkanes (general)KOHEthanolRefluxAlkenesVaries[7][8]
Alkyl Halides (general)KOtButert-ButanolRefluxAlkenes (Hofmann product)Varies[9][10]

¹PTC: Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt).

Experimental Protocols

Synthesis of Tribromoethylene from this compound

This protocol is based on the general principles of dehydrohalogenation using a strong base with a phase-transfer catalyst, which is effective for heterogeneous reaction mixtures.[4]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/v)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in dichloromethane.

  • Add the phase-transfer catalyst (e.g., 1-5 mol% relative to the substrate).

  • With vigorous stirring, add the aqueous sodium hydroxide solution dropwise at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitor by TLC or GC).

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude tribromoethylene can be purified by fractional distillation under reduced pressure.

Tribromoethylene_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve TBE in CH2Cl2 Dissolve TBE in CH2Cl2 Add PTC Add PTC Dissolve TBE in CH2Cl2->Add PTC Add NaOH (aq) Add NaOH (aq) Add PTC->Add NaOH (aq) Stir vigorously Stir vigorously Add NaOH (aq)->Stir vigorously Separate organic layer Separate organic layer Stir vigorously->Separate organic layer Wash with water Wash with water Separate organic layer->Wash with water Wash with brine Wash with brine Wash with water->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Filter Filter Dry with MgSO4->Filter Rotary evaporation Rotary evaporation Filter->Rotary evaporation Fractional distillation Fractional distillation Rotary evaporation->Fractional distillation

Figure 2: Experimental workflow for the synthesis of tribromoethylene.
Synthesis of Dibromoacetylene from Tribromoethylene

This protocol is adapted from a known procedure for the synthesis of dibromoacetylene.[5] Caution: Dibromoacetylene is explosive and sensitive to air. All manipulations should be carried out in an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Tribromoethylene

  • Potassium hydroxide (KOH), 82%

  • Ethanol, 95%

  • Deionized water (air-free)

  • Nitrogen or Argon gas supply

Procedure:

  • In a separatory funnel with two outlets, place 26.5 g of tribromoethylene and 10.5 g of 82% potassium hydroxide.

  • Flush the apparatus with an inert gas (nitrogen or argon).

  • Under an inert atmosphere, add 35-50 g of 95% ethanol to the mixture while cooling with a stream of water.

  • Allow the reaction to proceed for 2 hours.

  • Add 400-500 mL of air-free water to the separatory funnel.

  • An oily layer of dibromoacetylene will separate at the bottom. Carefully run off this layer into a flask filled with carbon dioxide or another inert gas.

  • Distill the collected liquid in an inert atmosphere. The boiling point of dibromoacetylene is 76 °C.[5]

Reactivity of Different Strong Bases

The choice of a strong base is a critical factor in determining the outcome of the dehydrobromination of this compound.

  • Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are commonly used, inexpensive, and effective bases for dehydrohalogenation reactions.[7] They are typically used in aqueous or alcoholic solutions. For substrates like this compound that are insoluble in water, a phase-transfer catalyst is often employed to facilitate the reaction between the organic substrate and the aqueous base.[4]

  • Potassium tert-Butoxide (KOtBu): This is a bulky, non-nucleophilic strong base.[9][10] Its steric hindrance can influence the regioselectivity of dehydrohalogenation in substrates where different constitutional isomers of the alkene can be formed. In the case of this compound, the primary influence of a bulky base would be on the rate of the second dehydrobromination step. The formation of the sterically demanding transition state for the elimination from tribromoethylene to the linear dibromoacetylene might be hindered by a bulky base.

Base_Comparison TBE This compound NaOH_KOH NaOH / KOH (Small, Nucleophilic) TBE->NaOH_KOH Reacts with KOtBu KOtBu (Bulky, Non-nucleophilic) TBE->KOtBu Reacts with Tribromoethylene Tribromoethylene NaOH_KOH->Tribromoethylene Favors formation of KOtBu->Tribromoethylene Favors formation of Dibromoacetylene Dibromoacetylene Tribromoethylene->Dibromoacetylene Further reaction with stronger conditions

Figure 3: Conceptual comparison of strong bases.

Product Characterization

The products of the dehydrobromination of this compound can be characterized using standard analytical techniques.

  • Tribromoethylene (C₂HBr₃):

    • ¹H NMR: A singlet in the vinyl region of the spectrum.

    • ¹³C NMR: Two signals corresponding to the two sp² hybridized carbons.

    • IR Spectroscopy: Characteristic C=C stretching vibration.

    • Mass Spectrometry: A molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.

  • Dibromoacetylene (C₂Br₂):

    • ¹³C NMR: A single signal for the two equivalent sp hybridized carbons.

    • IR Spectroscopy: A characteristic C≡C stretching vibration.[11]

    • Mass Spectrometry: A molecular ion peak with a characteristic isotopic pattern for two bromine atoms.

Conclusion

The reaction of this compound with strong bases is a well-established method for the synthesis of tribromoethylene and dibromoacetylene. The choice of base, reaction conditions, and the use of phase-transfer catalysis are key to controlling the reaction outcome. For professionals in research and drug development, a thorough understanding of these parameters is essential for the efficient and selective synthesis of these valuable brominated building blocks. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the practical application of these reactions.

References

An In-Depth Technical Guide to the Stability of 1,1,2,2-Tetrabromoethane Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability of 1,1,2,2-Tetrabromoethane (TBE) under typical laboratory conditions. Understanding the stability profile of this compound is critical for ensuring experimental accuracy, safety, and proper storage. This document synthesizes data from safety data sheets and chemical databases to provide insights into its thermal, chemical, and photochemical stability.

Overview of Stability Profile

This compound (CAS No. 79-27-6) is a dense, non-flammable, colorless to yellowish liquid.[1][2][3] While it is considered stable under recommended storage conditions, it is susceptible to degradation under specific environmental triggers such as elevated temperatures, exposure to light, and contact with incompatible materials.[3][4][5] Its primary degradation pathways include thermal decomposition and base-catalyzed hydrolysis.

Thermal Stability

TBE exhibits thermal instability at elevated temperatures. Decomposition begins at temperatures above 190°C, with some sources indicating a range of 239-240°C.[4][6][7][8] This decomposition is hazardous, releasing toxic and corrosive fumes, including hydrogen bromide and carbonyl bromide.[1][5][9] Heating in a sealed container can lead to pressure build-up and violent rupture.[4]

Table 1: Thermal Stability Data for this compound

Parameter Value
Decomposition Temperature Decomposes at >190°C (374°F).[1][4][6] Other sources report >239°C.[7][10]

| Hazardous Decomposition Products | Under fire conditions or upon heating, may produce carbon oxides (CO, CO₂), hydrogen bromide gas, and carbonyl bromide.[1][5][9][11] |

Chemical Stability and Incompatibilities

The stability of TBE is highly dependent on its chemical environment. It is incompatible with a range of common laboratory reagents, which can induce rapid decomposition.

Table 2: Chemical Incompatibilities of this compound

Incompatible Material Class Specific Examples Potential Hazard / Outcome
Strong Bases & Alkalis Strong caustics, alkalis.[4][6] Reacts to generate hydrogen bromide.[8]
Strong Oxidizing Agents Peroxides, nitrates, chlorates.[5][11] Vigorous or explosive reactions may occur.
Chemically Active Metals Powdered aluminum, magnesium, zinc, lithium; alkali or alkaline earth metals.[4][5][6][9] May form sensitive or explosive metallic compounds.[6] Reaction is enhanced by heat and moisture.[4][12]

| Plastics & Rubbers | Various plastics and rubbers.[4][6] | Softens or destroys most plastics and rubbers.[4][12] |

Photochemical and Hydrolytic Stability

This compound is sensitive to light and can undergo hydrolysis, particularly under neutral to basic conditions.

  • Photostability: The compound is noted to be light-sensitive, and prolonged exposure to air and light can cause its appearance to change.[2][13] Storage in a dark location is recommended.[13] In the atmosphere, vapor-phase TBE is degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 115 days.[1][12]

  • Hydrolytic Stability: While TBE is insoluble or only partly miscible in water, hydrolysis is a dominant degradation pathway in aqueous environments under neutral or basic conditions.[1][4][7][12] The process is base-catalyzed.

Table 3: Hydrolytic and Photochemical Stability Data

Condition Parameter Value
Hydrolysis (pH 7) Half-life ~20 hours.[1]
Hydrolysis (pH 8) Half-life ~2 hours.[1]
Photochemical (Vapor-Phase) Atmospheric Half-life ~115 days (via reaction with hydroxyl radicals).[1][12]

| Photochemical (General) | Sensitivity | Light-sensitive; store in a dark place.[13] |

Recommended Storage and Handling

To maintain its integrity and ensure safety, this compound should be stored according to the following guidelines:

  • Container: Store in a tightly closed, original container.[4][7] Glass containers are suitable for laboratory use; do not use aluminum or galvanized containers.[6]

  • Location: Store in a cool, dry, dark, and well-ventilated area.[4][7][13]

  • Separation: Keep away from incompatible materials, including strong bases, oxidizing agents, active metals, and foodstuffs.[4][5][7]

  • Temperature: Recommended storage temperature is between +15°C and +25°C.[3][12]

Degradation Pathways Visualization

The primary degradation pathways for this compound are thermal decomposition and base-catalyzed elimination. The following diagram illustrates these processes.

G cluster_thermal cluster_base tbe This compound (Br₂CHCHBr₂) tbe->p1 Thermal Decomposition tbe->p2 Base-Catalyzed Elimination heat Heat (>190°C) heat->p1 base Strong Base (e.g., OH⁻) base->p2 hbr Hydrogen Bromide (HBr) cobr2 Carbonyl Bromide (COBr₂) pyrolysis Other Pyrolysis Products tbe_elim Tribromoethene p1->hbr p1->cobr2 p1->pyrolysis p2->hbr p2->tbe_elim

Caption: Key degradation pathways for this compound.

Experimental Protocols and Considerations

While specific stability testing protocols for this compound are not detailed in readily available literature, analytical methods provide insight into its stability in solution.

NIOSH Method 2003 for Analysis: This method for determining airborne concentrations of TBE offers a critical note for laboratory practice.[14]

  • Analyte: this compound.

  • Solvent: Tetrahydrofuran (THF).

  • Protocol Note: The method specifies that standard solutions of TBE in THF should be prepared fresh daily. This is because peroxides, which can form in THF upon exposure to air, may cause rapid deterioration of the TBE standard.[14]

  • Implication: This suggests a specific incompatibility or solvent-induced degradation pathway relevant to researchers preparing analytical standards or reaction mixtures in THF. Care should be taken to use peroxide-free solvents, and the stability of TBE in solution should be considered over the timescale of an experiment.

References

Methodological & Application

Application Notes and Protocols for Heavy Mineral Separation Using 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of 1,1,2,2-Tetrabromoethane for Heavy Mineral Separation in Geological Sciences

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of this compound (TBE) in the separation of heavy minerals from geological samples. The document is intended for researchers, scientists, and professionals in geology and related fields. It covers the principles of heavy liquid separation, the properties of TBE, detailed experimental procedures, safety precautions, and a discussion of alternative methods. The provided protocols are designed to ensure safe and effective separation of heavy minerals for subsequent analysis.

Introduction

Heavy mineral analysis is a fundamental technique in sedimentary geology, providing crucial information about the provenance, transport history, and diagenesis of sediments. Heavy minerals, which have a specific gravity greater than that of quartz and feldspar (B12085585) (typically >2.9 g/cm³), are present in small quantities but offer significant diagnostic value.[1] The separation of these minerals is a critical preparatory step for their identification and analysis.

This compound (TBE), with a specific gravity of approximately 2.96 g/cm³, has historically been a widely used heavy liquid for this purpose.[2][3] Its density is ideal for separating common heavy minerals from the lighter silicate (B1173343) fraction of a sediment sample. However, TBE is a toxic and hazardous chemical, necessitating strict safety protocols during its use.[4][5][6][7][8] These notes provide the necessary information to perform this technique safely and effectively, while also raising awareness of less toxic alternatives.

Principle of Heavy Liquid Separation

Heavy liquid separation is a gravimetric method that relies on the principle of buoyancy.[2] When a mixture of minerals with varying densities is introduced into a liquid of a specific density, minerals with a density greater than the liquid will sink, while those with a lower density will float.[2][3] This allows for the effective separation of the "heavy" and "light" mineral fractions. The efficiency of the separation depends on the density of the heavy liquid, the size and shape of the mineral grains, and the absence of aggregates.

G cluster_principle Principle of Heavy Liquid Separation A Sediment Sample (Mixture of Minerals) B Heavy Liquid (TBE, Density ≈ 2.96 g/cm³)

Properties of this compound (TBE)

A summary of the key physical and chemical properties of TBE is provided in the table below. Understanding these properties is crucial for its safe handling and effective use.

PropertyValueReference
Chemical Formula C₂H₂Br₄
Molar Mass 345.65 g/mol
Appearance Colorless to yellowish liquid[2]
Density ~2.96 g/cm³ at 20°C[2][3][4]
Boiling Point 246 °C (decomposes)
Melting Point 0.1 °C
Solubility in Water Immiscible[2]
Vapor Pressure 0.02 mmHg at 25°C[9]
Hazards Toxic, Harmful if swallowed, Fatal if inhaled[5][6][7][8]

Experimental Protocol for Heavy Mineral Separation using TBE

This protocol outlines the steps for separating heavy minerals from unconsolidated sediment samples. It is imperative that all steps involving TBE are performed in a certified chemical fume hood with appropriate personal protective equipment.

Sample Preparation
  • Sieving: The bulk sediment sample should be dry-sieved to obtain the desired grain size fraction for analysis (e.g., 63-250 μm). This removes coarse particles and fine silt and clay that can interfere with the separation process.

  • Washing: The sieved sample should be washed with water to remove any remaining fine particles. For samples containing carbonates, treatment with dilute hydrochloric acid (e.g., 10% HCl) may be necessary.[10] The sample must be thoroughly rinsed with deionized water afterward to remove all acid and soluble salts.

  • Drying: The cleaned sample must be completely dried in an oven at a low temperature (e.g., 60°C) before proceeding. Moisture will affect the density of the TBE and the efficiency of the separation.

Heavy Liquid Separation
  • Setup: Assemble the separation apparatus in a fume hood. This typically consists of a separatory funnel with a stopcock, clamped securely to a stand. Place a beaker or flask below the funnel to collect the heavy mineral fraction.

  • Adding TBE: Pour a sufficient amount of TBE into the separatory funnel.

  • Introducing the Sample: Carefully add the dried sediment sample to the TBE in the separatory funnel. The amount of sample should be small enough to allow for free movement of the grains (e.g., 10-20g for a 250mL funnel).

  • Stirring: Gently stir the mixture with a glass rod to disaggregate any clumps and ensure all grains are wetted by the TBE. Avoid vigorous stirring that could introduce air bubbles.

  • Settling: Allow the mixture to stand undisturbed for a period of time (e.g., 30-60 minutes) to allow the heavy minerals to settle to the bottom of the funnel. The settling time may vary depending on the grain size and mineralogy of the sample.

  • Draining the Heavy Fraction: Carefully open the stopcock and drain the settled heavy minerals into the collection beaker. Close the stopcock just as the last of the heavy grains have passed through, leaving the light minerals and the bulk of the TBE in the funnel.

  • Collecting the Light Fraction: Place a second beaker under the funnel and drain the remaining TBE and the floating light minerals into it.

Washing and Recovery
  • Washing the Mineral Fractions: Both the heavy and light mineral fractions must be thoroughly washed to remove all traces of TBE. This is typically done by repeated washing with a suitable solvent, such as acetone (B3395972) or ethanol, followed by deionized water.[3][4] Perform these washing steps in the fume hood.

  • Drying: Dry the washed mineral fractions in an oven at a low temperature.

  • TBE Recovery: The used TBE can be filtered to remove any suspended particles and reused. The solvent washings containing dissolved TBE must be collected and disposed of as hazardous waste according to institutional guidelines.

G

Safety Precautions

This compound is highly toxic and poses a significant health risk.[5][6][7][8] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: Always handle TBE in a certified chemical fume hood to prevent inhalation of vapors.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat.[5][7]

  • Handling: Avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the work area.[8]

  • Storage: Store TBE in a cool, dry, well-ventilated area in a tightly sealed, compatible container.[6]

  • Spills: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills.[5][6]

  • Waste Disposal: All TBE waste, including contaminated solvents and mineral fractions, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Alternatives to this compound

Given the toxicity of TBE, the use of less hazardous alternatives is strongly encouraged. Several non-toxic heavy liquids are commercially available and offer comparable or superior performance for many applications.

Heavy LiquidDensity (g/cm³)PropertiesReference(s)
This compound (TBE) ~2.96Toxic, volatile organic compound.[2][3]
Bromoform ~2.89Toxic, volatile organic compound.[3][4]
Sodium Polytungstate (SPT) Up to 3.1Non-toxic, water-soluble inorganic salt. Can be viscous at high densities.[4][9]
Lithium Metatungstate (LMT) Up to 3.1Non-toxic, water-soluble inorganic salt. Less viscous than SPT at similar densities.[4][9]
Lithium Heteropolytungstates (LST) Up to 2.95Non-toxic, low viscosity, water-soluble.[9]

Conclusion

This compound is an effective heavy liquid for the separation of minerals in geological studies. However, its high toxicity necessitates stringent safety measures and careful handling. The protocols outlined in these application notes provide a framework for the safe and effective use of TBE. Researchers are strongly encouraged to consider and explore the use of non-toxic alternatives such as sodium polytungstate (SPT) and lithium metatungstate (LMT) or LST heavy liquids, which offer a safer and more environmentally friendly approach to heavy mineral separation.[9] The choice of heavy liquid should be based on a careful assessment of the scientific requirements of the study and the health and safety implications of the chosen method.

References

Application Note: Protocol for Density Gradient Centrifugation with 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of 1,1,2,2-Tetrabromoethane (TBE) in density gradient centrifugation. TBE, a high-density liquid, offers a potential medium for the separation of cells, organelles, and other particles with high buoyant densities. This application note outlines the necessary materials, a step-by-step experimental protocol, and critical safety considerations. Due to the limited availability of established protocols for this specific application, the detailed experimental procedure should be considered a theoretical framework requiring validation.

Introduction

Density gradient centrifugation is a powerful technique for the separation of particles based on their size, shape, and density.[1][2] The choice of gradient medium is critical and depends on the properties of the sample to be separated. While aqueous solutions of sucrose (B13894) or cesium chloride are commonly used, the separation of very dense particles may require a medium with a higher intrinsic density.[3]

This compound (TBE) is a halogenated hydrocarbon with a high density of approximately 2.96 g/mL.[4] This property makes it a candidate for density gradient centrifugation of samples that would pellet in traditional media. Historically, TBE has been utilized for the separation of minerals from rock by preferential flotation.[5] This application note explores its potential use in a centrifugation context for research applications.

Disclaimer: this compound is a toxic substance.[5][6] All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment. The protocol described herein is a hypothetical model based on the chemical properties of TBE and general principles of density gradient centrifugation. It is intended to serve as a starting point for methods development and requires thorough validation and risk assessment prior to implementation.

Materials and Equipment

Reagents
  • This compound (TBE), ≥98% purity[6]

  • Ethanol (B145695), absolute (as a diluent)

  • Sample suspended in a compatible buffer

  • Deionized water

  • 70% Ethanol (for disinfection)

Equipment
  • Ultracentrifuge with a swinging-bucket rotor

  • Thick-walled ultracentrifuge tubes (material compatible with TBE)

  • Gradient maker or peristaltic pump

  • Pipettes and sterile tips

  • Chemical fume hood

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Waste container for halogenated organic compounds

Experimental Protocol

This protocol describes the creation of a continuous density gradient of TBE and ethanol for the separation of a hypothetical particle sample.

Preparation of Density Gradient Solutions
  • High-Density Solution (Bottom): Pure this compound (Density ≈ 2.96 g/mL).

  • Low-Density Solution (Top): Prepare a mixture of TBE and a suitable miscible solvent to achieve the desired starting density. Ethanol is a potential candidate as it is miscible with TBE.[5][7] The exact ratio will need to be determined empirically based on the density of the particles to be separated. For example, a 50:50 (v/v) mixture of TBE and ethanol would yield a significantly lower density than pure TBE. All preparations must be performed in a chemical fume hood.

Creation of the Density Gradient

A continuous linear gradient can be prepared using a gradient maker or by careful layering and diffusion.

Using a Gradient Maker:

  • Set up the gradient maker in a chemical fume hood.

  • Fill the mixing chamber with the low-density TBE/ethanol solution.

  • Fill the reservoir with the high-density pure TBE solution.

  • Open the valve between the chambers and the outlet to the centrifuge tube.

  • Slowly fill the ultracentrifuge tube from the bottom up.

Manual Layering Technique:

  • Carefully pipette the high-density solution into the bottom of the ultracentrifuge tube.

  • Gently overlay successive layers of decreasing density, prepared by mixing the high and low-density solutions in varying proportions.

  • Allow the gradient to linearize by diffusion for several hours at room temperature in a stable, vibration-free location within the fume hood.

Sample Loading and Centrifugation
  • Carefully layer the sample suspension on top of the prepared density gradient.

  • Place the centrifuge tubes in the swinging-bucket rotor and balance them accurately.

  • Transfer the rotor to the ultracentrifuge.

  • Centrifuge at the desired speed and time. The optimal parameters will depend on the sample and must be determined empirically. A starting point could be 100,000 x g for 1 hour.

Fraction Collection
  • Carefully remove the centrifuge tubes from the rotor and place them in a stable rack inside the fume hood.

  • Fractions can be collected by carefully pipetting from the top of the gradient or by puncturing the bottom of the tube and collecting droplets.

Data Presentation

Quantitative data from a hypothetical separation of three particle types with different densities are presented in the table below.

Fraction NumberGradient Density (g/mL)Particle Type A (Concentration)Particle Type B (Concentration)Particle Type C (Concentration)
1 (Top)1.5HighLowLow
21.8MediumMediumLow
32.1LowHighMedium
42.4LowMediumHigh
5 (Bottom)2.7LowLowMedium

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_centrifugation Centrifugation cluster_analysis Analysis prep_solutions Prepare High and Low Density TBE Solutions create_gradient Create Density Gradient in Centrifuge Tube prep_solutions->create_gradient load_sample Load Sample onto Gradient create_gradient->load_sample centrifuge Ultracentrifugation load_sample->centrifuge collect_fractions Collect Fractions centrifuge->collect_fractions analyze_fractions Analyze Fractions collect_fractions->analyze_fractions

Caption: Workflow for density gradient centrifugation using this compound.

Safety Precautions

G ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Certified Chemical Fume Hood waste Dispose of Waste in Halogenated Waste Container spill Have Spill Kit Ready

Caption: Critical safety precautions for handling this compound.

Safety and Handling

This compound is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5][6] Chronic exposure may cause liver damage.[5]

  • Engineering Controls: Always handle TBE in a well-ventilated, certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a lab coat.

  • Spill and Waste: In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste. All TBE-contaminated materials and solutions must be disposed of in a designated halogenated organic waste container.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

The use of this compound in density gradient centrifugation presents a theoretical possibility for the separation of high-density particles not amenable to traditional gradient media. However, its high toxicity necessitates stringent safety protocols. The provided hypothetical protocol serves as a foundational guide for researchers wishing to explore this application. Extensive empirical validation of solvent systems, gradient parameters, and centrifugation conditions is essential for successful implementation.

References

Application Notes and Protocols for 1,1,2,2-Tetrabromoethane as a Solvent for Fats, Oils, and Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 1,1,2,2-Tetrabromoethane

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its application as a solvent, particularly its high density, which can be advantageous in separation processes.

PropertyValue
Synonyms Acetylene tetrabromide, Muthmann's liquid, TBE
CAS Number 79-27-6
Molecular Formula C₂H₂Br₄
Molecular Weight 345.65 g/mol
Appearance Colorless to yellowish, heavy liquid with a pungent, camphor-like odor[1]
Density 2.96 g/cm³ (at 25 °C)
Boiling Point 239 °C (decomposes)
Melting Point -1 to 1 °C
Solubility in Water Insoluble[3]
Miscibility Miscible with ethanol, ether, chloroform, aniline, and acetic acid[1]

Experimental Protocols

I. General Safety Precautions

WARNING: this compound is extremely hazardous. It is fatal if inhaled, harmful if swallowed, and causes severe skin and eye irritation.[4] Chronic exposure may lead to liver damage.[1] All handling of this chemical must be performed within a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A full-face respirator with appropriate organic vapor cartridges is mandatory.[4][5]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., Viton® or a similar material). Double gloving is recommended.[5]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[4]

    • Body Protection: A chemical-resistant lab coat or apron must be worn.[4]

  • Engineering Controls:

    • All work must be conducted in a well-ventilated laboratory inside a certified chemical fume hood.[5][6]

    • A safety shower and eyewash station must be readily accessible.[5]

  • Waste Disposal:

    • All waste containing this compound is considered hazardous waste.[4]

    • Dispose of waste in clearly labeled, sealed containers in accordance with institutional and local regulations.[2]

II. Protocol for Dissolving Fats, Oils, and Waxes

This protocol provides a general procedure for dissolving lipid samples in this compound.

Materials:

  • This compound (≥98% purity)

  • Fat, oil, or wax sample

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Water bath or heating block (optional, for waxes)

  • Pipettes and pipette tips

Procedure:

  • Preparation:

    • Ensure all necessary PPE is correctly worn and work is performed within a chemical fume hood.

    • Accurately weigh the desired amount of the fat, oil, or wax sample into a glass vial.

  • Solvent Addition:

    • Carefully add a measured volume of this compound to the vial containing the sample.

  • Dissolution:

    • Securely cap the vial.

    • For oils and liquid fats, vortex the mixture at room temperature for 1-2 minutes, or until the sample is fully dissolved.

    • For solid fats and waxes, gentle warming may be required. Place the vial in a water bath or on a heating block set to a low temperature (e.g., 40-50°C).

    • Periodically and carefully vortex the mixture until a clear solution is obtained. Do not overheat, as this can cause decomposition of the solvent and sample.

  • Observation and Use:

    • Once dissolved, the solution can be used for subsequent analysis or experimental procedures.

    • Due to the high density of this compound, any undissolved solid material will likely float, and aqueous phases will form a distinct upper layer.

III. Protocol for Lipid Extraction from a Solid Matrix

This protocol outlines a method for extracting lipids from a solid, low-density matrix using this compound.

Materials:

  • Solid matrix containing lipids (e.g., crushed seeds, lyophilized tissue)

  • This compound

  • Mortar and pestle

  • Centrifuge tubes with screw caps

  • Centrifuge

  • Separatory funnel (for larger volumes)

Procedure:

  • Sample Preparation:

    • Grind the solid matrix into a fine powder using a mortar and pestle to increase the surface area for extraction.

    • Transfer a known weight of the powdered sample into a centrifuge tube.

  • Extraction:

    • Add a sufficient volume of this compound to the centrifuge tube to fully immerse the solid material.

    • Seal the tube and agitate the mixture vigorously for 10-15 minutes using a vortex mixer or shaker.

  • Separation:

    • Centrifuge the mixture at a moderate speed (e.g., 2000-3000 x g) for 10 minutes.

    • The high density of this compound will cause the solid matrix to form a pellet at the top of the liquid, while the lipid-containing solvent will be at the bottom.

  • Isolation:

    • Carefully collect the lower, lipid-rich this compound layer using a pipette.

    • The solvent can then be evaporated under a stream of nitrogen in a fume hood to isolate the lipid extract. Caution: Avoid heating during evaporation to prevent decomposition of the solvent into toxic fumes.[1]

Visualizations

G cluster_prep Preparation cluster_dissolution Dissolution/Extraction cluster_analysis Downstream Processing cluster_cleanup Cleanup PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood SamplePrep Prepare Lipid Sample FumeHood->SamplePrep AddSolvent Add this compound SamplePrep->AddSolvent Agitate Agitate (Vortex/Shake) AddSolvent->Agitate Separate Separate Phases (Centrifuge) Agitate->Separate For Extraction Isolate Isolate Lipid-Rich Phase Agitate->Isolate For Simple Dissolution Separate->Isolate Evaporate Evaporate Solvent (N2 Stream) Isolate->Evaporate Analyze Analyze Extracted Lipids Evaporate->Analyze Decontaminate Decontaminate Glassware Evaporate->Decontaminate Analyze->Decontaminate Waste Dispose of Hazardous Waste Decontaminate->Waste

Caption: Experimental workflow for using this compound.

G Start Lipid-Containing Solid Matrix (Low Density) Mixture Agitation/Centrifugation Start->Mixture Add Solvent This compound (High Density, ~2.96 g/cm³) Solvent->Mixture Add TopLayer Solid Matrix Debris (Floats on top) Mixture->TopLayer Separates into BottomLayer Lipid-Enriched TBE Phase (Collected for analysis) Mixture->BottomLayer

Caption: Principle of lipid separation using a high-density solvent.

References

Synthesis of Bromoalkenes via Dehydrohalogenation of 1,1,2,2-Tetrabromoethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bromoalkenes through the stepwise dehydrohalogenation of 1,1,2,2-tetrabromoethane. The protocols described herein focus on base-mediated elimination reactions, including procedures utilizing phase-transfer catalysis to facilitate the reaction between the organic substrate and an aqueous base.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, involving the removal of a hydrogen halide from a substrate to form an alkene or alkyne. This compound serves as a readily available starting material for the synthesis of a variety of valuable bromoalkenes, which are important intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. The stepwise elimination of hydrogen bromide (HBr) from this compound allows for the controlled synthesis of tribromoethene, dibromoethene isomers, and ultimately bromoacetylene. The choice of reaction conditions, particularly the base, solvent, and the use of a phase-transfer catalyst, is crucial for controlling the extent of dehydrohalogenation and the selectivity of the resulting products.

Reaction Pathway Overview

The dehydrohalogenation of this compound proceeds in a stepwise manner, with each step involving the elimination of one molecule of HBr. The reaction is typically promoted by a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

Dehydrohalogenation_Pathway TBE This compound Tribromoethene Tribromoethene TBE->Tribromoethene - HBr Dibromoethene Dibromoethene Tribromoethene->Dibromoethene - HBr Bromoacetylene Bromoacetylene Dibromoethene->Bromoacetylene - HBr Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Dissolve this compound in organic solvent Catalyst Add Phase-Transfer Catalyst (if applicable) Base Prepare and add aqueous base Heating Heat to desired temperature with vigorous stirring Base->Heating Monitoring Monitor reaction progress (GC/TLC) Heating->Monitoring Separation Cool and separate organic layer Monitoring->Separation Washing Wash with water and brine Separation->Washing Drying Dry over anhydrous salt Washing->Drying Solvent_Removal Remove solvent under reduced pressure Drying->Solvent_Removal Purification Purify by vacuum distillation Solvent_Removal->Purification

Application Notes and Protocols for 1,1,2,2-Tetrabromoethane as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

1,1,2,2-Tetrabromoethane is a substance with significant health and environmental hazards. It is classified as a possible human carcinogen and can cause damage to the liver, kidneys, and central nervous system.[1] It is also toxic to aquatic life with long-lasting effects.[1] All handling and experimental procedures must be conducted with extreme caution, adhering to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and proper waste disposal methods. These application notes are intended for informational purposes for research and development under controlled laboratory conditions by qualified personnel.

Introduction

This compound (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable liquid.[2] Its high bromine content by mass makes it a candidate for use as a flame retardant additive in polymeric materials. This document provides an overview of its application as a flame retardant, its mechanism of action, illustrative experimental protocols for its incorporation into polymers, and standard methods for evaluating its efficacy.

Mechanism of Action

The flame retardant action of this compound occurs primarily in the gas phase of the combustion process. The mechanism is based on the release of bromine radicals that interrupt the exothermic chain reactions of a fire.

Upon heating, the C-Br bonds in this compound, which are weaker than C-H and C-C bonds, will break, releasing bromine radicals (Br•).[1] These highly reactive bromine radicals interfere with the combustion cycle by scavenging the high-energy free radicals (H• and OH•) that propagate the flame.[3] This process is a series of chemical reactions that ultimately reduce the heat generated by the fire and can lead to its extinguishment.[3]

The key reactions in the gas phase are:

  • Initiation: R-Br (heat) → R• + Br•

  • Radical Scavenging:

    • H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

    • Br• + H• → HBr

    • Br• + OH• → HBr + O

This interference with the radical chain reactions "poisons" the flame.[3]

Synergistic Effects with Antimony Trioxide

The effectiveness of halogenated flame retardants like this compound can be significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃). Antimony trioxide itself is not a flame retardant, but it reacts with the hydrogen bromide (HBr) released during the decomposition of the brominated compound to form antimony trihalides and oxyhalides.[4][5]

The key synergistic reactions are:

  • Sb₂O₃ + 6HBr → 2SbBr₃ + 3H₂O

  • Sb₂O₃ + 2HBr → 2SbOBr + H₂O

Antimony tribromide (SbBr₃) is volatile and acts as a gas-phase radical trap, similar to bromine radicals, further inhibiting combustion. Antimony oxybromide (SbOBr) can form a protective layer on the polymer surface, acting as a condensed-phase barrier that limits the release of flammable gases and shields the polymer from heat.[5]

Application in Polymers

This compound has been used as a flame retardant in plastics such as expandable polystyrene foam.[1] As an additive flame retardant, it is physically blended with the polymer before or during processing.[3]

Illustrative Quantitative Data

Formulation IDPolymer Matrix (wt%)This compound (wt%)Antimony Trioxide (Sb₂O₃) (wt%)Limiting Oxygen Index (LOI) (%)UL 94 Rating (3.2 mm)
HIPS-Control1000018HB
HIPS-FR18515024V-2
HIPS-FR28020027V-2
HIPS-FRS18212628V-0
HIPS-FRS27715832V-0

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a polymer matrix and subsequent flame retardancy testing.

Protocol for Incorporation into High-Impact Polystyrene (HIPS)

Objective: To prepare HIPS samples containing this compound and antimony trioxide for flammability testing.

Materials:

  • High-Impact Polystyrene (HIPS) pellets

  • This compound (reagent grade)

  • Antimony trioxide (Sb₂O₃) powder

  • Twin-screw extruder

  • Injection molding machine

  • Vacuum oven

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, respirator with appropriate cartridges for organic vapors.

Procedure:

  • Drying: Dry the HIPS pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Premixing: In a well-ventilated fume hood, prepare the formulations by dry blending the dried HIPS pellets with the desired weight percentages of this compound and antimony trioxide in a sealed container. Tumble the mixture for at least 15 minutes to ensure a homogeneous distribution.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For HIPS, a typical profile would be from 180°C to 210°C from the hopper to the die.

    • Feed the premixed blend into the extruder. The melt compounding will ensure a thorough dispersion of the flame retardant additives within the polymer matrix.

    • Extrude the molten polymer blend through a strand die into a water bath for cooling.

  • Pelletizing: Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Drying: Dry the compounded pellets in a vacuum oven at 80°C for 4 hours.

  • Injection Molding:

    • Set the parameters of the injection molding machine. For HIPS, typical melt temperatures are 200-230°C and mold temperatures are 40-60°C.

    • Mold the dried pellets into standard test specimens as required for UL 94 and LOI testing.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Protocol for Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863 / ISO 4589-2

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.

Apparatus:

  • LOI instrument, consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control and measurement devices.

Procedure:

  • Place a test specimen vertically in the specimen holder in the center of the glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. Start with an oxygen concentration that is expected to support combustion.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in subsequent tests to find the minimum concentration at which flaming combustion is just sustained for a specified period or a specified length of the specimen is burned.

  • The LOI is expressed as the volume percentage of oxygen in the mixture.

Protocol for UL 94 Vertical Burn Test

Standard: ANSI/UL 94

Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.

Apparatus:

  • UL 94 test chamber

  • Burner with a supply of methane (B114726) gas

  • Timer

  • Specimen holder

Procedure:

  • Mount a rectangular test specimen vertically in the specimen holder.

  • Position the burner so that the flame is centered below the lower edge of the specimen.

  • Apply the flame for 10 seconds and then remove it.

  • Record the afterflame time (t₁).

  • If the specimen extinguishes, immediately reapply the flame for another 10 seconds.

  • Record the second afterflame time (t₂) and the afterglow time (t₃).

  • Note if any flaming drips ignite a piece of cotton placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard, which include afterflame time, total afterflame time for a set of specimens, afterglow time, and whether flaming drips ignite the cotton.

Visualizations

Flame Retardant Mechanism of this compound

Flame_Retardant_Mechanism cluster_polymer Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + TBE TBE_Decomp TBE Decomposition Polymer->TBE_Decomp Pyrolysis Heat Heat Heat->Polymer Radical_Release Release of Bromine Radicals (Br•) TBE_Decomp->Radical_Release Inhibition Radical Scavenging (Flame Inhibition) Radical_Release->Inhibition Interrupts Combustion Combustion Chain Reaction (H•, OH•) Combustion->Inhibition Extinguishment Flame Extinguishment Inhibition->Extinguishment

Caption: Gas-phase flame retardant mechanism of this compound (TBE).

Experimental Workflow for Evaluating Flame Retardancy

Experimental_Workflow Start Start Drying Dry Polymer Pellets Start->Drying Premixing Premix Polymer, TBE, and Sb₂O₃ Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletize Extruded Strands Extrusion->Pelletizing Molding Injection Mold Test Specimens Pelletizing->Molding Conditioning Condition Specimens (23°C, 50% RH, 48h) Molding->Conditioning Testing Flame Retardancy Testing Conditioning->Testing LOI LOI Test (ASTM D2863) Testing->LOI UL94 UL 94 Test Testing->UL94 Analysis Data Analysis and Classification LOI->Analysis UL94->Analysis

Caption: Workflow for the preparation and testing of flame-retardant polymer samples.

Safety and Handling

  • Inhalation: this compound is highly toxic if inhaled. All work should be conducted in a certified chemical fume hood.

  • Skin and Eye Contact: It can cause skin and eye irritation.[1] Appropriate PPE, including chemical-resistant gloves and safety goggles, must be worn.

  • Ingestion: It is harmful if swallowed.[1]

  • Carcinogenicity: It is classified as a possible human carcinogen.[1]

  • Environmental Hazards: It is toxic to aquatic organisms with long-lasting effects.[1] Prevent its release into the environment.

  • Decomposition: When heated to decomposition, it emits toxic fumes of bromine and hydrogen bromide.[2]

  • Waste Disposal: Dispose of all waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound can function as a flame retardant due to its ability to release bromine radicals that inhibit the gas-phase reactions of combustion. Its effectiveness can be enhanced through synergy with antimony trioxide. However, its significant toxicity and environmental hazards necessitate stringent safety precautions and limit its practical applications. Researchers should consider these factors and explore less hazardous alternatives in the development of flame-retardant materials.

References

Application Notes and Protocols for the Use of 1,1,2,2-Tetrabromoethane as a Refractive Index Liquid in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of light microscopy, achieving high-resolution images with optimal contrast is paramount. This often requires the strategic use of immersion liquids to minimize light scattering and spherical aberration caused by a mismatch in the refractive index (RI) between the sample, mounting medium, and the microscope objective. 1,1,2,2-Tetrabromoethane (TBE), a halogenated hydrocarbon, is a valuable tool in this context due to its exceptionally high refractive index.

These application notes provide a comprehensive guide for the use of this compound as a refractive index liquid in various microscopy applications, with a focus on mineralogy and considerations for its use with other crystalline materials, such as active pharmaceutical ingredients (APIs). This document outlines the physical and chemical properties of TBE, detailed protocols for its use, safety and handling procedures, and a comparison with alternative high refractive index liquids.

Properties of this compound

This compound (CAS No: 79-27-6), also known as acetylene (B1199291) tetrabromide, is a dense, colorless to pale yellow liquid.[1][2] Its key properties are summarized in the table below, making it a suitable choice for refractive index matching of high-RI materials.

Physical and Chemical Properties
PropertyValueReferences
Chemical Formula C₂H₂Br₄[3]
Molecular Weight 345.65 g/mol [3]
Appearance Colorless to pale yellow liquid[1][2]
Density 2.967 g/mL at 25 °C[3]
Refractive Index (nD) ~1.637 at 20 °C[3]
Boiling Point 243.5 °C (decomposes)[4]
Melting Point -1 to 1 °C
Solubility in Water Slightly soluble[5]
Solubility in Organic Solvents Miscible with alcohol, ether, chloroform[5]
Vapor Pressure 0.1 mmHg at 20 °C
Refractive Index Data
Temperature (°C)Wavelength (nm)Refractive Index (n)References
20589 (D-line)1.637[3]
205891.6355 to 1.6375
20Not Specified1.6340-1.6390
293.15 (20)Not Specified1.63535[6]
303.15 (30)Not Specified1.62926[6]

Applications in Microscopy

The primary application of this compound in microscopy is for refractive index matching, a technique used to render a sample transparent or to determine its refractive index.[7][8] This is particularly useful in the fields of mineralogy and materials science.

Mineral Identification using the Becke Line Test

The Becke line test is a fundamental technique in optical mineralogy for determining the relative refractive index of a mineral compared to its surrounding medium.[9][10] When the refractive indices of the mineral and the immersion liquid are closely matched, the mineral becomes nearly invisible. By observing the movement of the Becke line—a bright halo of light that appears at the interface of the two substances—as the focal plane is adjusted, one can determine whether the mineral has a higher or lower refractive index than the liquid.[9][10]

Due to its high refractive index, TBE is an excellent immersion liquid for identifying minerals with high refractive indices, such as sphalerite, galena, and pyrite.[3]

Refractive Index Matching of Crystalline APIs

In the pharmaceutical industry, the characterization of active pharmaceutical ingredients (APIs) is crucial for drug development and quality control. The refractive index is a key physical property of crystalline APIs. Similar to mineral analysis, the Becke line test using a series of calibrated refractive index liquids, including TBE for high-RI compounds, can be employed to determine the refractive index of API crystals.[11][12] This information is valuable for identifying different polymorphic forms and for quality assurance.

Experimental Protocols

Protocol for Mounting Mineral Grains and Performing the Becke Line Test

This protocol outlines the steps for preparing a temporary grain mount of a mineral sample using this compound and performing the Becke line test.

Materials:

  • Microscope slides and coverslips

  • This compound (TBE)

  • Mineral sample, crushed to a fine powder

  • Dropper or pipette

  • Forceps

  • Petrographic microscope

Procedure:

  • Sample Preparation: If not already powdered, gently crush a small amount of the mineral sample using a mortar and pestle. The grains should be small enough to be easily dispersed on a microscope slide.

  • Slide Preparation: Place a clean microscope slide on a flat, stable surface within a well-ventilated fume hood.

  • Applying the Immersion Liquid: Using a dropper or pipette, place a single drop of this compound in the center of the microscope slide.

  • Mounting the Sample: Carefully transfer a small amount of the powdered mineral sample into the drop of TBE. Use a clean dissecting needle or the tip of the forceps to gently disperse the grains, avoiding clumps.

  • Placing the Coverslip: Hold a coverslip at a 45-degree angle to the slide and allow one edge to touch the edge of the TBE drop. Slowly lower the coverslip to avoid trapping air bubbles.

  • Microscope Setup: Place the prepared slide on the microscope stage. Start with a low-power objective to locate and focus on the mineral grains.

  • Performing the Becke Line Test:

    • Switch to a higher power objective (e.g., 10x or 40x).

    • Close the aperture diaphragm to increase the contrast and make the Becke line more prominent.

    • Focus sharply on the edge of a mineral grain.

    • Slightly lower the stage (increase the focal distance). Observe the direction in which the bright line (the Becke line) moves.

    • Interpretation:

      • If the Becke line moves into the mineral grain, the mineral has a higher refractive index than TBE.

      • If the Becke line moves out into the TBE, the mineral has a lower refractive index than TBE.

      • If the grain boundary becomes almost invisible and the Becke line is faint or colored, the refractive indices of the mineral and TBE are very close.

  • Repeat with Different Grains: Examine several grains to ensure a consistent result. For anisotropic minerals, the refractive index will vary with the orientation of the crystal, and you may observe different Becke line behaviors.

G Workflow for Refractive Index Matching using this compound cluster_prep Sample Preparation cluster_mount Slide Mounting (in Fume Hood) cluster_analysis Microscopic Analysis cluster_cleanup Post-Analysis start Start crush Crush mineral sample to a fine powder start->crush drop_tbe Place a drop of TBE on a clean slide crush->drop_tbe Prepared Sample add_sample Add and disperse mineral grains in TBE drop_tbe->add_sample cover Apply coverslip, avoiding air bubbles add_sample->cover focus_low Focus on grains with low power objective cover->focus_low Mounted Slide focus_high Switch to high power and close aperture focus_low->focus_high becke_test Perform Becke Line Test by lowering the stage focus_high->becke_test interpret Observe Becke Line movement and interpret RI becke_test->interpret dispose Dispose of slide and TBE as hazardous waste interpret->dispose Analysis Complete clean Clean microscope components dispose->clean end End clean->end

References

Application Notes and Protocols: 1,1,2,2-Tetrabromoethane in the Synthesis of Organic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromoethane (TBE), also known as acetylene (B1199291) tetrabromide, is a dense, non-flammable liquid that serves as a versatile reagent and intermediate in organic synthesis.[1][2][3] Its high density and ability to dissolve a range of organic compounds have led to its use in various industrial applications, including as a solvent and in mineral separation.[1][3] In the context of organic synthesis, TBE is a valuable precursor for the formation of a variety of functional groups and molecular scaffolds, primarily through dehydrobromination and nucleophilic substitution reactions. These transformations yield important organic intermediates that are foundational in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organic intermediates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

PropertyValue
Molecular Formula C₂H₂Br₄
Molecular Weight 345.65 g/mol [2]
Appearance Colorless to pale yellowish liquid[1][2]
Odor Pungent, similar to camphor[2]
Density 2.967 g/mL at 20 °C[3]
Boiling Point 243.5 °C[1]
Melting Point 0.1 °C[3]
Solubility Miscible with ethanol (B145695), ether, and chloroform; slightly soluble in water.[1]

Safety Precautions: this compound is toxic and can be absorbed through the skin and by inhalation.[2] It is irritating to the eyes, skin, and respiratory tract.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Applications in the Synthesis of Organic Intermediates

This compound is a valuable C2 building block for the synthesis of various unsaturated and functionalized organic intermediates. Key transformations include dehydrobromination to yield bromo-substituted alkenes and alkynes, and nucleophilic substitution reactions to introduce a range of functional groups.

Dehydrobromination Reactions: Synthesis of Unsaturated Intermediates

The presence of four bromine atoms makes this compound an excellent substrate for elimination reactions. By controlling the reaction conditions, various unsaturated intermediates can be selectively synthesized.

Tribromoethylene (B1212961) is a useful intermediate in organic synthesis. It can be prepared from this compound by dehydrobromination using a base.

Experimental Protocol: Synthesis of Tribromoethylene

Objective: To synthesize tribromoethylene via the dehydrobromination of this compound.

Materials:

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 34.6 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Slowly add a solution of 11.2 g (0.2 mol) of potassium hydroxide in 50 mL of ethanol to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product is purified by fractional distillation to yield tribromoethylene.

Quantitative Data:

IntermediateReagentsReaction TimeTemperatureYield
TribromoethyleneTBE, KOH, Ethanol4 hReflux75-85%

dehydrobromination TBE This compound HBr - HBr TBE->HBr Base Base (e.g., KOH) Base->HBr promotes HBr2 - HBr Base->HBr2 promotes Tribromoethylene Tribromoethylene Tribromoethylene->HBr2 Dibromoacetylene (B14170809) Dibromoacetylene HBr->Tribromoethylene HBr2->Dibromoacetylene

Caption: Workflow for dibromoacetylene synthesis. [4]

Nucleophilic Substitution Reactions

The carbon-bromine bonds in this compound are susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Reaction of TBE with primary amines can lead to the formation of N,N'-disubstituted diaminotetrabromoethane derivatives, which can be further transformed into valuable ligands and building blocks for heterocyclic synthesis.

Experimental Protocol: Synthesis of N,N'-dibenzyl-1,2-diamino-1,1,2,2-tetrabromoethane

Objective: To synthesize a disubstituted diamine derivative from this compound.

Materials:

  • This compound (TBE)

  • Benzylamine (B48309)

  • Triethylamine

  • Acetonitrile

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.46 g (0.01 mol) of this compound in 30 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add 2.14 g (0.02 mol) of benzylamine followed by the dropwise addition of 2.02 g (0.02 mol) of triethylamine.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data:

IntermediateNucleophileReaction TimeTemperatureYield
N,N'-dibenzyl-1,2-diamino-1,1,2,2-tetrabromoethaneBenzylamine24 h0 °C to RT60-70%

Reaction Pathway: Synthesis of Diamine Derivative

diamine_synthesis TBE This compound Product N,N'-dibenzyl-1,2-diamino- This compound TBE->Product Benzylamine 2 eq. Benzylamine Benzylamine->Product Nucleophilic Substitution Triethylamine Triethylamine (Base) Triethylamine->Product Acid Scavenger

Caption: Synthesis of a diamine from TBE.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a range of valuable organic intermediates. Its utility in dehydrobromination and nucleophilic substitution reactions allows for the controlled introduction of unsaturation and various functional groups. The protocols provided herein offer a foundation for researchers and scientists to explore the synthetic potential of this compound in the development of novel molecules for pharmaceutical and materials science applications. Careful attention to safety precautions is paramount when working with this compound.

References

Application Notes and Protocols for Mineral Separation Using 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy liquid separation is a laboratory technique used to separate minerals and other solid particles based on their density.[1] The method relies on a liquid with a high specific gravity to partition a sample into two fractions: a "float" fraction containing particles less dense than the liquid and a "sink" fraction with particles that are denser.[2] 1,1,2,2-Tetrabromoethane (TBE), a colorless to pale-yellowish liquid with a high density of approximately 2.96 g/mL, is a commonly used heavy liquid for this purpose.[3][4] Its density allows for the effective separation of many common rock-forming minerals, such as quartz and feldspar, from denser, often more valuable, heavy minerals.[4]

Health and Safety Precautions

This compound is a hazardous chemical and requires strict safety protocols.

2.1 Hazards Associated with this compound:

  • Toxicity: Fatal if inhaled and harmful if swallowed or absorbed through the skin.[5][6][7]

  • Irritation: Causes serious eye and skin irritation.[5][6][7] Prolonged or repeated skin contact can lead to dermatitis.

  • Organ Damage: Chronic exposure may cause liver damage.[8]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[5][6][7][9]

2.2 Required Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: All work with TBE must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[5][6]

  • Hand Protection: Use chemically resistant gloves (e.g., Viton or laminate) and inspect them for any signs of degradation before use.[6]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[5]

  • Respiratory Protection: If there is a risk of exposure above the permissible limit, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Materials and Equipment

  • This compound (≥98% purity)

  • Mineral sample, crushed and sized (ideally between 0.5 mm and 2 mm)

  • Separatory funnels (glass, with PTFE stopcocks)

  • Ring stand and clamps

  • Glass beakers

  • Wash bottles

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Drying oven

  • Balance (accurate to 0.01 g)

  • Wash solvents (e.g., isopropyl alcohol or acetone)

  • Waste container for halogenated organic compounds

Experimental Protocol

4.1 Sample Preparation:

  • Ensure the mineral sample is dry to prevent TBE from being contaminated with water.

  • Crush and sieve the sample to a suitable particle size range. Finer particles may require centrifugation for effective separation.

4.2 Separation Procedure:

  • Set up the separatory funnel securely in a ring stand inside a chemical fume hood.

  • Ensure the stopcock is closed and carefully pour a sufficient volume of TBE into the separatory funnel to accommodate the sample.

  • Weigh the prepared mineral sample and slowly add it to the TBE in the separatory funnel.

  • Gently stir the mixture with a glass rod to ensure all particles are wetted by the TBE and to break up any clumps.

  • Allow the mixture to stand undisturbed for at least 30 minutes to allow for the complete separation of the float and sink fractions. The lighter minerals will float to the surface, while the denser minerals will sink to the bottom.

4.3 Fraction Collection:

  • Sink Fraction: Carefully open the stopcock and drain the settled heavy minerals (the sink fraction) into a labeled beaker. Close the stopcock just as the last of the sink particles have passed through, being careful not to let any of the float fraction exit.

  • Float Fraction: Place a second labeled beaker under the separatory funnel. Open the stopcock and drain the remaining TBE and the floating light minerals (the float fraction).

4.4 Washing and Drying:

  • Transfer the collected sink and float fractions to a Buchner funnel with filter paper.

  • Wash each fraction with a suitable solvent (e.g., isopropyl alcohol) to remove any residual TBE.[1] Perform at least three washes.

  • Collect the used TBE and the initial solvent washes for recycling or proper disposal.

  • Once washed, place the filter paper with the mineral fractions in a drying oven at a low temperature (e.g., 60-80°C) until completely dry.

  • Weigh the dried float and sink fractions.

Data Presentation

The separation of minerals using TBE is based on their specific gravity. Minerals with a specific gravity higher than TBE (approx. 2.96 g/cm³) will sink, while those with a lower specific gravity will float.

MineralChemical FormulaSpecific Gravity (g/cm³)Expected Behavior in TBE (SG ≈ 2.96)
QuartzSiO₂2.65Float
OrthoclaseKAlSi₃O₈2.56Float
AlbiteNaAlSi₃O₈2.62Float
CalciteCaCO₃2.71Float
DolomiteCaMg(CO₃)₂2.85Float
MuscoviteKAl₂(AlSi₃O₁₀)(OH)₂2.8Float
FluoriteCaF₂3.2Sink
BariteBaSO₄4.5Sink
PyriteFeS₂5.0Sink
MagnetiteFe₃O₄5.2Sink
GalenaPbS7.5Sink
GoldAu19.3Sink

Note: The specific gravity of minerals can vary slightly depending on impurities.

Visualizations

MineralSeparationWorkflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Washing cluster_analysis Analysis Sample Dry and Sieve Mineral Sample Setup Setup Separatory Funnel in Fume Hood Sample->Setup Add_TBE Add TBE to Funnel Setup->Add_TBE Add_Sample Add Mineral Sample to TBE Add_TBE->Add_Sample Separate Allow Separation (Float/Sink) Add_Sample->Separate Drain_Sink Drain Sink Fraction Separate->Drain_Sink Drain_Float Drain Float Fraction Separate->Drain_Float Wash_Fractions Wash Fractions with Solvent Drain_Sink->Wash_Fractions Drain_Float->Wash_Fractions Dry_Fractions Dry Fractions Wash_Fractions->Dry_Fractions Weigh_Fractions Weigh Dried Fractions Dry_Fractions->Weigh_Fractions Analysis Further Analysis Weigh_Fractions->Analysis

Caption: Workflow for heavy liquid mineral separation using this compound.

Waste Disposal and Decontamination

  • Waste: All TBE waste, including used TBE and solvent washes, must be collected in a clearly labeled, sealed container for halogenated organic waste.[6] This is considered hazardous waste and must be disposed of through an approved hazardous waste management service in accordance with all local, state, and federal regulations. Do not pour TBE down the drain.[6][9]

  • Spills: In case of a minor spill within a fume hood, absorb the TBE with an inert absorbent material (e.g., vermiculite (B1170534) or sand), collect it in a sealed container, and dispose of it as hazardous waste.[6] For larger spills, evacuate the area and follow emergency procedures.

  • Decontamination: Thoroughly clean all glassware and equipment that has come into contact with TBE using a suitable solvent, followed by soap and water. Ensure all cleaning is performed within a fume hood.

References

Application Notes and Protocols: 1,1,2,2-Tetrabromoethane as a Non-Aqueous Dense Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrabromoethane (TBE), also known as acetylene (B1199291) tetrabromide, is a halogenated hydrocarbon with a remarkably high density, making it a valuable tool in various laboratory and industrial separation processes.[1][2] Its primary application lies in the field of mineralogy, where it is used as a heavy liquid for the separation of minerals based on their specific gravity.[3] While its use in biological or pharmaceutical applications is limited due to its toxicity, the principles of density-based separation are fundamental across scientific disciplines. These notes provide detailed protocols for the established application of TBE in mineral separation and discuss the theoretical application in density gradient centrifugation, with a strong emphasis on the necessary safety precautions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use. TBE is a dense, non-flammable, colorless to pale yellow liquid with a characteristic pungent odor.[1][4]

PropertyValueReference
Molecular Formula C₂H₂Br₄[4]
Molecular Weight 345.65 g/mol
Density 2.967 g/mL at 25 °C
Boiling Point 243.5 °C[5]
Melting Point -1 to 1 °C
Vapor Pressure 0.1 mmHg at 20 °C
Solubility in Water Immiscible[6]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, and benzene[1][6]
Health and Safety Precautions

This compound is classified as a hazardous substance and requires strict safety protocols.

  • Toxicity: TBE is toxic if inhaled, ingested, or absorbed through the skin.[6][7] Chronic exposure may cause liver damage.[1][4]

  • Handling: Always handle TBE in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat, must be worn.[8]

  • Storage: Store TBE in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizers, and chemically active metals (e.g., aluminum, magnesium).[5][8] Use glass or lined metal containers for storage; avoid aluminum or galvanized containers.[8]

  • Disposal: Dispose of TBE and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[8]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5]

Application I: Mineral Separation

The high density of this compound allows for the efficient separation of minerals with different specific gravities. Minerals with a density lower than TBE will float, while those with a higher density will sink. This technique is widely used in geology and mining to concentrate heavy minerals from a sample.

Quantitative Data: Mineral Separation Efficiency

The following table summarizes the typical performance of TBE in the separation of spodumene from its gangue minerals.

ParameterValueReference
Feed Grade (% Spodumene) 16.1 ± 1.5[1]
Concentrate Grade (% Spodumene) 94.4 ± 3.2[1]
Recovery of Spodumene 86.0 ± 7.1%[1]
Overall TBE Recovery (Filtration) 96.9 ± 0.5%[1]
Experimental Protocol: Sink-Float Separation of Minerals

This protocol outlines the general steps for separating heavy minerals from a crushed rock or sediment sample using this compound.

Materials:

  • This compound (TBE)

  • Crushed and sieved mineral sample (e.g., -60 to +120 mesh)

  • Large separatory funnel with a stopcock

  • Ring stand and clamp

  • Beakers

  • Filter funnels and filter paper

  • Wash bottles with acetone (B3395972) or a suitable solvent

  • Drying oven

  • Personal Protective Equipment (fume hood, gloves, goggles, lab coat)

Procedure:

  • Sample Preparation: Ensure the mineral sample is dry and well-sieved to a uniform particle size. Weigh the initial sample.

  • Setup: Securely clamp the separatory funnel to the ring stand inside a fume hood. Place a beaker under the funnel to collect the "sink" fraction.

  • Adding TBE: Close the stopcock and carefully pour TBE into the separatory funnel until it is about two-thirds full.

  • Sample Addition: Slowly add the prepared mineral sample to the TBE in the separatory funnel.

  • Separation: Gently stir the mixture to ensure all particles are wetted by the TBE. Allow the mixture to stand undisturbed for 30-60 minutes. Heavier minerals will sink to the bottom, while lighter minerals will float on the surface.

  • Collecting the Sink Fraction: Carefully open the stopcock to drain the sunken minerals into the collection beaker. Close the stopcock just as the last of the sink fraction has passed through, leaving the floating minerals and the bulk of the TBE in the funnel.

  • Collecting the Float Fraction: Place a second beaker under the funnel and drain the remaining TBE and the floating mineral fraction into it.

  • Washing and Drying:

    • Wash the collected "sink" and "float" fractions separately with acetone to remove any residual TBE. This should be done over a filter funnel to collect the mineral grains.

    • Perform the washing step multiple times to ensure all TBE is removed.

    • Carefully transfer the washed mineral fractions to labeled watch glasses or petri dishes and dry them in an oven at a low temperature (e.g., 60-80 °C).

  • Data Analysis: Once dry, weigh the "sink" and "float" fractions. The percentage of heavy and light minerals can then be calculated. Further analysis (e.g., microscopy, XRD) can be performed on the separated fractions.

  • TBE Recovery: The used TBE can be filtered and stored for reuse.

Experimental Workflow: Mineral Separation

MineralSeparation cluster_prep Sample Preparation cluster_separation Separation cluster_collection Fraction Collection cluster_post Post-Processing DrySample Dry Mineral Sample SieveSample Sieve Sample DrySample->SieveSample WeighSample Weigh Sample SieveSample->WeighSample AddSample Add Sample to TBE WeighSample->AddSample AddTBE Add TBE to Separatory Funnel AddTBE->AddSample AllowSeparation Allow Sink/Float Separation AddSample->AllowSeparation CollectSink Collect Sink Fraction AllowSeparation->CollectSink CollectFloat Collect Float Fraction AllowSeparation->CollectFloat WashSink Wash Sink Fraction CollectSink->WashSink WashFloat Wash Float Fraction CollectFloat->WashFloat DryFractions Dry Fractions WashSink->DryFractions WashFloat->DryFractions WeighFractions Weigh Fractions DryFractions->WeighFractions AnalyzeFractions Analyze Fractions WeighFractions->AnalyzeFractions

Workflow for heavy mineral separation using this compound.

Application II: Density Gradient Centrifugation (Theoretical Application)

Density gradient centrifugation is a powerful technique for separating macromolecules and cellular components based on their size, shape, and density. While aqueous media like sucrose (B13894) and cesium chloride are standard for biological samples, a non-aqueous medium like TBE could theoretically be used for separating components that are sensitive to aqueous environments or require a very high-density medium.

Disclaimer: Due to the high toxicity of this compound and its incompatibility with many biological materials, it is not a standard or recommended medium for the density gradient centrifugation of biological samples. The following protocol is a hypothetical adaptation of standard procedures and should only be considered for specialized applications with non-biological materials where extreme density is required and all safety precautions can be strictly adhered to. This protocol is not suitable for use with biological samples in a typical research or drug development setting.

Hypothetical Experimental Protocol: Density Gradient Centrifugation

This hypothetical protocol describes the separation of two types of non-aqueous nanoparticles with different densities.

Materials:

  • This compound (TBE)

  • A low-density, miscible organic solvent (e.g., a high-boiling point ether or alkane)

  • Nanoparticle mixture suspended in the low-density solvent

  • Ultracentrifuge and compatible rotor (swinging bucket)

  • Centrifuge tubes (material must be compatible with TBE)

  • Gradient maker or careful manual layering

  • Peristaltic pump or syringe with a long needle for fraction collection

  • Personal Protective Equipment (fume hood, gloves, goggles, lab coat)

Procedure:

  • Gradient Preparation:

    • Prepare a series of solutions with varying densities by mixing TBE with the low-density organic solvent in different ratios. For example, prepare 20%, 40%, 60%, and 80% (v/v) TBE solutions.

    • Carefully layer these solutions into an ultracentrifuge tube, starting with the highest density at the bottom, to create a step gradient. Alternatively, use a gradient maker to create a continuous gradient.

  • Sample Loading: Carefully layer a small volume of the nanoparticle suspension on top of the prepared gradient.

  • Centrifugation:

    • Place the centrifuge tubes in the swinging bucket rotor and balance them carefully.

    • Centrifuge at high speed (e.g., 100,000 x g) for a sufficient time to allow the nanoparticles to migrate to their isopycnic points (the point where their density equals the density of the gradient). The exact speed and time will need to be optimized for the specific nanoparticles.

  • Fraction Collection:

    • Carefully remove the centrifuge tube from the rotor.

    • Puncture the bottom of the tube with a needle and collect fractions dropwise. Alternatively, use a peristaltic pump to carefully aspirate the gradient from the top.

  • Analysis: Analyze the collected fractions to determine the distribution of the separated nanoparticles (e.g., by spectroscopy, electron microscopy).

Logical Relationship: Density Gradient Centrifugation

DensityGradient cluster_prep Preparation cluster_centrifugation Centrifugation cluster_analysis Analysis PrepareGradient Prepare TBE/Solvent Gradient LoadSample Load Sample on Gradient PrepareGradient->LoadSample Centrifuge Ultracentrifugation LoadSample->Centrifuge Separation Particles Separate by Density Centrifuge->Separation CollectFractions Collect Fractions Separation->CollectFractions AnalyzeFractions Analyze Fractions CollectFractions->AnalyzeFractions

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized 1,1,2,2-Tetrabromoethane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthesized 1,1,2,2-tetrabromoethane by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for purifying synthesized this compound by distillation?

A1: Distillation is the primary method for purifying this compound to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The synthesis, typically through the bromination of acetylene (B1199291), can result in a crude product containing residual bromine, under-brominated species like dibromoethylene and tribromoethane, and other contaminants.[1] For applications in research and drug development, a high-purity compound is essential to ensure accurate and reproducible experimental results.

Q2: Why is vacuum distillation preferred over atmospheric distillation for this compound?

A2: this compound has a high boiling point at atmospheric pressure (approximately 243.5°C).[1] At this temperature, it is susceptible to decomposition, which can lead to the formation of toxic and corrosive fumes, including carbonyl bromide and hydrogen bromide, and reduce the overall yield and purity of the final product.[2][3] Vacuum distillation allows the boiling point to be significantly lowered, minimizing the risk of thermal degradation.[4]

Q3: What are the common impurities found in crude synthesized this compound?

A3: Common impurities in crude this compound include:

  • Unreacted Bromine: Gives the crude product a reddish-brown color.

  • Under-brominated byproducts: Such as 1,2-dibromoethylene (B146495) and tribromoethane, which have different boiling points.[1]

  • Impurities from Acetylene Gas: If the acetylene gas is generated from calcium carbide, it may contain impurities like phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S). These can react with bromine to form phosphorus bromides (yellow) and sulfur compounds (red), contributing to discoloration of the product.[5]

  • Acidic Impurities: Hydrobromic acid (HBr) can be present from the synthesis process.[1]

Troubleshooting Guides

Issue 1: Product is discolored (yellow to brown) after distillation.
  • Possible Cause 1: Thermal Decomposition.

    • Solution: The distillation temperature is likely too high. Reduce the pressure of the vacuum system to further lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature.[4]

  • Possible Cause 2: Impurities in the starting materials.

    • Solution: Impurities from the acetylene source, such as phosphine and hydrogen sulfide, can lead to colored byproducts.[5] Consider pre-treating the crude this compound before distillation. This can be done by washing with a dilute solution of sodium carbonate or sodium bisulfite to neutralize acidic impurities and remove unreacted bromine.[1] Subsequently, wash with water and dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.

  • Possible Cause 3: Air leak in the distillation apparatus.

    • Solution: An air leak can lead to oxidation of the product at high temperatures. Check all joints and connections of your distillation setup to ensure a proper seal.

Issue 2: Bumping or uncontrolled boiling during distillation.
  • Possible Cause: Uneven heating or lack of nucleation sites.

    • Solution: Use a heating mantle with a magnetic stirrer for uniform heating.[4] Add fresh boiling chips or a magnetic stir bar to the distillation flask before starting the distillation to promote smooth boiling.[4]

Issue 3: Poor separation of this compound from impurities.
  • Possible Cause: Boiling points of the product and impurities are too close.

    • Solution: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing the separation efficiency.[4][6] Optimize the vacuum pressure to maximize the boiling point difference between the desired product and the impurities.

Issue 4: No product distilling over at the expected temperature and pressure.
  • Possible Cause 1: Vacuum is not low enough.

    • Solution: Check the vacuum system for leaks at all joints and connections. Ensure the vacuum pump is functioning correctly and is capable of reaching the desired pressure.

  • Possible Cause 2: Heating temperature is insufficient.

    • Solution: Gradually and carefully increase the temperature of the heating mantle. Monitor the thermometer in the distillation head for a rise in temperature, indicating the onset of distillation.

Data Presentation

Table 1: Physical Properties and Distillation Data for this compound

PropertyValue
Molecular Formula C₂H₂Br₄
Molecular Weight 345.65 g/mol [3]
Appearance Colorless to light yellow liquid[1][7]
Boiling Point (Atmospheric Pressure) 243.5 °C (decomposes)[1]
Boiling Point (Under Vacuum) 151 °C at 54 mmHg[2]
Decomposition Temperature Begins to decompose above 190 °C[8]

Experimental Protocols

Protocol: Vacuum Distillation of Crude this compound
  • Pre-treatment of Crude Product:

    • Transfer the crude this compound to a separatory funnel.

    • Wash the crude product with a 5% aqueous solution of sodium carbonate to neutralize any acidic impurities. Shake gently and release the pressure frequently.

    • Separate the organic layer (bottom layer, as this compound is much denser than water).

    • Wash the organic layer with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Use a round-bottom flask as the distillation pot.

    • Place a magnetic stir bar or fresh boiling chips in the distillation flask.

    • Connect a fractionating column (e.g., Vigreux) to the distillation flask for better separation.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

    • Use a condenser with a good flow of cold water.

    • Connect the receiving flask to the condenser.

    • Connect the vacuum source to the take-off adapter.

  • Distillation Procedure:

    • Transfer the pre-treated and dried crude this compound into the distillation flask.

    • Begin stirring if using a magnetic stirrer.

    • Carefully and slowly apply the vacuum to the system.

    • Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the pure product.

    • Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the formation of potentially explosive residues.

    • Turn off the heat and allow the apparatus to cool down completely before slowly releasing the vacuum.

Visualizations

Distillation_Troubleshooting_Workflow cluster_discoloration cluster_bumping cluster_poor_sep cluster_no_distillate start Start: Crude this compound Distillation issue Problem Encountered start->issue discoloration Discolored Product issue->discoloration Color Issue bumping Bumping/ Uncontrolled Boiling issue->bumping Boiling Issue poor_sep Poor Separation issue->poor_sep Purity Issue no_distillate No Distillate issue->no_distillate No Product sol_decomp Check for Decomposition (Temp too high?) discoloration->sol_decomp sol_impurities Pre-treat to Remove Impurities discoloration->sol_impurities sol_leak Check for Air Leaks discoloration->sol_leak sol_heating Ensure Even Heating (Stirring/Boiling Chips) bumping->sol_heating sol_fractionation Use Fractionating Column poor_sep->sol_fractionation sol_vacuum_sep Optimize Vacuum poor_sep->sol_vacuum_sep sol_vacuum_check Check Vacuum System for Leaks no_distillate->sol_vacuum_check sol_temp_increase Increase Heating Temperature no_distillate->sol_temp_increase end Successful Purification sol_decomp->end sol_impurities->end sol_leak->end sol_heating->end sol_fractionation->end sol_vacuum_sep->end sol_vacuum_check->end sol_temp_increase->end

Caption: Troubleshooting workflow for distillation of this compound.

Experimental_Workflow start Crude Synthesized This compound pretreatment Pre-treatment: - Wash with Na₂CO₃ solution - Wash with water - Dry with MgSO₄ start->pretreatment distillation_setup Vacuum Distillation Setup: - Round-bottom flask - Fractionating column - Condenser - Receiving flask - Vacuum source pretreatment->distillation_setup distillation_process Distillation: - Apply vacuum - Gentle heating - Collect forerun - Collect pure fraction distillation_setup->distillation_process end Pure this compound distillation_process->end

Caption: Experimental workflow for the purification of this compound.

References

identifying and removing impurities from commercial 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial 1,1,2,2-Tetrabromoethane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis, storage, or decomposition. These include:

  • Synthesis-related impurities: Unreacted bromine, which imparts a yellowish or brownish color, and by-products such as dibromoethylene and tribromoethane.[1] Impurities from the acetylene (B1199291) gas used in synthesis, like phosphine (B1218219) and hydrogen sulfide, can also be present.

  • Decomposition products: Upon exposure to heat, light, or moisture, this compound can decompose to form acidic compounds like hydrogen bromide (HBr) and toxic fumes including carbonyl bromide.[2]

  • Water: Moisture can be present from atmospheric exposure or as a residue from the manufacturing process.

Q2: My this compound has a yellow or brown color. What is the cause and how can I remove it?

A2: A yellow or brown discoloration is typically due to the presence of dissolved bromine, a common impurity from the synthesis process. This can be removed by washing the this compound with a reducing agent solution, followed by a water wash and drying. A common method involves washing with a dilute solution of sodium thiosulfate (B1220275) or sodium bisulfite to reduce the bromine to colorless bromide ions.

Q3: How can I identify the specific impurities in my sample of this compound?

A3: The most effective analytical methods for identifying and quantifying impurities in this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify impurities by comparing the spectrum of the sample to that of a pure standard.

Q4: What is the most effective method for obtaining high-purity this compound?

A4: For achieving the highest purity, vacuum distillation is the recommended method.[4][5] this compound has a high boiling point (243.5 °C at atmospheric pressure) and can decompose at elevated temperatures.[1] Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition and effectively separating it from non-volatile impurities and components with significantly different boiling points.

Q5: How can I remove acidic impurities from my this compound?

A5: Acidic impurities, such as hydrogen bromide, can be removed by washing the organic liquid with a dilute basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is typically used.[1] It is crucial to vent the separatory funnel frequently during the washing process, as the neutralization reaction can produce carbon dioxide gas, leading to a pressure buildup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
The this compound is discolored (yellow/brown). Presence of dissolved bromine.Wash with a 5-10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears. Follow with a water wash.
The pH of the this compound is acidic. Presence of hydrogen bromide (HBr) from decomposition.Wash with a saturated aqueous solution of sodium bicarbonate or a 5% aqueous solution of sodium carbonate until the aqueous layer is no longer acidic.
The purified this compound is cloudy or contains water. Incomplete drying.Dry the product over a suitable desiccant such as anhydrous magnesium sulfate (B86663), calcium chloride, or molecular sieves. For rigorous drying, vacuum distillation is recommended.
Purification by washing and drying is insufficient. Presence of impurities with similar solubility or non-volatile impurities.Perform vacuum distillation for the most effective purification.
Decomposition occurs during atmospheric distillation. The high boiling point of this compound leads to thermal degradation.Use vacuum distillation to lower the boiling point and prevent decomposition.

Data Presentation

The following table provides a qualitative summary of the expected purity improvement for various purification methods. Quantitative results can vary depending on the initial purity and the specific impurities present.

Purification Method Target Impurities Typical Purity Before Expected Purity After
Washing with Sodium Thiosulfate/Bisulfite Dissolved Bromine95-98%>98% (colorless)
Washing with Sodium Bicarbonate/Carbonate Acidic Impurities (e.g., HBr)97-99%>99% (neutral pH)
Drying with Desiccants WaterVariable<0.1% water
Vacuum Distillation Non-volatile impurities, other halogenated hydrocarbons>95%>99.5%

Experimental Protocols

Protocol 1: General Purification by Washing

This protocol is suitable for removing common impurities like dissolved bromine and acidic byproducts.

  • Initial Wash (for color removal):

    • Place the commercial this compound in a separatory funnel.

    • Add an equal volume of a 5% (w/v) aqueous solution of sodium thiosulfate.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate and drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

    • Repeat this washing step if the organic layer is still colored.

  • Neutralizing Wash (for acid removal):

    • Return the organic layer to the separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

    • Shake vigorously, with frequent venting.

    • Allow the layers to separate and drain the lower organic layer.

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water to remove any residual salts.

  • Drying:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride (approximately 10% of the liquid volume).

    • Swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when the flask is swirled, indicating the liquid is dry.

    • Filter the dried liquid into a clean, dry storage bottle.

Protocol 2: High-Purity Purification by Vacuum Distillation

This protocol is for obtaining high-purity this compound.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Use a heating mantle with a magnetic stirrer for even heating.

    • Place a stir bar in the distillation flask.

  • Sample Preparation:

    • It is recommended to first perform the washing protocol (Protocol 1) to remove the bulk of the impurities.

    • Transfer the pre-washed and roughly dried this compound into the distillation flask.

  • Distillation:

    • Slowly and carefully apply vacuum to the system. A pressure of 10-20 mmHg is typically sufficient to significantly lower the boiling point.

    • Begin gentle heating and stirring.

    • Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of this compound is approximately 119-120 °C at 15 mmHg.

    • Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

  • Storage:

    • Store the purified this compound in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated area to prevent decomposition.

Mandatory Visualization

PurificationWorkflow start Commercial This compound impurity_check Identify Impurities (GC-MS, NMR) start->impurity_check Initial Assessment washing_step Washing Protocol impurity_check->washing_step Impurities Present drying_step Drying with Desiccant washing_step->drying_step Aqueous Washes Complete distillation_step Vacuum Distillation drying_step->distillation_step For High Purity final_product Purified This compound drying_step->final_product Sufficient Purity distillation_step->final_product storage Store Properly final_product->storage

Caption: Workflow for the purification of this compound.

References

managing side reactions in the synthesis of 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing side reactions and other common issues encountered during the synthesis of 1,1,2,2-tetrabromoethane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product is a yellow to brown color, not colorless. What is the cause of this discoloration and how can I fix it?

A1: A yellow or brownish hue in the final product is a common issue and can be attributed to several factors:

  • Residual Bromine: Even trace amounts of unreacted bromine can impart a yellow color.

  • Impurities in Acetylene (B1199291) Gas: If acetylene is generated from calcium carbide, it can contain impurities like phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S). These can react with bromine to form colored byproducts such as phosphorus bromides (yellow) and sulfur bromide (red).

  • Aromatic Impurities: Complex side reactions can sometimes lead to the formation of aromatic impurities, which are often colored.

Troubleshooting Steps:

  • Wash with a Reducing Agent: To remove excess bromine, wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite until the color disappears.

  • Purify the Acetylene Gas: Before introducing it into the reaction, scrub the acetylene gas by bubbling it through an alkaline solution to remove acidic impurities like H₂S and PH₃.

  • Purification of the Final Product: If discoloration persists, purification by vacuum distillation is highly recommended. This compound has a high boiling point (243.5 °C), so vacuum distillation is necessary to prevent decomposition.[1]

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors related to reaction conditions and reactant stoichiometry.

  • Suboptimal Stoichiometry: An incorrect ratio of acetylene to bromine is a primary cause of reduced yield and increased byproduct formation.[1]

  • High Reaction Temperature: While the reaction is exothermic, allowing the temperature to rise excessively can promote side reactions and decomposition.[1] The reaction is typically carried out at lower temperatures (<60°C) to avoid substitution and other side reactions.[1]

  • Inadequate Mixing: Poor mixing can lead to localized areas of high reactant concentration, fostering side reactions.

  • Loss of Product During Workup: this compound is dense and will form the lower layer in aqueous washes. Care must be taken to avoid accidental loss during separations.

Optimization Strategies:

  • Control Stoichiometry: Maintain a slight excess of acetylene (1-5%) to ensure complete consumption of bromine, but avoid a large excess which can lead to the formation of dibromoethylene and tribromoethane.[1]

  • Temperature Control: Maintain the reaction temperature between 50-60°C using a cooling bath to manage the exothermic reaction.[1]

  • Efficient Stirring: Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture.

  • Careful Workup: Pay close attention during the separation of the organic and aqueous layers after washing.

Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?

A3: The most common byproducts in the synthesis of this compound are dibromoethylene and tribromoethane.[1] Their formation is primarily influenced by the stoichiometry of the reactants.

Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective technique for separating and identifying volatile organic compounds like the desired product and its byproducts.

Minimization Strategies:

  • Precise Stoichiometric Control: As detailed in the table below, the excess of acetylene has a direct impact on the formation of byproducts. Keeping the excess of acetylene below 5% is crucial.[1]

  • Controlled Addition of Acetylene: Introduce the acetylene gas slowly and at a controlled rate to prevent a large excess at any point during the reaction.

  • Purification: Fractional vacuum distillation can be used to separate this compound from lower-boiling byproducts.

Q4: My reaction mixture is acidic. How should I neutralize it?

A4: The presence of hydrobromic acid (HBr) is common in the reaction mixture, leading to an acidic pH.[1] Neutralization is a critical step for product stability and to prevent corrosion of equipment.

Neutralization Protocol:

  • Use a Solid Base: It is recommended to use a solid base like sodium carbonate for neutralization.[1]

  • Avoid Aqueous Base Solutions: Using an aqueous solution of a strong base can induce an elimination side reaction, converting the desired product into undesired byproducts.[1]

  • Procedure: After the initial reaction, wash the crude product with a dilute alkali solution, followed by washing with water until the pH of the aqueous layer is neutral (pH 5-7).[1]

Data Presentation

Table 1: Effect of Acetylene Stoichiometry on Byproduct Formation

Excess Acetylene (%)This compound (%)Dibromoethylene (%)Tribromoethane (%)
1 - 5HighLowLow
> 10LowerSignificantSignificant

Note: This table is based on qualitative descriptions from the literature indicating that a slight excess of acetylene (1-5%) minimizes byproduct formation, while a larger excess (>10%) leads to a significant increase in dibromoethylene and tribromoethane.[1]

Table 2: Recommended Reaction Parameters for Synthesis of this compound

ParameterRecommended ValueRationale
Reaction Temperature 50 - 60 °CTo control the exothermic reaction and minimize side reactions.[1]
Acetylene Pressure 0.02 - 0.05 MPaTo ensure a controlled and steady flow of acetylene into the reaction mixture.[1]
Reaction Time 5 - 7 hoursFor complete conversion of reactants.[1]
Acetylene Stoichiometry 1 - 5% excessTo maximize the yield of the desired product and minimize byproduct formation.[1]

Experimental Protocols

Detailed Laboratory Scale Synthesis of this compound

Materials:

  • Bromine (Br₂)

  • Calcium Carbide (CaC₂) or Acetylene gas cylinder

  • Sodium Carbonate (Na₂CO₃), solid

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)

  • Distilled water

  • Three-necked round-bottom flask

  • Dropping funnel

  • Gas inlet tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Gas washing bottle (if generating acetylene from calcium carbide)

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet tube, and a condenser. The outlet of the condenser should be connected to a gas trap containing a solution of sodium thiosulfate to neutralize any unreacted bromine vapors. If generating acetylene from calcium carbide, the gas should be passed through a gas washing bottle containing an alkaline solution to remove impurities.

  • Charging the Reactor: In a fume hood, carefully charge the round-bottom flask with bromine. For laboratory scale, a suitable solvent like dichloromethane (B109758) can be used to help control the reaction temperature, though the reaction can also be performed neat.

  • Initiating the Reaction: Begin stirring the bromine and start bubbling acetylene gas into the solution at a slow and steady rate.

  • Temperature Control: The reaction is exothermic. Maintain the internal temperature of the reaction mixture between 50-60°C using a water or ice bath as needed.

  • Reaction Monitoring: Continue the addition of acetylene until the reddish-brown color of the bromine disappears, indicating the completion of the reaction. This typically takes 5-7 hours.[1]

  • Workup - Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the crude product with a saturated solution of sodium bicarbonate or add solid sodium carbonate in portions until the evolution of gas ceases. This will neutralize any residual HBr.

  • Workup - Removal of Excess Bromine: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer should become colorless.

  • Workup - Aqueous Wash: Wash the organic layer with distilled water until the aqueous washings are neutral to pH paper.

  • Drying: Separate the organic layer (which will be the bottom layer) and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 119 °C at 15 mmHg.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Assemble Apparatus charge_br2 Charge Bromine to Reactor start->charge_br2 add_c2h2 Introduce Acetylene Gas charge_br2->add_c2h2 control_temp Maintain Temperature (50-60°C) add_c2h2->control_temp monitor Monitor for Color Change control_temp->monitor transfer Transfer to Separatory Funnel monitor->transfer wash_base Wash with NaHCO3 Solution transfer->wash_base wash_thiosulfate Wash with Na2S2O3 Solution wash_base->wash_thiosulfate wash_water Wash with Water until Neutral wash_thiosulfate->wash_water dry Dry with Anhydrous MgSO4 wash_water->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_discoloration Product Discoloration cluster_low_yield Low Yield cluster_byproducts Byproduct Formation start Problem Encountered discoloration Yellow/Brown Product start->discoloration low_yield Low Product Yield start->low_yield byproducts Significant Byproducts start->byproducts cause_br2 Excess Bromine? discoloration->cause_br2 cause_impurities Impurities in Acetylene? discoloration->cause_impurities solution_wash Wash with Sodium Thiosulfate cause_br2->solution_wash solution_scrub Scrub Acetylene Gas cause_impurities->solution_scrub solution_distill Vacuum Distillation solution_wash->solution_distill solution_scrub->solution_distill cause_stoich Incorrect Stoichiometry? low_yield->cause_stoich cause_temp High Temperature? low_yield->cause_temp solution_control_stoich Adjust Acetylene Flow (1-5% excess) cause_stoich->solution_control_stoich solution_control_temp Maintain Temp < 60°C cause_temp->solution_control_temp cause_excess_c2h2 Large Excess of Acetylene? byproducts->cause_excess_c2h2 solution_gcms Identify by GC-MS byproducts->solution_gcms solution_control_flow Control Acetylene Addition Rate cause_excess_c2h2->solution_control_flow solution_distill2 Fractional Vacuum Distillation solution_control_flow->solution_distill2

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

safe handling and storage procedures for 1,1,2,2-Tetrabromoethane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for the handling and storage of 1,1,2,2-Tetrabromoethane in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the immediate health risks I should be aware of when working with this compound?

A1: this compound is classified as acutely toxic and can be fatal if inhaled.[1][2] It causes serious eye irritation and may cause skin irritation upon prolonged or repeated contact.[2][3][4] Inhalation of vapors can lead to irritation of the respiratory tract, headache, dizziness, and nausea.[5] The substance may also have effects on the central nervous system and liver, potentially leading to impaired functions.[5] Chronic exposure may result in kidney and liver damage.[3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: A comprehensive PPE strategy is crucial. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4] Standard safety glasses are not sufficient.

  • Skin Protection: Use protective gloves resistant to chemicals and oil.[4] A complete protective suit is recommended to prevent skin contact.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate, or as a precaution, wear a respirator with appropriate cartridges (e.g., type ABEK).[2] In case of emergencies or potential high-level exposure, a self-contained breathing apparatus (SCBA) is necessary.[5]

Q3: I've spilled a small amount of this compound on the lab bench. What is the correct cleanup procedure?

A3: For small spills (less than 1 gallon) of known materials with low health and reactivity ratings, you can typically perform the cleanup yourself, provided you have the appropriate spill kit and PPE.[8]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear gloves, safety goggles, and a lab coat. For larger spills within this category, consider a respirator.

  • Contain the Spill: Use absorbent pads or inert absorbent material like dry sand or vermiculite (B1170534) to cover and contain the liquid.[1][5] Work from the outside of the spill inwards to prevent spreading.[9]

  • Absorb the Chemical: Allow the absorbent material to soak up the this compound completely.

  • Collect Waste: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[2]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and then clean with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and pads, must be disposed of as hazardous waste according to your institution's and local regulations.[3]

Q4: What are the proper storage conditions for this compound?

A4: Proper storage is critical to maintain chemical stability and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[1][6]

  • Container: Keep the container tightly closed and store in the original container if possible.[1][6] Glass containers are suitable for laboratory quantities.[3] Do not use aluminum or galvanized containers.[3][6]

  • Segregation: Store separately from incompatible materials such as strong oxidants, strong bases, and chemically active metals (e.g., aluminum, magnesium, zinc).[1][5][6] It should also be stored away from foodstuffs.[1][6]

Q5: What should I do in case of accidental skin or eye contact?

A5: Immediate action is required to minimize harm.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with running water and soap for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[10] An eyewash station should be readily accessible in the work area.[4]

Q6: The this compound in my container has turned a yellowish color. Is it still safe to use?

A6: this compound is often described as a colorless to pale-yellow liquid.[11][12] A yellowish appearance may be normal for the technical grade product.[11] However, if you observe a significant color change or the formation of precipitates, it could indicate decomposition or contamination. The substance can decompose when heated, producing toxic and corrosive fumes.[5] It is prudent to consult the manufacturer's specifications and, if in doubt, dispose of the chemical as hazardous waste.

Quantitative Data Summary

PropertyValue
Chemical Formula C₂H₂Br₄
Molecular Weight 345.7 g/mol
Appearance Colorless to yellowish heavy liquid with a pungent odor.[5][11]
Boiling Point 243.5 °C
Melting Point 0 °C
Relative Density 2.96 (water = 1)
Vapor Pressure 5.32 Pa at 24°C
Occupational Exposure Limit (TLV) 0.1 ppm as TWA
Incompatibilities Strong oxidants, strong bases, chemically active metals (aluminum, magnesium, zinc), hot iron.[1][5][6][13][14]

Experimental Workflows & Logical Relationships

The following diagrams illustrate key procedures and safety logic for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_spill_response Spill Response a Consult SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Ensure Fume Hood is Operational b->c d Dispense Chemical in Fume Hood c->d e Keep Container Closed When Not in Use d->e f Perform Experiment e->f g Wipe Down Work Area f->g spill Spill Occurs f->spill h Dispose of Waste in Labeled Container g->h i Store Chemical Properly h->i j Remove and Clean PPE i->j k Alert Others spill->k l Contain Spill with Inert Absorbent k->l m Collect Absorbed Material l->m n Dispose of as Hazardous Waste m->n n->g Decontaminate Area

Caption: Experimental workflow for handling this compound.

G cluster_hazards Primary Hazards cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) cluster_emergency Emergency Response inhalation Fatal if Inhaled fume_hood Work in Fume Hood inhalation->fume_hood respirator Respirator inhalation->respirator spill_kit Spill Kit inhalation->spill_kit eye_contact Serious Eye Irritation goggles Safety Goggles eye_contact->goggles eyewash Eyewash Station eye_contact->eyewash eye_contact->spill_kit skin_contact Skin Irritation gloves Chemical-Resistant Gloves skin_contact->gloves lab_coat Lab Coat / Protective Suit skin_contact->lab_coat shower Safety Shower skin_contact->shower skin_contact->spill_kit ingestion Harmful if Swallowed first_aid First Aid Procedures ingestion->first_aid ingestion->spill_kit sds Consult SDS Before Use training Proper Training sds->training training->fume_hood training->respirator training->goggles training->gloves training->lab_coat

Caption: Logical relationships between hazards and safety measures.

References

Technical Support Center: Disposal of 1,1,2,2-Tetrabromoethane Laboratory Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and procedures for the safe and proper disposal of 1,1,2,2-Tetrabromoethane (TBE) waste generated in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the protection of the environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its waste require special handling?

A1: this compound (CAS No. 79-27-6), also known as acetylene (B1199291) tetrabromide, is a dense, yellowish liquid with a pungent odor.[1] Its waste is considered hazardous due to its significant health and environmental risks. It is fatal if inhaled, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects.[2][3][4][5][6][7] Therefore, its disposal is strictly regulated.

Q2: Can I dispose of small amounts of this compound waste down the drain?

A2: No. Under no circumstances should this compound waste be disposed of down the sanitary sewer.[8][9] It is harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3][4][8] This and other chlorinated hydrocarbons are forbidden from sink/sewer disposal.[9]

Q3: What are the immediate steps to take in case of a this compound spill?

A3: In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill.

  • Evacuate non-essential personnel from the area.[6]

  • Ensure adequate ventilation.[6][10]

  • Wear appropriate Personal Protective Equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[3][5]

  • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][6][10]

  • Collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][6]

  • Do not allow the spill to enter drains or waterways.[2][8]

Q4: How should I store this compound waste before disposal?

A4: this compound waste should be stored in a designated satellite accumulation area.[11] The container must be:

  • Clearly labeled as "Hazardous Waste" and with the chemical name "this compound".[9][11]

  • Made of a compatible material (e.g., glass or a suitable plastic, but not aluminum or galvanized containers).[2][8]

  • Kept tightly closed when not in use.[2][11]

  • Stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][10]

  • Stored in secondary containment to prevent spills.[11]

Troubleshooting Guide

Issue Probable Cause Solution
Uncertainty about waste classification The waste is a mixture with other chemicals.If this compound is mixed with other solvents, it should be treated as halogenated solvent waste.[9][11] Do not mix with non-halogenated waste to avoid higher disposal costs.[9] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
The waste container is leaking or damaged The container material is not compatible with this compound, or it is physically damaged.Transfer the waste to a new, compatible container immediately. The original container is often the best choice for waste.[9] The transfer should be done in a chemical fume hood with appropriate PPE. Label the new container correctly. Dispose of the contaminated, damaged container as hazardous waste.
The hazardous waste disposal service rejected the waste container The container was improperly labeled, not securely closed, or contained incompatible materials.Ensure the hazardous waste tag is completely filled out with all chemical constituents and their percentages.[9][11] The container lid must be tightly secured.[11] Confirm that no incompatible materials, such as alkali metals or powdered aluminum, have been added.[3]

Summary of Chemical Properties and Hazards

PropertyValueReference
CAS Number 79-27-6[2][5][10]
Molecular Formula C2H2Br4[1][2][5]
Appearance Yellowish liquid[1][2]
Odor Pungent, similar to camphor[1][10]
Density 2.967 g/cm³ at 25 °C[4]
Boiling Point ~244 °C[2]
Melting Point -1 to 1 °C[4]
Solubility in Water Insoluble[10]
Hazards Fatal if inhaled, Harmful if swallowed, Causes serious eye irritation, Harmful to aquatic life with long-lasting effects[2][4][7]

Experimental Protocol: Standard Operating Procedure for Disposal

Objective: To outline the step-by-step process for the collection and disposal of this compound waste from a laboratory.

Materials:

  • Designated hazardous waste container (compatible material)

  • Hazardous waste labels/tags

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (Viton® recommended), lab coat

  • Chemical fume hood

  • Secondary containment bin

Procedure:

  • Preparation:

    • Designate a specific, well-ventilated area within the laboratory, preferably inside a chemical fume hood, for the accumulation of this compound waste.

    • Obtain a proper waste container and the necessary hazardous waste tags from your institution's EHS department.

    • Ensure the waste container is placed in a secondary containment bin.[11]

  • Waste Collection:

    • As soon as the first drop of waste is added, label the container with a hazardous waste tag, filling in the generator's information and the chemical name.[9][11]

    • Carefully transfer the this compound waste into the designated container.

    • Keep the container securely closed at all times, except when adding waste.[11]

    • Segregate this halogenated waste from non-halogenated solvent waste streams.[9]

  • Storage:

    • Store the waste container in the designated satellite accumulation area.

    • Do not accumulate more than 25 gallons of halogenated solvent waste in the laboratory at any given time.[11]

  • Disposal Request:

    • When the container is three-quarters full, complete the hazardous waste tag with the final volume and date.[11]

    • Request a waste pickup from your institution's EHS or hazardous waste management office by completing the required online form or procedure.[11]

    • Do not transport the hazardous waste yourself.[9]

Disposal Workflow

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A 1. Generate This compound Waste B 2. Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Transfer waste into a designated, labeled container in a fume hood B->C D 4. Keep container closed and in secondary containment C->D E 5. Store in designated Satellite Accumulation Area D->E F 6. Segregate from incompatible materials (e.g., non-halogenated waste) E->F G 7. When container is 3/4 full, complete hazardous waste tag F->G H 8. Request pickup from Environmental Health & Safety (EHS) G->H I 9. EHS transports for final disposal (e.g., incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

troubleshooting emulsion formation in mineral separation with 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,2,2-Tetrabromoethane Mineral Separation

Welcome to the technical support center for mineral separation using this compound (TBE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to emulsion formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBE) and why is it used for mineral separation?

This compound is a dense, halogenated hydrocarbon used as a heavy liquid for separating minerals based on their specific gravity.[1] With a density of approximately 2.96 g/mL, it allows lighter minerals (like quartz and feldspar) to float, while denser minerals (the "heavy mineral fraction") sink.[1][2] This process is a crucial step in isolating minerals for further analysis.

Q2: Why is a stable emulsion forming during my mineral separation with TBE?

Emulsion formation occurs when two immiscible liquids, in this case, TBE and likely a residual aqueous phase, are mixed vigorously, causing one to become dispersed as fine droplets within the other.[3] The stability of this emulsion is often enhanced by the presence of certain materials in your sample that act as emulsifying agents.[4]

Key causes include:

  • Fine Particulate Matter: Very fine mineral particles, especially clays, can accumulate at the TBE-water interface, forming a physical barrier that prevents droplets from coalescing.[5]

  • Organic Contaminants: Residual organic matter (humic acids, oils) from the sample can act as surfactants, reducing the interfacial tension between TBE and water.

  • Vigorous Agitation: Shaking the separatory funnel too aggressively can create very small droplets that are difficult to separate.[6]

  • Presence of Water: Inadequate drying of the mineral sample before introducing it to the TBE can provide the aqueous phase necessary for emulsion formation.[7]

Q3: What is the first and simplest step I should take to break an emulsion?

The simplest approach is to allow the mixture to stand undisturbed for a period, from 30 minutes to several hours.[8] This allows gravity to slowly act on the density difference between the phases, potentially leading to separation.[9] Gentle tapping or swirling of the separatory funnel can sometimes help accelerate this process.[8]

Q4: Can changing the temperature help break a TBE emulsion?

Yes, gentle heating can be effective. Increasing the temperature reduces the viscosity of the liquids, which can facilitate the coalescence of dispersed droplets.[3] However, TBE is hazardous and decomposes at high temperatures, so heating should be gentle and performed in a well-ventilated fume hood.[10] Avoid excessive heating, as it could damage your sample or create a safety hazard.[3]

Data Presentation

For your reference, the key physical and chemical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₂H₂Br₄[11]
Molecular Weight 345.65 g/mol
Appearance Colorless to pale-yellow, heavy liquid[12]
Density ~2.967 g/mL at 25 °C
Boiling Point 243.5 °C[11]
Melting Point -1 to 1 °C
Vapor Pressure 0.1 mmHg at 20 °C
Solubility in Water Insoluble/Slightly soluble (0.065% at 30°C)[11]
Miscibility Miscible with ethanol, ether, chloroform, acetic acid[12]
Refractive Index n20/D 1.637

Troubleshooting Guides

This section provides a systematic approach to resolving emulsion issues. Start with the least disruptive methods before moving to more aggressive techniques.

Guide 1: Mechanical Methods for Emulsion Breaking

Issue: A persistent emulsion layer is present between the TBE and the "floats" fraction.

Solutions:

  • Patience and Gentle Agitation:

    • Let the separatory funnel stand undisturbed for at least 30 minutes.[8]

    • Gently tap the sides of the funnel or use a glass stir rod to carefully stir the emulsion layer.[13]

  • Centrifugation:

    • This is often the most effective mechanical method for breaking stable emulsions.[8][14]

    • The high g-force overcomes the forces stabilizing the emulsion, forcing the denser TBE and mineral phases to separate from the lighter aqueous phase.[15]

    • Refer to Experimental Protocol 2 for a detailed procedure.

  • Filtration:

    • Passing the emulsified mixture through a plug of glass wool or phase separation filter paper can sometimes break the emulsion by physically trapping one of the phases.[6][16]

Guide 2: Chemical Methods for Emulsion Breaking

Issue: Mechanical methods have failed to resolve the emulsion.

Solutions:

  • "Salting Out" (Increasing Ionic Strength):

    • This technique involves adding a saturated aqueous solution of a salt, like sodium chloride (NaCl), to the mixture.[17]

    • The salt increases the ionic strength of the aqueous phase, which disrupts the stabilizing effect of any surfactant-like molecules and encourages phase separation.[16][17]

    • Refer to Experimental Protocol 3 for a detailed procedure.

  • pH Adjustment:

    • If the emulsion is stabilized by acidic or basic compounds (like humic acids), altering the pH can break the emulsion.[3][13]

    • Adding a dilute acid (e.g., HCl) or base (e.g., NaOH) can neutralize the charge on these stabilizing molecules, reducing their effectiveness as emulsifiers.[8] Use this method with caution, as it may affect certain minerals.

  • Solvent Addition:

    • Adding a small amount of a solvent that is miscible with TBE but not with water (e.g., chloroform) can alter the properties of the organic phase, helping to dissolve the emulsifying agent and break the emulsion.[3][16]

Experimental Protocols

Safety Precaution: this compound is toxic and should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][10]

Protocol 1: Standard Heavy Liquid Separation with TBE
  • Preparation: Ensure the mineral sample is clean and completely dry to prevent introducing water.

  • Setup: Place a separatory funnel securely in a ring stand inside a fume hood. Ensure the stopcock is closed.

  • Add TBE: Pour a sufficient volume of TBE into the separatory funnel.

  • Introduce Sample: Slowly add the dried mineral sample to the TBE.

  • Initial Separation: Gently stir the sample into the TBE with a glass rod to ensure all grains are wetted. Allow the mixture to stand for 20-30 minutes as the heavy minerals sink and the light minerals float.[18]

  • Drain "Sinks": Carefully open the stopcock to drain the settled heavy mineral fraction ("sinks") into a labeled beaker or filter funnel.[19] Close the stopcock just as the last of the heavy grains pass through.

  • Collect "Floats": Drain the remaining liquid containing the floating light minerals into a separate labeled beaker.

  • Washing: Wash both mineral fractions with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove all residual TBE.[2]

  • Drying: Dry the washed mineral fractions in an oven at a low temperature.

Protocol 2: Breaking an Emulsion using Centrifugation
  • Transfer Mixture: Carefully pour the emulsified mixture from the separatory funnel into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in the centrifuge. A common starting point is to centrifuge at 3000-5000 rpm for 10-15 minutes.[20] Higher speeds or longer times may be necessary for very stable emulsions.

  • Observe: After centrifugation, three distinct layers should be visible: the clear TBE at the bottom, the aqueous/emulsifier layer in the middle, and the lighter mineral fraction at the top (or suspended in the aqueous layer).

  • Separate Layers: Carefully pipette or decant the separated layers to isolate the desired mineral fraction.

Protocol 3: Breaking an Emulsion by "Salting Out"
  • Prepare Brine: Create a saturated solution of sodium chloride (NaCl) in deionized water.

  • Add Brine: Add a small volume of the brine solution (e.g., 5-10 mL) to the separatory funnel containing the emulsion.

  • Mix Gently: Gently invert the separatory funnel 2-3 times. Do not shake vigorously, as this may reform the emulsion.[6]

  • Allow to Settle: Let the funnel stand and observe. The emulsion should start to break, and a clearer interface between the TBE and aqueous layers should become visible.

  • Separate: Once the layers have separated, proceed with draining the fractions as described in Protocol 1 .

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting emulsion formation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Emulsion Formed in TBE Separation step1 Let stand for 30-60 mins. Observe for separation. start->step1 Initial Observation q1 Is the emulsion layer thick and stable? step2 Apply Gentle Mechanical Force (Swirl/Tap Funnel) step1->step2 q2 Did mechanical force work? step2->q2 step3 Use Centrifugation (3000-5000 rpm, 15 min) q2->step3 No end_success Emulsion Broken Proceed with Separation q2->end_success Yes q3 Did centrifugation work? step3->q3 step4 Use Chemical Methods (Salting Out, pH adjust) q3->step4 No q3->end_success Yes step4->end_success end_fail Consult Advanced Separation Protocols

Caption: Troubleshooting workflow for resolving emulsions in TBE separation.

G cluster_causes Contributing Factors cluster_mechanism Stabilization Mechanism emulsion Stable TBE Emulsion fines Fine Particulates (e.g., Clays) barrier Formation of Interfacial Film (Mechanical Barrier) fines->barrier water Residual Water on Sample water->barrier agitation Vigorous Mixing (High Shear) agitation->barrier contaminants Organic Contaminants (Surfactants) contaminants->barrier barrier->emulsion Leads to

Caption: Key factors contributing to the formation of a stable emulsion.

References

optimizing reaction conditions for the dehydrohalogenation of 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydrohalogenation of 1,1,2,2-tetrabromoethane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dehydrohalogenation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Base Strength or Concentration: The base may not be strong enough to efficiently promote the E2 elimination reaction.[1][2] 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Poor Solubility of Reactants: If using a biphasic system without a phase-transfer catalyst, the base and substrate may not be interacting effectively. 4. Inactive Catalyst (if using PTC): The phase-transfer catalyst may have degraded or is not suitable for the reaction.1. Use a stronger base such as potassium tert-butoxide or sodium amide. Increase the concentration of the base (e.g., use 50% aqueous NaOH). 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Heating is often required for dehydrohalogenation.[1] 3. Add a suitable phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the aqueous base and the organic substrate.[3] 4. Use a fresh batch of the phase-transfer catalyst. Consider screening different catalysts; more organophilic catalysts can sometimes be more effective.
Formation of Side Products (e.g., Substitution Products) 1. Nucleophilic Attack by the Base: The base (e.g., hydroxide) can act as a nucleophile, leading to substitution reactions. This is more common with less hindered substrates and weaker bases. 2. Further Reaction of the Product: The initial dehydrohalogenation product, 1,2-dibromoethene (B7949689), can undergo further elimination to form bromoacetylene or other byproducts if the reaction conditions are too harsh.1. Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide.[1] 2. Carefully monitor the reaction progress (e.g., by GC or TLC) and stop the reaction once the desired product is formed. Control the stoichiometry of the base.
Reaction Stalls Before Completion 1. Decomposition of the Catalyst (PTC): Some quaternary ammonium salts can degrade at higher temperatures in the presence of a strong base.[3] 2. Consumption of the Base: The base may be consumed by side reactions or absorbed by acidic byproducts.1. Add a fresh portion of the catalyst to the reaction mixture.[3] Consider using a more thermally stable catalyst. 2. Add additional base to the reaction mixture.
Inconsistent Results 1. Variable Quality of Reagents: The purity of this compound, the base, or the solvent can affect the reaction outcome. 2. Presence of Water: In non-aqueous reactions, trace amounts of water can affect the activity of strong bases like sodium amide.1. Ensure all reagents are of high purity and are properly stored.[4] 2. Use anhydrous solvents and reagents when employing water-sensitive bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the first dehydrohalogenation of this compound?

The primary product is 1,2-dibromoethene. The reaction involves the elimination of one molecule of hydrogen bromide (HBr).

Q2: Which type of base is most effective for this reaction?

Strong bases are required for efficient dehydrohalogenation.[2] For reactions in a homogenous solution, strong alkoxide bases like potassium ethoxide or the more sterically hindered potassium tert-butoxide are effective.[1] In biphasic systems, a concentrated aqueous solution of a strong base like sodium hydroxide (B78521) (50%) can be used in conjunction with a phase-transfer catalyst.[3] For a double dehydrohalogenation to form an alkyne, a very strong base like sodium amide is often used.

Q3: What is the role of a phase-transfer catalyst (PTC) in this reaction?

Since this compound is an organic compound with low water solubility, and a strong base like NaOH is often used in an aqueous solution, the reaction occurs at the interface of the two phases.[4] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can react with the tetrabromoethane, thereby increasing the reaction rate.[3]

Q4: Can this reaction proceed to form an alkyne?

Yes, with a sufficiently strong base and appropriate reaction conditions, a double dehydrohalogenation can occur to form bromoacetylene and potentially acetylene. This typically requires a stronger base than for the first elimination, such as sodium amide (NaNH₂).

Q5: What are the typical solvents used for this reaction?

The choice of solvent depends on the base being used. For alkoxide bases, the corresponding alcohol (e.g., ethanol (B145695) for potassium ethoxide) is a common choice.[2] High-boiling polar aprotic solvents like triethylene glycol have also been used for similar dehydrohalogenations.[5] If using a phase-transfer catalyst with an aqueous base, a non-polar organic solvent may be used, or the reaction can be run neat.

Experimental Protocol: Phase-Transfer Catalyzed Dehydrohalogenation

This protocol is a representative procedure for the dehydrohalogenation of this compound to 1,2-dibromoethene using a phase-transfer catalyst.

Materials:

  • This compound (C₂H₂Br₄)

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343) (or another suitable organic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), toluene (if used, approximately 2-3 mL per gram of substrate), and tetrabutylammonium bromide (0.05 equivalents).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3-4 equivalents).

  • Heat the mixture to 70-80°C with continued vigorous stirring. The use of a heating mantle or oil bath is recommended for stable temperature control.

  • Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction has reached the desired level of completion (typically 2-4 hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Add deionized water to dissolve the sodium salts.

  • Separate the organic layer. Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Toluene, and TBAB in Flask B Add 50% Aqueous NaOH A->B With vigorous stirring C Heat to 70-80°C B->C D Monitor by GC/TLC C->D Stir vigorously for 2-4h E Cool to Room Temperature D->E F Separate Organic Layer E->F G Wash with Water and Brine F->G H Dry with MgSO4 G->H I Filter and Evaporate Solvent H->I J Purify by Distillation I->J

Caption: Experimental workflow for the phase-transfer catalyzed dehydrohalogenation.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_base Is the base strong enough and in sufficient excess? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use stronger base (e.g., t-BuOK) or higher concentration. check_base->solution_base No check_ptc Using PTC? Is the catalyst active and appropriate? check_temp->check_ptc Yes solution_temp Increase temperature. Monitor for side products. check_temp->solution_temp No solution_ptc Add fresh/different PTC. Ensure vigorous stirring. check_ptc->solution_ptc No solution_side_products Consider side reactions. Use hindered base. check_ptc->solution_side_products Yes

Caption: Troubleshooting decision tree for low yield in dehydrohalogenation.

References

Technical Support Center: Stability of 1,1,2,2-Tetrabromoethane Under Thermal Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the decomposition of 1,1,2,2-Tetrabromoethane (TBE) during heating. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your compound in thermally demanding applications.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

A1: this compound is stable at room temperature but will decompose upon heating. The decomposition temperature is generally cited to be between 190°C and 240°C (374°F and 464°F).[1][2][3] The presence of impurities, such as metals or acids, can lower the decomposition temperature.

Q2: What are the primary decomposition products of this compound?

A2: The thermal decomposition of this compound primarily results in the release of hydrogen bromide (HBr) and elemental bromine (Br₂).[1] In the presence of air (oxygen), other toxic and corrosive fumes such as carbonyl bromide (COBr₂) and carbon monoxide (CO) may also be generated.[2]

Q3: What are the visual or analytical signs of this compound decomposition?

A3: Signs of decomposition to be aware of in your experiments include:

  • Color Change: A noticeable darkening of the liquid, shifting from colorless or pale yellow to a distinct yellow or brown hue.

  • Acidic Fumes: The evolution of sharp, acidic odors, which is indicative of hydrogen bromide gas formation.

  • Precipitate Formation: The appearance of solid impurities or sludge in the liquid.

  • Inconsistent Experimental Results: If you are using TBE as a solvent or reagent, unexpected side products, lower yields, or poor reproducibility in your reactions can be a strong indicator of its degradation.

  • pH Shift: If in the presence of even trace moisture, the formation of hydrobromic acid will lower the pH of the medium.

Q4: What types of chemical stabilizers can be used to prevent the decomposition of this compound?

A4: The primary strategy for stabilizing this compound against thermal decomposition is the use of "acid scavengers." These compounds neutralize the acidic hydrogen bromide (HBr) that is formed, which in turn can catalyze further decomposition. Effective classes of stabilizers include:

  • Epoxidized Oils: Epoxidized soybean oil (ESO) and linseed oil are effective at scavenging halogen acids.

  • Hydrotalcites: These magnesium-aluminum layered double hydroxides (e.g., DHT-4A™) are high-performance acid acceptors that function via anion exchange.

  • Phenolic Compounds: Hindered phenols can act as antioxidants and radical scavengers, interrupting degradation pathways.

  • Amine Compounds: Certain amines can be used to neutralize acids, but care must be taken to choose a non-nucleophilic amine to avoid unwanted side reactions with the this compound.

Troubleshooting Guides

This section provides a logical approach to diagnosing and resolving issues related to the thermal decomposition of this compound during your experiments.

Visualizing the Troubleshooting Process

The following flowchart outlines a systematic process for troubleshooting unexpected results or signs of degradation when heating this compound.

G cluster_0 Troubleshooting Workflow start Start: Experiment with heated TBE shows unexpected results (e.g., discoloration, low yield) check_signs Observe for direct signs of decomposition: - Color change (yellow/brown)? - Acidic odor (HBr)? - Precipitate formation? start->check_signs purity_check Verify Purity of TBE Stock: - Run GC-MS or NMR on starting material. - Check for impurities or degradation products. check_signs->purity_check Yes, signs observed review_conditions Review Experimental Conditions: - Is the temperature above 190°C? - Are incompatible materials present (e.g., active metals, strong bases)? - Is there exposure to air/oxygen or UV light? check_signs->review_conditions No obvious signs stabilizer_check Is a stabilizer currently being used? purity_check->stabilizer_check Stock is pure purify_tbe Action: Purify TBE before use. - Consider vacuum distillation for purification. - Store purified TBE under inert gas, protected from light. purity_check->purify_tbe Impurities detected add_stabilizer Action: Add an appropriate stabilizer. - Start with an acid scavenger (e.g., epoxidized soybean oil at 0.1-1.0% w/w). - Consider a phenolic antioxidant as a co-stabilizer. stabilizer_check->add_stabilizer No increase_stabilizer Action: Optimize stabilizer concentration. - Increase concentration incrementally. - Test a different class of stabilizer (e.g., hydrotalcite). stabilizer_check->increase_stabilizer Yes add_stabilizer->review_conditions increase_stabilizer->review_conditions lower_temp Action: Modify conditions. - Lower the reaction temperature if possible. - Use an inert atmosphere (N2 or Ar). - Ensure all equipment is clean and free of metal contaminants. review_conditions->lower_temp Yes, conditions are harsh end_success End: Problem Resolved review_conditions->end_success No, conditions are mild and stabilizer is optimized lower_temp->end_success purify_tbe->stabilizer_check G cluster_0 Stabilizer Efficacy Evaluation Workflow prep_samples 1. Prepare Samples: - Control: Pure TBE. - Test 1: TBE + 0.1% w/w Stabilizer. - Test 2: TBE + 0.5% w/w Stabilizer. - Test 3: TBE + 1.0% w/w Stabilizer. (Add internal standard to all samples) time_zero 2. Time Zero (T=0) Analysis: - Immediately take an aliquot from each vial. - Dilute with solvent. - Analyze by GC to determine initial concentration of TBE. prep_samples->time_zero heat_samples 3. Thermal Stress: - Seal all vials tightly. - Place vials in a heating block set to a temperature known to cause slow decomposition (e.g., 200°C). time_zero->heat_samples time_points 4. Time-Point Sampling: - At set intervals (e.g., 1, 2, 4, 8, 24 hours), remove one set of vials (Control, Test 1, 2, 3) from heat. - Allow to cool to room temperature. heat_samples->time_points analyze_samples 5. GC Analysis: - Dilute the cooled samples. - Analyze by GC to quantify the remaining percentage of TBE relative to the internal standard. time_points->analyze_samples data_analysis 6. Data Analysis & Comparison: - Plot % TBE remaining vs. time for each condition. - Compare the degradation rates between the control and stabilized samples. analyze_samples->data_analysis G cluster_0 Decomposition & Stabilization Pathway cluster_1 Stabilization Intervention TBE This compound (Br₂CHCHBr₂) Tribromoethene Tribromoethene (Intermediate) TBE->Tribromoethene Elimination Heat Heat (>190°C) Heat->TBE HBr Hydrogen Bromide (HBr) Tribromoethene->HBr Decomp_Products Further Decomposition Products (e.g., Br₂, char) Tribromoethene->Decomp_Products Catalysis Catalytic Cycle HBr->Catalysis Stabilizer Acid Scavenger (e.g., Epoxide) HBr->Stabilizer Reaction Catalysis->TBE Accelerates Decomposition Neutralized Neutralized & Stabilized Product Stabilizer->Neutralized

References

Technical Support Center: 1,1,2,2-Tetrabromoethane Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential health and safety information for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrabromoethane (TBE). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide guidance for safe laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with inhaling this compound vapors?

A1: Inhaling this compound vapors can lead to a range of acute and chronic health effects. It is considered very toxic upon inhalation.[1][2] Short-term exposure can irritate the eyes, nose, and throat.[3] Overexposure may cause symptoms such as headache, fatigue, dizziness, lightheadedness, and potentially passing out.[3] In severe cases, inhalation can be fatal.[2][4][5][6] Chronic exposure may lead to liver and kidney damage.[1][2][3]

Q2: What are the immediate symptoms of overexposure to this compound vapors?

A2: Immediate symptoms of overexposure can include headache, nausea, loss of appetite, fatigue, and abdominal pain.[2] You may also experience irritation of the respiratory tract, drowsiness, and central nervous system depression.[2][6] In some cases, exposure to even low concentrations has led to severe liver damage with initial symptoms like headache, anorexia, vomiting, and stomach pains.[4]

Q3: What should I do in case of accidental inhalation of this compound vapors?

A3: If you or a colleague inhales this compound vapors, immediately move the affected person to fresh air.[1][6][7][8] Lay the patient down and keep them warm and rested.[1] Seek immediate medical attention.[2][6] If breathing has stopped, trained personnel should perform artificial respiration.[1][7]

Q4: What personal protective equipment (PPE) is necessary when working with this compound?

A4: When handling this compound, it is crucial to use proper personal protective equipment. This includes wearing protective gloves, protective clothing, and eye protection such as a face shield. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator must be used.[3][9]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, you should first ensure the area is well-ventilated and remove all ignition sources.[1][4] Evacuate unnecessary personnel from the area.[9] Wear appropriate personal protective equipment, including a respirator.[1][4] Absorb the spill with an inert material like vermiculite, sand, or earth, and then place it in a suitable, sealed container for disposal.[2] Avoid runoff into storm sewers and waterways.[2]

Troubleshooting Guide

Issue/Symptom Possible Cause Immediate Action Preventative Measures
Mild headache, dizziness, or nausea during experiment Inhalation of low levels of this compound vapors.1. Immediately move to a well-ventilated area or fresh air. 2. If symptoms persist, seek medical attention.1. Always work in a properly functioning chemical fume hood. 2. Ensure adequate general laboratory ventilation. 3. Use appropriate respiratory protection if necessary.
Eye irritation or redness Direct contact of vapors or liquid with the eyes.1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][10][11] 2. Remove contact lenses if present and easy to do.[6] 3. Seek immediate medical attention.[2]1. Always wear chemical safety goggles or a face shield.
Skin irritation or redness Direct contact of the liquid with the skin.1. Immediately remove all contaminated clothing.[1] 2. Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][7][8][11] 3. Seek medical attention if irritation persists.[1][4]1. Wear appropriate chemical-resistant gloves and protective clothing. 2. Avoid exposing open cuts or abraded skin.[1]
Strong, sweet odor detected in the laboratory A potential leak or spill of this compound.1. Evacuate the immediate area. 2. If safe to do so, identify and contain the source of the leak or spill. 3. Follow spill cleanup procedures.1. Regularly inspect containers and equipment for leaks. 2. Store this compound in tightly closed containers in a cool, dry, well-ventilated area.[2]

Quantitative Health and Safety Data

Parameter Value Reference
OSHA Permissible Exposure Limit (PEL) 1 ppm (14 mg/m³) TWA[2]
ACGIH Threshold Limit Value (TLV) 1 ppm (14 mg/m³) TWA
NIOSH Recommended Exposure Limit (REL) 1 ppm TWA[2]
NIOSH Immediately Dangerous to Life or Health (IDLH) 8 ppm[3]
Oral LD50 (Rat) 1,200 mg/kg[5]
Inhalation LC50 (Rat) 549 mg/m³ (4 hours)[5]
Dermal LD50 (Rat) 5,250 mg/kg[5]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the use of this compound. Identify potential hazards and establish control measures.

  • Personal Protective Equipment (PPE): Don the required PPE, including a lab coat, chemical-resistant gloves (Viton® is recommended), and chemical safety goggles.[9] Ensure a properly fitted respirator is available if needed.

  • Ventilation: All handling of this compound must be performed inside a certified chemical fume hood with adequate airflow.

  • Dispensing: Use a syringe or a calibrated dispensing pump to transfer the liquid. Avoid pouring to minimize vapor generation.

  • Waste Disposal: Dispose of all this compound waste in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Visualizations

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_response Immediate Response cluster_first_aid First Aid & Medical cluster_follow_up Post-Incident Incident Inhalation Exposure FreshAir Move to Fresh Air Incident->FreshAir 1. Evacuate Alert Alert Supervisor / Emergency Services FreshAir->Alert 2. Notify Assess Assess Breathing Alert->Assess 3. Triage ArtificialRespiration Administer Artificial Respiration (if trained and necessary) Assess->ArtificialRespiration If not breathing MedicalAttention Seek Immediate Medical Attention Assess->MedicalAttention If breathing ArtificialRespiration->MedicalAttention Report File Incident Report MedicalAttention->Report 4. Document Review Review Procedures Report->Review 5. Improve

Caption: Emergency response workflow for inhalation exposure.

Risk_Mitigation_Hierarchy node1 Elimination Physically remove the hazard node2 Substitution Replace with a less hazardous substance node1->node2 Most Effective node3 Engineering Controls Isolate people from the hazard (e.g., fume hood) node2->node3 node4 Administrative Controls Change the way people work (e.g., SOPs, training) node3->node4 node5 PPE Protect the worker with Personal Protective Equipment node4->node5 Least Effective

References

effect of moisture on the efficiency of mineral separation with 1,1,2,2-Tetrabromoethane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mineral Separation with 1,1,2,2-Tetrabromoethane

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of moisture on the efficiency of mineral separation using this compound (TBE).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor separation of light and heavy minerals. Change in TBE density due to moisture: While TBE is largely immiscible with water, the presence of excessive moisture can lead to the formation of emulsions or micro-emulsions, effectively lowering the overall density of the separation medium.[1][2][3]1. Dry the mineral sample: Ensure the mineral sample is thoroughly dried in an oven at an appropriate temperature that does not alter the mineral composition before introducing it to the TBE. 2. Use anhydrous TBE: Start with a fresh, dry batch of TBE for the separation. 3. Centrifugation: If an emulsion has formed, centrifugation may help to break the emulsion and separate the aqueous and organic phases.
"Clumping" or aggregation of mineral particles. Interfacial tension effects: Water molecules can create bridges between mineral particles, leading to aggregation. This is particularly problematic with fine-grained minerals.1. Pre-treatment with a surfactant: In some cases, a small amount of a suitable surfactant can help to reduce interfacial tension. However, this should be tested on a small scale first to ensure it does not interfere with the separation. 2. Thorough drying: As above, ensuring the sample is completely dry is the most effective solution.
Increased loss of TBE in the filter cake. Adsorption of TBE to moist mineral surfaces: The presence of moisture can increase the amount of TBE that remains adsorbed to the mineral particles after filtration.[4]1. Optimize filtration: Use a vacuum filtration system to maximize the removal of TBE. 2. Post-separation washing: Wash the separated mineral fractions with a suitable solvent (e.g., acetone) to remove residual TBE. Note that this wash solvent must be properly disposed of.[5] 3. Steam stripping: For larger-scale operations, steam stripping can be an effective method for recovering TBE from mineral surfaces.[4]
Formation of a stable emulsion. Presence of fine clay minerals and water: Certain fine-grained minerals, like clays, can act as emulsifying agents in the presence of water and agitation.1. Desliming: Remove the fine fraction of the mineral sample by washing and decanting with water before drying the sample for TBE separation. 2. Centrifugation: As mentioned, high-speed centrifugation can help to break stable emulsions.
Corrosion of equipment. Hydrolysis of TBE: In the presence of water and certain metals (like aluminum or zinc, especially when heated), TBE can potentially hydrolyze, forming corrosive byproducts like hydrogen bromide.[3][6][7]1. Use appropriate equipment: Ensure that all equipment in contact with TBE is made of non-reactive materials such as glass or stainless steel. Avoid contact with aluminum, magnesium, and zinc.[6][7] 2. Minimize water content: Keeping the system as dry as possible will reduce the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the density of this compound?

A1: this compound has a density of approximately 2.96 g/mL and is immiscible with water.[1][2] However, the presence of moisture, especially with fine particles and agitation, can lead to the formation of an emulsion. This doesn't change the density of the TBE itself, but the effective density of the heavy liquid medium can be lowered, leading to inefficient separation where heavy minerals may not sink as expected.

Q2: What is the acceptable moisture content in a mineral sample for TBE separation?

A2: For optimal results, the mineral sample should be as dry as possible. While there is no universally defined "acceptable" moisture content, as it can depend on the mineralogy and particle size, it is best practice to dry samples to a constant weight before separation. One study noted that preconditioning an ore to about 3% moisture did not noticeably affect spodumene recovery, but issues arose as moisture content changed.[4]

Q3: Can I reuse TBE that has been in contact with a moist sample?

A3: It is possible to reuse TBE, but it must be purified first. If the TBE has been contaminated with water, it should be separated from the aqueous phase (e.g., using a separatory funnel or centrifugation). The recovered TBE should then be dried using a suitable drying agent (e.g., anhydrous sodium sulfate) and its density should be checked before reuse.

Q4: Are there any safety concerns related to moisture and TBE?

A4: Yes. TBE can react with certain metals, and this reactivity can be exacerbated by the presence of water or steam.[6] It is also incompatible with strong bases.[3] TBE is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5][7]

Q5: What are the alternatives to TBE if moisture is a persistent problem?

A5: If drying samples is not feasible, you might consider using an aqueous heavy liquid solution, such as sodium polytungstate (SPT).[8] Unlike TBE, the presence of some moisture in the sample will not cause clumping in an aqueous SPT solution.[8] However, SPT is more expensive than TBE.[5]

Data Presentation

Table 1: Hypothetical Effect of Moisture Content on Mineral Separation Efficiency with this compound

This table presents illustrative data based on qualitative findings to demonstrate the potential impact of moisture. Actual results will vary depending on the specific mineral assemblage and experimental conditions.

Moisture Content in Sample (%)Apparent TBE Density (g/mL)Heavy Mineral Recovery (%)Heavy Mineral Grade (%)TBE Loss in Tailing (%)Observations
0.12.9698951.5Sharp and efficient separation.
1.02.9595922.5Minor particle aggregation observed.
3.02.9285885.0Noticeable clumping of fine particles.[4]
5.02.8870809.0Formation of a partial emulsion; separation is sluggish and incomplete.
>7.0<2.85<50<70>15Stable emulsion forms; no effective separation.

Experimental Protocols

Protocol for Investigating the Effect of Moisture on Mineral Separation Efficiency using TBE

  • Sample Preparation:

    • Take a representative mineral sample and crush it to liberate the individual mineral grains.

    • Sieve the crushed sample to obtain a consistent particle size fraction (e.g., -250 +125 µm).

    • Divide the sieved sample into several identical subsamples.

    • Dry all subsamples to a constant weight in an oven at 105°C.

    • To create samples with varying moisture content, add a predetermined amount of deionized water to each dried subsample and mix thoroughly. Seal and allow to equilibrate for several hours.

  • Heavy Liquid Separation:

    • Perform all steps in a fume hood.

    • Place a known mass of a moisture-conditioned subsample into a separatory funnel.

    • Add a sufficient volume of this compound to the funnel to ensure free movement of the mineral particles.

    • Stir the mixture gently but thoroughly with a glass rod to ensure all particles are wetted by the TBE.

    • Allow the mixture to stand undisturbed until the light minerals have floated to the top and the heavy minerals have settled at the bottom. The required time will depend on the particle size and density contrast.

    • Carefully drain the "sink" fraction (heavy minerals) into a filter funnel lined with appropriate filter paper.

    • Subsequently, drain the "float" fraction (light minerals) into a separate filter funnel.

  • Washing and Drying:

    • Wash both the sink and float fractions with a small amount of acetone (B3395972) to remove any residual TBE.

    • Collect the TBE-acetone washings for proper disposal or recovery.

    • Dry the washed mineral fractions in an oven at 105°C to a constant weight.

  • Analysis:

    • Weigh the dried sink and float fractions.

    • Calculate the weight percentage of heavy and light minerals for each initial subsample.

    • Analyze the mineralogical composition of the sink and float fractions (e.g., using XRD, SEM, or optical microscopy) to determine the recovery and grade of the target minerals.

    • Compare the results across the different initial moisture contents to quantify the effect of moisture on separation efficiency.

Mandatory Visualization

MoistureEffectWorkflow Start Mineral Separation with TBE Moisture Introduction of Moisture to Sample Start->Moisture Problem Path DrySample Dry Sample (Control) Start->DrySample Ideal Path Emulsion Formation of Water-TBE Emulsion Moisture->Emulsion Aggregation Inter-particle Aggregation Moisture->Aggregation Density Reduced Effective Density of Medium Emulsion->Density PoorSep Poor Separation (Reduced Recovery & Grade) Density->PoorSep Aggregation->PoorSep TBELoss Increased TBE Loss in Filter Cake PoorSep->TBELoss GoodSep Efficient Separation DrySample->GoodSep

Caption: Logical workflow of moisture's negative impact on TBE mineral separation.

References

Validation & Comparative

A Comparative Guide to 1,1,2,2-Tetrabromoethane and Bromoform for Heavy Mineral Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the meticulous process of heavy mineral separation, the choice of a heavy liquid is a critical decision that influences both the efficiency of the separation and the safety of the laboratory environment. Among the available options, 1,1,2,2-Tetrabromoethane (TBE) and bromoform (B151600) are two commonly used halogenated hydrocarbons. This guide provides an objective comparison of their performance, supported by their physical and chemical properties, and outlines the experimental protocols for their use.

Quantitative Data Summary

The selection of an appropriate heavy liquid is primarily guided by its density, which must be intermediate to the densities of the minerals to be separated. Other important factors include viscosity, vapor pressure, and toxicity. The following table summarizes the key quantitative data for this compound and bromoform.

PropertyThis compound (TBE)Bromoform (Tribromomethane)
Chemical Formula C₂H₂Br₄[1]CHBr₃[2]
Molar Mass 345.65 g/mol [1]252.73 g/mol [2]
Density ~2.96 g/mL[1][3]~2.89 g/cm³[2][4]
Boiling Point 243.5 °C[5]149.5 °C[4]
Melting Point 0.0 °C[6]8.3 °C[2]
Vapor Pressure 10 Pa at 20 °C[1]5 mm Hg (666.6 Pa) at 20 °C[7]
Solubility in Water 630 mg/L at 20 °C[1]3.2 g/L[2]
Toxicity Very toxic by inhalation, harmful if swallowed, irritates eyes and skin.[8][9] Chronic exposure may cause liver and kidney damage.[8][10]Irritating to the respiratory tract, eyes, and skin.[2] May cause effects on the central nervous system and liver.[2] Classified as a probable human carcinogen by the EPA.[11]

Performance Comparison

Both TBE and bromoform are effective for separating a wide range of heavy minerals from lighter gangue minerals like quartz and feldspar.[1][2][12]

This compound (TBE) , with its higher density of approximately 2.96 g/mL, allows for the separation of a slightly denser suite of minerals compared to bromoform.[1][3] Its significantly lower vapor pressure is a distinct advantage, reducing the risk of inhalation exposure and minimizing evaporative losses during the separation process.[1] This makes TBE a more practical choice for prolonged or large-scale separations.[1]

Bromoform , with a density of about 2.89 g/cm³, is also a widely used heavy liquid for mineral separation.[2][13][14] Its lower viscosity compared to some other heavy liquids can facilitate faster settling times for mineral grains. However, its higher vapor pressure poses a greater inhalation hazard, necessitating stringent control measures such as the use of a fume hood.[15]

Experimental Protocols

The following is a generalized methodology for heavy mineral separation using either this compound or bromoform. This protocol should be adapted based on the specific mineral assemblage and laboratory safety guidelines.

Materials:

  • Dried and sieved sediment or crushed rock sample

  • This compound or Bromoform

  • Separatory funnel with a stopcock

  • Ring stand and clamp

  • Beakers

  • Filter paper

  • Wash bottles with appropriate solvent (e.g., acetone (B3395972) or ethanol)

  • Drying oven

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat, and a respirator if not working in a fume hood.

Procedure:

  • Sample Preparation: Ensure the sample is thoroughly dried and sieved to the desired grain size fraction.[12]

  • Apparatus Setup: Mount the separatory funnel securely in a ring stand inside a fume hood. Place a beaker or funnel with filter paper beneath the separatory funnel to collect the heavy mineral fraction.

  • Adding the Heavy Liquid: Close the stopcock and pour the heavy liquid (TBE or bromoform) into the separatory funnel until it is about two-thirds full.

  • Introducing the Sample: Carefully add the prepared sample to the heavy liquid in the separatory funnel.

  • Agitation and Settling: Gently stir the mixture to ensure all grains are wetted by the heavy liquid and to break up any clumps. Allow the mixture to stand undisturbed for several hours to allow for the complete separation of heavy and light minerals.[12] Minerals with a density greater than the liquid will sink, while those with a lower density will float.[16]

  • Draining the Heavy Fraction: Carefully open the stopcock to drain the sunken heavy minerals and a small amount of the heavy liquid into the collection vessel. Close the stopcock before the floating light minerals reach the bottom.

  • Collecting the Light Fraction: Place a new collection vessel under the separatory funnel and drain the remaining liquid and the floating light mineral fraction.

  • Washing and Drying: Wash both the heavy and light mineral fractions with a suitable solvent (e.g., acetone) to remove any residual heavy liquid.[15] The minerals should then be dried in an oven at a low temperature.

  • Heavy Liquid Recovery: The used heavy liquid can be filtered and stored for reuse.

Logical Workflow for Heavy Liquid Selection

The choice of a heavy liquid for mineral separation involves a careful consideration of several factors. The following diagram illustrates a logical workflow for this decision-making process.

HeavyLiquidSelection Start Start: Need for Heavy Mineral Separation RequiredDensity Determine Required Density for Separation Start->RequiredDensity DensityCheck Is Density > 2.9 g/mL needed? RequiredDensity->DensityCheck SelectTBE Consider this compound (Density ~2.96 g/mL) DensityCheck->SelectTBE Yes SelectBromoform Consider Bromoform (Density ~2.89 g/mL) DensityCheck->SelectBromoform No ToxicityAssessment Assess Toxicity and Safety Requirements SelectTBE->ToxicityAssessment SelectBromoform->ToxicityAssessment HighContainment High Containment (Fume Hood, Specialized PPE) Required ToxicityAssessment->HighContainment VaporPressureConsideration Evaluate Vapor Pressure and Inhalation Risk HighContainment->VaporPressureConsideration StandardContainment Standard Laboratory Precautions Sufficient LowVaporPressure Prefer Lower Vapor Pressure (TBE) VaporPressureConsideration->LowVaporPressure High Risk HigherVaporPressure Manage Higher Vapor Pressure (Bromoform) VaporPressureConsideration->HigherVaporPressure Manageable Risk CostAnalysis Analyze Cost and Availability LowVaporPressure->CostAnalysis HigherVaporPressure->CostAnalysis FinalSelection Final Selection of Heavy Liquid CostAnalysis->FinalSelection

Caption: Decision workflow for selecting a heavy liquid.

Conclusion and Recommendations

Both this compound and bromoform are effective heavy liquids for mineral separation.

  • This compound is advantageous due to its higher density and significantly lower vapor pressure, which enhances safety by reducing the risk of inhalation exposure.[1] However, it is considered very toxic and requires careful handling.[8][9]

  • Bromoform is also a reliable option, but its higher vapor pressure necessitates the use of stringent engineering controls like a fume hood to mitigate the health risks associated with its inhalation.[15] It is also classified as a probable human carcinogen.[11]

Recommendation: For general-purpose heavy mineral separation where a density of around 2.9 g/mL is sufficient, the choice between TBE and bromoform should be made after a thorough risk assessment. Given the lower vapor pressure of TBE, it may be considered a safer option in terms of minimizing airborne concentrations, although both substances are highly toxic and demand rigorous safety protocols. The use of non-toxic alternatives, such as sodium polytungstate or lithium metatungstate, should also be considered where appropriate, although they may have limitations in terms of viscosity at higher densities.[17][18] Ultimately, the selection must be guided by the specific requirements of the separation, the available safety infrastructure, and institutional safety guidelines.

References

A Head-to-Head Battle for Density Separation: 1,1,2,2-Tetrabromoethane vs. Sodium Polytungstate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of laboratory density separations, the choice of a heavy liquid medium is paramount to achieving accurate and efficient results. For decades, halogenated hydrocarbons like 1,1,2,2-Tetrabromoethane (TBE) have been a staple. However, growing concerns over their toxicity have paved the way for safer, water-based alternatives such as sodium polytungstate (SPT). This guide provides a comprehensive comparison of these two dense liquids, supported by their physicochemical properties and safety profiles, to aid researchers in making an informed decision for their specific applications.

At a Glance: Key Performance Indicators

The selection of an appropriate heavy liquid hinges on a balance of density, viscosity, safety, and cost. The following table summarizes the key quantitative data for both this compound and sodium polytungstate.

PropertyThis compound (TBE)Sodium Polytungstate (SPT)
Maximum Density ~2.967 g/mL at 25°C[1][2]Up to 3.1 g/cm³ in aqueous solution[3][4][5][6]
Appearance Colorless to pale yellow liquid[2][7][8]White, crystalline powder or a clear, slightly yellow-greenish aqueous solution[3]
Viscosity ~9 cPIncreases with density; approx. 60 mPa·s (or 60 cP) at a density of 3.1 g/cm³[3][9]
Solvent OrganicAqueous (dissolves in water)[3][4]
Toxicity High. Considered a hazardous substance.[10][11] Very toxic by inhalation.[10]Low toxicity, considered a safer alternative to halogenated hydrocarbons.[4][12][13]
Chemical Formula C₂H₂Br₄ or Br₂CHCHBr₂[1][2]Na₆[H₂W₁₂O₄₀][3][4][5]

Delving Deeper: A Performance Showdown

Density and Separation Efficiency:

Both TBE and SPT offer high densities suitable for the separation of a wide range of minerals, microfossils, and other materials.[2][11] TBE has a fixed density of approximately 2.96 g/mL.[1][2] In contrast, the density of SPT solutions can be easily adjusted by varying its concentration in water, reaching a maximum of about 3.1 g/cm³.[3][4] This adjustability is a significant advantage, allowing for more precise separations of materials with close densities. For densities above 3.1 g/cm³, suspensions of fine, high-density particles like tungsten carbide can be added to SPT solutions, achieving densities up to 4.6 g/cm³.[14] Similarly, ferrosilicon (B8270449) can be added to TBE for higher densities.[15]

The Viscosity Factor:

A critical difference between the two lies in their viscosity. TBE, being an organic liquid, generally exhibits lower viscosity (around 9 cP) compared to concentrated aqueous solutions of SPT.[9] The viscosity of SPT solutions increases significantly with density, especially above 2.8 g/cm³.[9] This higher viscosity can lead to longer separation times, particularly for fine-grained materials, and may entrap smaller particles, affecting the purity of the separated fractions.[9][11] To address this, low-viscosity formulations of sodium polytungstate are also available.[16]

Health, Safety, and Environmental Impact:

This is where the most significant divergence between the two compounds is observed. This compound is a well-documented hazardous substance.[10][11] It is toxic if inhaled, ingested, or absorbed through the skin and is considered a potential carcinogen.[10][11][17] Its use necessitates stringent safety protocols, including handling in a well-ventilated fume hood and the use of appropriate personal protective equipment.

Sodium polytungstate, on the other hand, is valued for its low toxicity and is considered a much safer alternative.[4][12][13] It is a water-soluble inorganic salt, which simplifies handling and cleanup.[3][4] While it is classified as harmful if swallowed and can cause serious eye damage, it is not considered to have the long-term health risks associated with TBE.[14][18][19] From an environmental perspective, SPT is also more benign, although it is considered harmful to aquatic life with long-lasting effects.[14][19]

Experimental Protocols

Density Separation Workflow

A typical workflow for density separation using either heavy liquid is outlined below. The primary difference lies in the solvent used for washing and the methods for recovery and density adjustment.

G cluster_prep Preparation cluster_sep Separation cluster_rec Recovery cluster_hl_rec Heavy Liquid Recovery A Sample Preparation (Crushing, Sieving) C Introduce Sample to Heavy Liquid A->C B Heavy Liquid Preparation (Density Adjustment) B->C D Allow for Separation (Float/Sink) C->D E Centrifugation (Optional, for fine particles) D->E if needed F Separate Floated and Sunken Fractions D->F E->F G Wash Fractions (TBE: Organic Solvent, SPT: Water) F->G I Filter Used Heavy Liquid F->I H Dry Fractions G->H J Recover and Readjust Density I->J G A Start: Need for Density Separation B Is a density > 2.97 g/mL required? A->B C Is low viscosity critical for fine particles? B->C No E Use Sodium Polytungstate (SPT) B->E Yes D Are stringent safety protocols and fume hood available? C->D Yes G Is a non-toxic alternative preferred? C->G No H Use Low-Viscosity SPT C->H Yes, but safety is a concern F Consider this compound (TBE) D->F Yes D->G No G->C No G->E Yes

References

1,1,2,2-Tetrabromoethane: A Comparative Guide for Heavy Liquid Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of laboratory and industrial processes requiring the separation of materials based on density, 1,1,2,2-Tetrabromoethane (TBE) has historically been a prominent choice. Its high density makes it an effective medium for the separation of minerals, ores, and other materials. However, the landscape of heavy liquids is evolving, with a growing emphasis on safety and environmental considerations. This guide provides an objective comparison of TBE with other common heavy liquids, supported by quantitative data and experimental protocols to aid in the selection of the most appropriate medium for your research and development needs.

Performance Comparison of Heavy Liquids

The selection of a heavy liquid is a critical step in various experimental workflows, including mineral separation and density gradient centrifugation. The ideal liquid should possess a suitable density for the intended separation, low viscosity for efficient particle settling, and a favorable safety profile. The following table summarizes the key properties of this compound and its common alternatives.

PropertyThis compound (TBE)BromoformDiiodomethaneSodium Polytungstate (SPT)LST Heavy Liquid™
Chemical Formula C₂H₂Br₄CHBr₃CH₂I₂Na₆[H₂W₁₂O₄₀]Li₆[H₂W₁₂O₄₀] in H₂O
Density (g/mL at 25°C) 2.96[1]2.89[2][3]3.31[3][4]Up to 3.1Up to 2.95 (can reach 3.6 at elevated temperatures)[4]
Viscosity (cP at 25°C) 9[2][3][4]1.8[2][3][4]2.6[3][4]>20 at 2.85 g/mL[2]10 at 2.85 g/mL[2]
Vapor Pressure (mm Hg at 25°C) 0.02[2][3][4]5.9[2][3][4]1.2[3][4]Non-volatileNon-volatile
Toxicity (Oral LD₅₀, rat) 1200 mg/kg[5]933 mg/kg[6]No data found1715 mg/kg[7][8]Low toxicity[9]
Key Advantages High density, wide liquid range, low vapor pressure compared to bromoform.[10]Lower viscosity than TBE.[2][3][4]Higher density than TBE and bromoform.Non-toxic, non-volatile, environmentally safer.[7][11][12]Low toxicity, low viscosity, high thermal stability, recyclable.[2][4][9]
Key Disadvantages Toxic, potential carcinogen, requires handling in a fume hood.[3][4]Toxic, potential carcinogen, higher vapor pressure leading to greater inhalation risk.[3][4]Moderately toxic.[3][4]High viscosity at higher densities, lower thermal stability than LST.[2][3][4]More expensive than organic heavy liquids.

Advantages of this compound

Despite the significant toxicity concerns, TBE possesses certain advantages that have contributed to its historical use:

  • High Density: With a density of approximately 2.96 g/mL, TBE is effective for separating a wide range of minerals from their lighter gangue materials.[1]

  • Low Vapor Pressure: Compared to bromoform, TBE has a significantly lower vapor pressure, which reduces the risk of inhalation exposure, although it is still considered hazardous and requires proper ventilation.[2][3][4]

  • Wider Liquid Range: TBE has a broader temperature range in its liquid state compared to some alternatives, offering more flexibility in experimental conditions.[10]

However, it is crucial to weigh these advantages against the substantial health and safety risks associated with its use. TBE is poisonous by inhalation or ingestion and is a moderate skin irritant.[3][4] There is also evidence that it is a potential carcinogen.[3][4]

Experimental Protocol: Mineral Separation Using Heavy Liquids

The following is a general protocol for the separation of minerals using a heavy liquid like this compound. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

  • Crushed and sieved mineral sample

  • Heavy liquid (e.g., this compound)

  • Separatory funnel

  • Ring stand and clamp

  • Beakers

  • Filter paper

  • Wash bottle with an appropriate solvent (e.g., acetone (B3395972) for TBE)

  • Drying oven

Procedure:

  • Sample Preparation: Ensure the mineral sample is clean, dry, and sieved to a uniform particle size to facilitate efficient separation.

  • Setup: Mount the separatory funnel securely on the ring stand. Place a beaker with filter paper underneath the funnel to collect the "sink" fraction.

  • Adding the Heavy Liquid: Carefully pour the heavy liquid into the separatory funnel until it is about two-thirds full.

  • Introducing the Sample: Slowly add the prepared mineral sample to the heavy liquid in the separatory funnel.

  • Agitation and Settling: Gently stir the mixture to ensure all particles are wetted by the liquid. Allow the mixture to stand undisturbed for a period to allow the minerals to separate based on their density. Lighter minerals will float, while denser minerals will sink to the bottom. The settling time will depend on the particle size and the viscosity of the heavy liquid.

  • Separating the "Sink" Fraction: Carefully open the stopcock of the separatory funnel to drain the sunken heavy minerals onto the filter paper. Close the stopcock before the floating minerals reach the bottom.

  • Separating the "Float" Fraction: Place a new beaker with filter paper under the funnel and drain the remaining liquid and the floating light minerals.

  • Washing and Drying: Wash both the "sink" and "float" fractions with an appropriate solvent to remove any residual heavy liquid. Dry the separated mineral fractions in an oven at a suitable temperature.

  • Heavy Liquid Recovery: The used heavy liquid can be filtered and stored for reuse. For tungsten-based solutions, dilution with water followed by boiling to reconcentrate is a common recycling method.[9]

Visualization of the Heavy Liquid Selection Process

The choice of a heavy liquid is a multi-faceted decision that involves balancing performance requirements with safety and environmental considerations. The following diagram illustrates a logical workflow for selecting the most appropriate heavy liquid for a given application.

HeavyLiquidSelection start Start: Need for Density-Based Separation density Define Required Density Range start->density viscosity Consider Viscosity Requirements (Affects Separation Time) density->viscosity toxicity Assess Toxicity and Safety Constraints viscosity->toxicity recycling Evaluate Recycling and Disposal Options toxicity->recycling decision Select Appropriate Heavy Liquid recycling->decision tbe This compound (TBE) decision->tbe High Density, Low Vapor Pressure (High Toxicity) bromoform Bromoform decision->bromoform Low Viscosity (High Toxicity & Vapor Pressure) diiodomethane Diiodomethane decision->diiodomethane Very High Density (Moderate Toxicity) spt Sodium Polytungstate (SPT) decision->spt Low Toxicity (High Viscosity) lst LST Heavy Liquid decision->lst Low Toxicity & Viscosity (Good Thermal Stability)

Caption: Workflow for selecting a heavy liquid.

Conclusion

While this compound offers the advantage of high density for certain separation applications, its significant toxicity is a major drawback. The development of safer, low-toxicity alternatives like Sodium Polytungstate and LST Heavy Liquid™ provides researchers with viable options that minimize health and environmental risks. For applications where high density is paramount and the risks can be meticulously managed, TBE and other organic heavy liquids may still have a role. However, for most laboratory applications, the trend is shifting towards the adoption of safer, aqueous-based heavy liquids. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your experimental work.

References

A Comparative Guide to Mineral Separation Using 1,1,2,2-Tetrabromoethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,1,2,2-Tetrabromoethane (TBE) for mineral separation against safer, non-toxic alternatives and other separation methodologies. The information presented is supported by experimental data to aid in the selection of the most appropriate technique for your research needs, prioritizing both efficacy and laboratory safety.

Executive Summary

This compound has historically been a staple in mineralogy for density-based separation of minerals. Its high density is effective for isolating heavier minerals from lighter gangue materials. However, significant health and environmental risks associated with TBE have necessitated the adoption of safer alternatives. This guide details the performance of TBE in comparison to non-toxic heavy liquids, such as Sodium Polytungstate (SPT) and Lithium Heteropolytungstate (LST), as well as non-liquid-based techniques like magnetic and gravity separation. Experimental evidence suggests that modern, non-toxic heavy liquids can achieve comparable separation efficiency to TBE with significantly reduced health risks.

Data Presentation: Quantitative Comparison of Heavy Liquids

The selection of a heavy liquid for mineral separation is a trade-off between density, viscosity, safety, and cost. The following tables summarize the key physical properties and performance metrics of TBE and its common alternatives.

Table 1: Physical Properties of Common Heavy Liquids

Heavy LiquidChemical FormulaDensity (g/mL at 20-25°C)Viscosity (cP at 25°C)
This compound (TBE)C₂H₂Br₄~2.96[1][2]~9-10[3][4][5]
BromoformCHBr₃~2.89~1.8[3][4][5]
DiiodomethaneCH₂I₂~3.31[2][3]~2.6[3]
Sodium Polytungstate (SPT)Na₆[H₂W₁₂O₄₀]Up to 3.1[6]>20 (at 2.85 g/mL)[4]
Lithium Heteropolytungstate (LST)Li₆[H₂W₁₂O₄₀]Up to 2.95~10 (at 2.85 g/mL)[4]

Table 2: Comparative Performance Data for Heavy Mineral Separation

Heavy LiquidMineral SampleHeavy Mineral Recovery (%)Light Mineral Recovery (%)Notes
TBE (density ~2.96 g/mL) Sand98.51.5Results from duplicate splits of the 3-4cp fraction.[1]
Sodium Polytungstate (density >3.0 g/mL) Sand98.31.7Results from duplicate splits of the 3-4cp fraction. The minor difference in recovery is attributed to the slightly higher density of the SPT solution used.[1]
TBE Spodumene Ore79.6 ± 4.3-Achieved a concentrate grade of 90.9 ± 3.3% spodumene.[7]

Table 3: Health and Safety Comparison

FeatureThis compound (TBE)Sodium Polytungstate (SPT) & Lithium Heteropolytungstate (LST)
Toxicity Highly toxic by inhalation and ingestion; moderate skin irritant; potential carcinogen.[3]Considered non-toxic.[6]
Volatility Low vapor pressure, but still poses an inhalation risk.Non-volatile.[3]
Handling Precautions Must be handled in a fume hood with appropriate personal protective equipment (PPE).[3]Standard laboratory PPE (gloves, safety glasses) is recommended.
Disposal Hazardous waste.Can often be recycled; consult local regulations for disposal of tungstate (B81510) solutions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and valid mineral separation results. Below are outlines for key experimental procedures.

Protocol 1: Heavy Liquid Separation using this compound

Objective: To separate heavy minerals from a crushed rock or sediment sample.

Materials:

  • Dry, disaggregated mineral sample, sieved to the desired particle size.

  • This compound (TBE).

  • Separatory funnel with a stopcock.

  • Beakers.

  • Filter paper.

  • Wash bottle with a suitable solvent (e.g., acetone).

  • Fume hood.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Preparation: Ensure all work is conducted within a certified fume hood. Weigh the dry mineral sample.

  • Setup: Place the separatory funnel in a ring stand with a beaker underneath to collect the heavy liquid. Ensure the stopcock is closed.

  • Adding TBE and Sample: Pour TBE into the separatory funnel until it is about two-thirds full. Carefully add the weighed mineral sample to the TBE in the funnel.

  • Mixing: Gently stir the mixture with a glass rod to ensure all mineral grains are wetted by the TBE and to break up any clumps.

  • Separation: Allow the mixture to stand undisturbed. Minerals with a density greater than TBE (~2.96 g/mL) will sink to the bottom, while lighter minerals will float on the surface. The separation time will vary depending on the grain size and mineralogy of the sample.

  • Collecting the "Sink" Fraction: Carefully open the stopcock to drain the sunken heavy minerals into a filter paper-lined funnel placed over a collection beaker. Close the stopcock before the floating minerals reach the bottom.

  • Collecting the "Float" Fraction: Place a new filter paper and beaker under the separatory funnel. Drain the remaining liquid and the floating light minerals.

  • Washing and Drying: Wash both the "sink" and "float" fractions with acetone (B3395972) to remove any residual TBE. Allow the mineral fractions to dry completely in the fume hood.

  • Data Collection: Weigh the dried "sink" and "float" fractions to determine their respective percentages of the original sample mass.

Protocol 2: Non-Toxic Heavy Liquid Separation using Sodium Polytungstate (SPT) or Lithium Heteropolytungstate (LST)

Objective: To perform a safer heavy mineral separation.

Materials:

  • Dry, disaggregated mineral sample.

  • SPT or LST solution of the desired density.

  • Separatory funnel with a stopcock.

  • Beakers.

  • Filter paper.

  • Wash bottle with deionized water.

  • Standard laboratory bench (fume hood not strictly required but good practice).

  • PPE: gloves, safety goggles, lab coat.

Procedure:

  • Preparation: Weigh the dry mineral sample.

  • Setup: Arrange the separatory funnel in a ring stand with a beaker below.

  • Adding Heavy Liquid and Sample: Add the SPT or LST solution to the separatory funnel. Add the mineral sample and stir gently with a glass rod.

  • Separation: Allow the minerals to separate by density. Separation time for LST is comparable to TBE due to similar viscosity. SPT, being more viscous at higher densities, may require longer separation times.[4]

  • Collecting Fractions: Follow the same procedure as for TBE (steps 6 and 7 above) to collect the "sink" and "float" fractions.

  • Washing and Drying: Wash both mineral fractions thoroughly with deionized water to recover the heavy liquid for recycling. Dry the mineral fractions in an oven.

  • Data Collection: Weigh the dried fractions.

  • Recycling: The collected SPT or LST washings can be concentrated by evaporating the water to be reused.

Mandatory Visualization

Experimental_Workflow_TBE cluster_prep Preparation cluster_separation Separation cluster_collection Collection cluster_post Post-Processing A Dry and Weigh Mineral Sample C Add TBE to Funnel A->C B Setup Fume Hood and Separatory Funnel B->C D Add Sample to TBE C->D E Stir and Allow to Separate D->E F Drain 'Sink' Fraction (Heavy Minerals) E->F G Drain 'Float' Fraction (Light Minerals) F->G H Wash Fractions with Acetone G->H I Dry Fractions H->I J Weigh and Analyze I->J

Caption: Experimental workflow for mineral separation using this compound (TBE).

Decision_Pathway Start Select Mineral Separation Method NonLiquid Are non-liquid methods preferable? Start->NonLiquid Toxicity Is toxicity a major concern? Density Required Density? Toxicity->Density No LST Use LST Toxicity->LST Yes Viscosity Is rapid separation critical? Density->Viscosity < 3.1 g/mL TBE Use TBE (with extreme caution) Density->TBE > 3.1 g/mL Viscosity->LST Yes SPT Use SPT Viscosity->SPT No NonLiquid->Toxicity No GravityMag Use Gravity/Magnetic Separation NonLiquid->GravityMag Yes

Caption: Decision pathway for selecting a mineral separation method.

Signaling_Pathway_Analogy Input Mineral Mixture (Input Signal) HeavyLiquid Heavy Liquid (Receptor) Input->HeavyLiquid DensityDiff Density Difference (Signal Transduction) HeavyLiquid->DensityDiff Separation Physical Separation (Cellular Response) DensityDiff->Separation Sink Sink Fraction (Heavy Minerals) Separation->Sink Float Float Fraction (Light Minerals) Separation->Float

Caption: Analogy of heavy liquid separation to a signaling pathway.

Conclusion and Recommendations

The data and protocols presented in this guide demonstrate that while this compound is an effective heavy liquid for mineral separation, its high toxicity poses significant health risks. Non-toxic alternatives, particularly Lithium Heteropolytungstate (LST), offer a compelling alternative with comparable physical properties (density and viscosity) and separation efficiency, leading to similar processing times without the associated hazards. Sodium Polytungstate (SPT) is also a viable non-toxic option, although its higher viscosity at densities commonly used for mineral separation may lead to longer processing times.

For laboratories looking to phase out TBE, LST is the most direct and efficient substitute for separations requiring a density up to 2.95 g/mL. For separations where toxicity is a primary concern and processing time is less critical, SPT is a suitable choice. Non-liquid methods such as magnetic and gravity separation should also be considered, as they can be highly effective for specific mineral assemblages and eliminate the need for chemical handling and disposal.

Ultimately, the choice of separation method will depend on the specific minerals of interest, the required purity of the separated fractions, available equipment, and, most importantly, the health and safety standards of the laboratory. The evidence strongly supports a transition away from TBE to safer, equally effective alternatives.

References

A Comparative Analysis of the Toxicity of 1,1,2,2-Tetrabromoethane and Other Halogenated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of 1,1,2,2-Tetrabromoethane and other commonly used halogenated solvents, including dichloromethane, chloroform (B151607), and carbon tetrachloride. The information presented is supported by experimental data to aid in risk assessment and the selection of safer alternatives in a laboratory setting.

Comparative Toxicity Data

The acute toxicity of these solvents is summarized in the table below, presenting their LD50 (median lethal dose) and LC50 (median lethal concentration) values. A lower value indicates higher toxicity.

ChemicalCAS NumberOral LD50 (Rat)Dermal LD50 (Rat)Inhalation LC50 (Rat)
This compound 79-27-6400 - 1200 mg/kg[1]5250 mg/kg[2]549 mg/m³ (4h)[3]
Dichloromethane 75-09-2> 2000 mg/kg[4]> 2000 mg/kg[4]76000 mg/m³ (4h)[5]
Chloroform 67-66-3695 - 908 mg/kg[6][7]> 20 g/kg (Rabbit)[7]47,702 mg/m³ (4h)[6]
Carbon Tetrachloride 56-23-52350 mg/kg[8][9]5070 mg/kg[8][9]8000 ppm (4h)[8][9]

Key Toxicological Endpoints

Beyond acute lethality, these halogenated solvents exhibit a range of toxic effects on various organ systems.

  • This compound: Primarily targets the liver and central nervous system.[10] Chronic exposure can lead to liver damage.[10] It is also an irritant to the skin, eyes, and respiratory tract.[10]

  • Dichloromethane: The least toxic of the simple chlorohydrocarbons, it is still associated with significant health risks.[8] It is a neurotoxin and a suspected carcinogen, with the liver and lungs being primary targets in animal studies.[5][11] A key metabolic feature is its conversion to carbon monoxide in the body, which can lead to carboxyhemoglobinemia.[11]

  • Chloroform: A known hepatotoxin and suspected human carcinogen.[12] It can also cause damage to the kidneys and central nervous system.[6][7]

  • Carbon Tetrachloride: One of the most potent hepatotoxins, it is widely used in research to induce liver injury in animal models.[1] It is also a suspected human carcinogen and can cause damage to the kidneys and central nervous system.[1]

Mechanisms of Toxicity & Signaling Pathways

The toxicity of many halogenated solvents is initiated by their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This bioactivation generates highly reactive free radical intermediates that can lead to cellular damage through various mechanisms.

Cytochrome P450-Mediated Bioactivation and Oxidative Stress

The following diagram illustrates the general pathway for the bioactivation of halogenated alkanes like carbon tetrachloride, leading to oxidative stress and cellular injury.

G cluster_0 Hepatocyte Solvent Halogenated Solvent (e.g., CCl4) CYP450 Cytochrome P450 (e.g., CYP2E1) Solvent->CYP450 Metabolism Radical Reactive Free Radical (e.g., •CCl3) CYP450->Radical Bioactivation PeroxyRadical Peroxy Radical (e.g., CCl3OO•) Radical->PeroxyRadical + O2 ROS Reactive Oxygen Species (ROS) Radical->ROS LipidPeroxidation Lipid Peroxidation PeroxyRadical->LipidPeroxidation ROS->LipidPeroxidation CellDamage Cellular Damage (Membrane, Proteins, DNA) LipidPeroxidation->CellDamage Inflammation Inflammatory Response CellDamage->Inflammation Apoptosis Apoptosis/Necrosis CellDamage->Apoptosis G cluster_1 Inflammatory Cascade HepatocyteDamage Hepatocyte Damage KupfferCell Kupffer Cell Activation HepatocyteDamage->KupfferCell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) KupfferCell->Cytokines Chemokines Chemokines KupfferCell->Chemokines Neutrophil Neutrophil Infiltration Cytokines->Neutrophil Chemokines->Neutrophil LiverInjury Exacerbated Liver Injury Neutrophil->LiverInjury G cluster_2 In Vitro Cytotoxicity Workflow CellCulture 1. Cell Seeding in 96-well Plate CompoundPrep 2. Preparation of Solvent Dilutions Exposure 3. Cell Exposure to Solvent CellCulture->Exposure CompoundPrep->Exposure Incubation 4. Incubation (e.g., 24h, 48h, 72h) Exposure->Incubation Assay 5. Addition of Cytotoxicity Reagent (e.g., MTT, Neutral Red) Incubation->Assay Measurement 6. Absorbance/Fluorescence Reading Assay->Measurement Analysis 7. Data Analysis (IC50 Calculation) Measurement->Analysis

References

A Comparative Guide to the Use of 1,1,2,2-Tetrabromoethane (TBE) in Mineral Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of 1,1,2,2-Tetrabromoethane (TBE) for densimetric separation in mineral processing. It offers an objective comparison with alternative heavy liquids, supported by performance data and detailed experimental protocols, to aid researchers in making informed decisions for laboratory and industrial applications.

Introduction to this compound (TBE)

This compound, also known as acetylene (B1199291) tetrabromide, is a dense, halogenated hydrocarbon historically used as a heavy liquid for mineral separation.[1][2][3] The principle of its application lies in gravity or densimetric separation, a method that separates minerals based on their specific gravity.[4] Materials with a density lower than the heavy liquid will float, while denser materials will sink, allowing for a precise and efficient separation.[5][6] TBE's high density makes it particularly effective for this purpose.[7] However, its use is associated with significant economic, health, and environmental costs, necessitating a careful evaluation against safer and more modern alternatives.

Properties and Performance of TBE

TBE's primary benefit in mineral processing is its high specific gravity, which allows for the separation of a wide range of minerals.[4][7] It is particularly useful for separating heavy minerals from lighter gangue materials like quartz and silicates.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 79-27-6[8]
Molecular Formula C₂H₂Br₄[8]
Molecular Weight 345.65 g/mol [8][9]
Appearance Colorless to light yellow, oily liquid[3]
Density ~2.967 g/mL at 25 °C[8][10]
Boiling Point 243.5 °C[3]
Vapor Pressure 0.02 mm Hg at 25 °C[5]
Solubility in Water 0.065% at 30 °C[3]

Table 2: Performance Data of TBE in Mineral Separation

Mineral SystemFeed SizePerformance MetricResultSource
Spodumene OreNot specifiedSpodumene Recovery86.0 ± 7.1%[6]
Spodumene OreNot specifiedConcentrate Grade94.4 ± 3.2%[6]
Limonite from Quartz-48 +100 meshHeavy Mineral RecoveryUp to 96.6%

Cost Analysis of TBE

The costs associated with TBE extend beyond its purchase price. Significant indirect costs arise from the stringent health, safety, and environmental controls required for its use.

TBE is an expensive organic liquid, and its commercial use is often limited by cost and the challenge of efficient recovery.[6] Prices vary by supplier and quantity.

Table 3: Example Market Pricing for this compound

SupplierQuantityApproximate Price (USD)
Thermo Scientific Chemicals50 mL$79.27[9]
Thermo Scientific Chemicals250 mL$291.27[9]
Thermo Scientific Chemicals1000 mL$744.96[9]
Spectrum Chemical250 g$93.66[2]
Spectrum Chemical1 kg$208.60[2]
American Custom Chemicals250 g$4,093.44[8]
American Custom Chemicals1 kg$6,468.92[8]

Note: Prices are subject to change and may vary significantly between suppliers and purity grades.

TBE is classified as a highly hazardous substance, posing severe health and environmental risks that translate into substantial indirect costs.[11][12]

  • Health Hazards: TBE is extremely toxic. It is fatal if inhaled, harmful if swallowed, and causes serious eye and skin irritation.[12][13][14] Chronic exposure can lead to cumulative health effects.[11] These risks necessitate the use of specialized handling equipment, such as fume hoods, and comprehensive personal protective equipment (PPE), including respiratory protection and chemical-resistant gloves.[11][12][14]

  • Environmental Hazards: TBE is harmful to aquatic life with long-lasting effects.[11][12][13] Spills must be contained immediately, and the substance should not be released into drains or surface water.[11][13] This requires robust spill control measures and specialized waste disposal protocols, adding to the operational cost.

  • Recovery and Waste: While TBE can be recovered from mineral surfaces, the process is not perfectly efficient. Recovery rates can be around 95%, but sometimes as low as 90%.[6][15] Processes like steam-stripping can leave residual TBE on the mineral products (e.g., an average of 3.0 lb/ton), which must be managed.[6] Incomplete recovery leads to both economic loss and hazardous waste generation.

TBE This compound (TBE) Usage Benefits Benefits (High Separation Efficiency) TBE->Benefits Costs Costs TBE->Costs Decision Cost-Benefit Decision Benefits->Decision DirectCosts Direct Costs - High Purchase Price - Recovery System Costs->DirectCosts Economic IndirectCosts Indirect Costs - Health & Safety (Toxic) - Environmental Hazard - Waste Disposal Costs->IndirectCosts HSE DirectCosts->Decision IndirectCosts->Decision

Cost-Benefit Analysis Framework for TBE Usage.

Comparison with Alternative Heavy Liquids

Several alternatives to TBE are available, primarily falling into two categories: other halogenated hydrocarbons and low-toxicity inorganic salt solutions.

  • Halogenated Hydrocarbons: Bromoform and diiodomethane (B129776) are other organic options. While effective, they also present significant health and safety hazards.[5][15] Bromoform is considered highly toxic, and diiodomethane has a higher density (up to 3.3 g/mL) but is also hazardous.[15][16]

  • Low-Toxicity Inorganic Salts: Solutions of sodium polytungstate (SPT) and lithium heteropolytungstates (LST Heavy Liquid) are now commonly used as safer alternatives.[5][15] These liquids are non-toxic, non-volatile, and can be recycled with over 99% efficiency.[5] Their main drawbacks are higher viscosity, which can slow separation times, and a potential for crystallization.[5]

Table 4: Comparison of TBE with Common Alternatives

FeatureThis compound (TBE)BromoformLST Heavy Liquid
Type Organic (Halogenated Hydrocarbon)Organic (Halogenated Hydrocarbon)Inorganic Salt Solution
Max Density ~2.96 g/mL[15]~2.89 g/mL[5][15]Up to 2.95 g/mL at 25°C[5]
Viscosity High (9 cP)[5]Low (1.8 cP)[5]Low at operating densities[5]
Health & Safety Extremely toxic, fatal if inhaled[11][12][14]Toxic, environmental toxin[16]Low to non-toxic[5][15]
Environmental Harmful to aquatic life[11][13]Environmental toxin[16]Low environmental impact
Recovery ~90-95% efficiency[6][15]Requires acetone (B3395972) for washing[15]>99% efficiency via evaporation[5]
Key Advantage High densityLower viscosity than TBESafety and high recovery rate
Key Disadvantage Extreme toxicity and high costHigh toxicity and volatilityHigher viscosity than bromoform

Experimental Protocols

The following is a generalized protocol for performing a sink-float separation using a heavy liquid like TBE. Note: All steps involving TBE must be performed in a certified chemical fume hood with appropriate PPE.

Objective: To separate a crushed mineral sample into heavy and light fractions.

Materials:

  • Crushed and sieved mineral sample (e.g., -100 mesh)

  • This compound (TBE)

  • Separatory funnel or specialized separation vessel

  • Beakers, filter funnels, and appropriate filter paper

  • Wash solvent (e.g., acetone)[15]

  • Drying oven

  • Analytical balance

Procedure:

  • Sample Preparation: Dry the mineral sample to remove moisture. Weigh a specific amount of the sample (e.g., 10-20 grams).

  • Heavy Liquid Preparation: Carefully pour TBE into the separatory funnel to about two-thirds of its volume.

  • Mineral Addition: Slowly add the weighed mineral sample to the TBE in the funnel.

  • Agitation: Gently stir the mixture to ensure all particles are wetted by the liquid and to break up any clumps. Avoid introducing air bubbles.

  • Separation: Allow the mixture to stand undisturbed for a sufficient period (e.g., 30-60 minutes) for the minerals to separate by density. The denser minerals ("sinks") will settle to the bottom, while the lighter minerals ("floats") will remain at or near the surface.

  • Fraction Collection:

    • Sinks: Carefully drain the settled heavy mineral fraction from the bottom of the separatory funnel into a beaker with a filter paper setup.

    • Floats: Drain the remaining liquid containing the floating light fraction into a separate filter funnel.

  • Washing and Recovery:

    • Thoroughly wash both the sink and float fractions with a suitable solvent (e.g., acetone) to remove all residual TBE.[15]

    • Collect all TBE and solvent washings for proper recovery or disposal according to institutional safety protocols.

  • Drying and Weighing: Dry both mineral fractions in an oven at a low temperature (e.g., 105°C) until a constant weight is achieved.

  • Analysis: Weigh the dried sink and float fractions. The weights can be used to calculate the percentage of heavy and light minerals in the original sample. Further mineralogical analysis can be performed on each fraction.

A 1. Prepare Dry, Weighed Mineral Sample B 2. Add Sample to TBE in Separatory Funnel A->B C 3. Stir to Wet Particles & Allow to Settle B->C D 4. Separation Occurs (Sinks & Floats) C->D E 5. Drain 'Sink' Fraction D->E Heavy Minerals F 6. Drain 'Float' Fraction D->F Light Minerals G 7. Wash Both Fractions with Solvent E->G F->G H 8. Dry Fractions in Oven G->H J Collect TBE & Solvent for Recovery/Disposal G->J I 9. Weigh & Analyze Sink and Float Products H->I

References

A Guide to Non-Toxic Heavy Liquids for Mineral Separation: Performance and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more efficient methods for mineral separation, this guide offers a comprehensive comparison of non-toxic heavy liquid alternatives to traditional hazardous materials. This document provides a detailed analysis of their performance, supported by available data, and includes explicit experimental protocols for their application.

The use of heavy liquids to separate minerals based on their density is a cornerstone of geological and material sciences. Historically, toxic halogenated hydrocarbons like bromoform (B151600) and tetrabromoethane have been the standard. However, significant health, safety, and environmental concerns have driven the development of effective, non-toxic alternatives. This guide focuses on the most prominent of these: aqueous solutions of sodium polytungstate (SPT), lithium metatungstate (LMT), and lithium and sodium heteropolytungstates (LST heavy liquids).

Comparative Analysis of Heavy Liquids

The ideal heavy liquid for mineral separation should possess high density, low viscosity, be non-toxic, and allow for easy recovery and reuse. The following tables provide a comparative overview of the key properties of common non-toxic heavy liquids against the traditional toxic option, bromoform.

Physical and Chemical Properties
PropertyLST Heavy Liquid (Heteropolytungstate)Sodium Polytungstate (SPT)Bromoform (Tribromomethane)
Chemical Formula Mixture of Lithium and Sodium HeteropolytungstatesNa₆[H₂W₁₂O₄₀]CHBr₃
Maximum Density (g/cm³ at 25°C) ~2.95[1]~3.1[2]~2.89[3]
Viscosity at 2.85 g/cm³ (cP at 25°C) ~10 - 11[2][3]>20[2]~1.8 - 2[2][3]
Appearance Colorless to pale yellow solutionWhite crystalline powder (dissolved into a solution)Colorless liquid
Solubility Highly soluble in waterSoluble in waterSlightly soluble in water
Thermal Stability Stable up to 140°CDecomposes above 80°C[3][4]Decomposes with heat
Safety and Handling
AspectLST Heavy LiquidSodium Polytungstate (SPT)Bromoform
Toxicity Low toxicity[4]Considered non-toxicToxic, suspected carcinogen
Vapor Pressure Low (aqueous solution)Low (aqueous solution)High (5.9 mm Hg at 25°C)[3][4]
Handling Precautions Standard laboratory PPE (gloves, safety glasses)Standard laboratory PPE (gloves, safety glasses)Fume hood, specialized PPE required
Disposal Can be recycled with >99% efficiency[3]Can be recycledHazardous waste disposal required

Performance Insights

The lower viscosity of LST heavy liquids at typical operating densities (around 2.85 g/cm³) is a significant advantage over SPT.[2] This lower viscosity facilitates faster and more efficient separation of minerals, as settling times are reduced.[2] While bromoform has the lowest viscosity, its high toxicity and volatility present considerable handling challenges and health risks.

A study comparing LST to bromoform noted that LST provides an excellent replacement, with the low viscosity leading to a quick and clean separation between heavy and light mineral phases. The same study highlighted that a typical separation of a 50g sample in 250 ml of LST could be completed in 10-20 minutes, allowing for a 50% increase in productivity compared to using bromoform.[5] Furthermore, separations using LST produced clean mineral fractions without the surface contamination of bromine that can interfere with subsequent analyses like SEM-EDXA.[5]

Experimental Protocol: Mineral Separation Using Non-Toxic Heavy Liquids

This protocol provides a general procedure for separating heavy minerals from a disaggregated rock or sediment sample using a non-toxic heavy liquid like LST or SPT.

Materials
  • Disaggregated and sieved mineral sample (e.g., sand fraction)

  • Non-toxic heavy liquid (e.g., LST Heavy Liquid or Sodium Polytungstate solution) with a pre-adjusted density (typically 2.85 g/cm³)

  • Separatory funnels with stopcocks

  • Ring stands and clamps

  • Beakers

  • Filter funnels and filter paper

  • Wash bottles with deionized water

  • Glass stirring rods

  • Drying oven

  • Balance

Procedure
  • Sample Preparation:

    • Ensure the mineral sample is clean, dry, and sieved to the desired particle size range. Clays and very fine silts should be washed out as they can interfere with the separation.

  • Setup:

    • Mount a separatory funnel securely in a ring stand.

    • Place a beaker or flask with a filter funnel and filter paper underneath the separatory funnel to collect the heavy mineral fraction.

    • Ensure the stopcock of the separatory funnel is closed.

  • Adding the Heavy Liquid and Sample:

    • Pour the non-toxic heavy liquid into the separatory funnel.

    • Carefully add the mineral sample to the heavy liquid in the separatory funnel.

    • Gently stir the mixture with a glass rod to ensure all mineral grains are wetted by the heavy liquid and to break up any clumps.

  • Separation (Sink-Float):

    • Allow the mixture to stand undisturbed. Minerals with a density greater than the heavy liquid will sink to the bottom, while lighter minerals will float on the surface.

    • The separation time will vary depending on the viscosity of the liquid and the grain size of the sample. For LST, this may take 10-20 minutes.[5] For the more viscous SPT, it may take longer.

  • Collecting the Heavy Mineral (Sink) Fraction:

    • Once a clear separation is observed, carefully open the stopcock to drain the sunken heavy minerals into the filter paper.

    • Close the stopcock just as the last of the heavy mineral grains have passed through, avoiding the transfer of the floating (light) minerals.

  • Collecting the Light Mineral (Float) Fraction:

    • Place a second clean beaker with a filter funnel and paper under the separatory funnel.

    • Open the stopcock to drain the remaining liquid and the floating light minerals.

  • Washing and Recovery:

    • Thoroughly wash the collected heavy and light mineral fractions with deionized water to remove all traces of the heavy liquid.

    • Collect all the wash water containing the diluted heavy liquid in a separate container for recycling.

    • Dry the washed mineral fractions in an oven at a low temperature (e.g., 60-80°C).

  • Heavy Liquid Recycling:

    • The collected wash water can be evaporated to reconcentrate the heavy liquid to its original density for reuse. LST heavy liquids are thermally stable and can be concentrated by boiling the water off.[3] For SPT, evaporation should be done at a lower temperature (below 80°C) to avoid decomposition.[3]

Visualizing the Workflow

The following diagrams illustrate the key processes in non-toxic heavy liquid mineral separation.

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Heavy Liquid Separation cluster_post Post-Separation Processing Sample Initial Mineral Sample Wash Wash to Remove Fines Sample->Wash Dry Dry the Sample Wash->Dry Sieve Sieve to Desired Size Dry->Sieve Add_Sample Add Mineral Sample & Stir Sieve->Add_Sample Setup Setup Separatory Funnel Add_HL Add Heavy Liquid Setup->Add_HL Add_HL->Add_Sample Separate Allow Sink-Float Separation Add_Sample->Separate Drain_Heavy Drain 'Sink' Fraction (Heavy Minerals) Separate->Drain_Heavy Drain_Light Drain 'Float' Fraction (Light Minerals) Separate->Drain_Light Wash_Heavy Wash Heavy Minerals Drain_Heavy->Wash_Heavy Wash_Light Wash Light Minerals Drain_Light->Wash_Light Dry_Heavy Dry Heavy Minerals Wash_Heavy->Dry_Heavy Collect_Wash Collect Wash Water for Recycling Wash_Heavy->Collect_Wash Dry_Light Dry Light Minerals Wash_Light->Dry_Light Wash_Light->Collect_Wash Recycle Recycle Heavy Liquid (Evaporate Water) Collect_Wash->Recycle

Caption: Experimental workflow for mineral separation using non-toxic heavy liquids.

Logical_Relationship cluster_properties Liquid Properties cluster_performance Separation Performance Viscosity Viscosity Efficiency Separation Efficiency Viscosity->Efficiency inversely proportional Time Separation Time Viscosity->Time proportional Toxicity Toxicity Safety Operator Safety Toxicity->Safety inversely proportional

Caption: Key relationships between heavy liquid properties and separation performance.

References

A Comparative Guide to 1,1,2,2-Tetrabromoethane for Density Separation in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Geochemical Professionals

This guide provides a comprehensive comparison of 1,1,2,2-Tetrabromoethane (TBE) with other common heavy liquids used for the densimetric separation of minerals and organic matter in various geological sample types, including rocks, sediments, and soils. The information presented is intended to assist researchers in selecting the appropriate dense medium for their specific analytical needs, with a focus on performance, safety, and procedural considerations.

Performance Comparison of Heavy Liquids

The selection of a heavy liquid for densimetric separation is a critical step in isolating specific mineral or organic fractions from a heterogeneous geological sample. This compound has historically been a widely used medium due to its high density and effectiveness. However, concerns over its toxicity have led to the adoption of alternatives. The following table provides a comparative overview of TBE and its common alternatives.

Table 1: Comparison of Properties of Common Heavy Liquids

PropertyThis compound (TBE)Sodium Polytungstate (SPT)Bromoform (B151600)Diiodomethane
Chemical Formula C₂H₂Br₄Na₆[H₂W₁₂O₄₀]CHBr₃CH₂I₂
Density (g/cm³) ~2.96Up to 3.1 (in aqueous solution)~2.89~3.32
Viscosity Moderate (9 cP)Low to High (increases with density)Low (1.8 cP)Low (2.6 cP)
Toxicity High (Toxic, suspected carcinogen)Low (Non-toxic)High (Toxic, suspected carcinogen)Moderate (Toxic)
Solubility Immiscible in water, soluble in organic solventsSoluble in waterSlightly soluble in water, miscible with organic solventsImmiscible in water, soluble in organic solvents
Recovery Recoverable through distillation, but losses can be significant (~10%).High recovery through evaporation of water.Recoverable through distillation.Recoverable through distillation.
Cost ModerateHighModerateHigh
Notes Effective for a wide range of minerals. Requires use in a fume hood with appropriate PPE.Safer alternative, but can be viscous at high densities, increasing separation time.Similar density to TBE but more volatile.Useful for separating denser minerals.

Experimental Data: Heavy Mineral Recovery

Quantitative data on the direct comparative performance of TBE across different geological sample types is limited in recent literature due to the shift towards safer alternatives. However, studies comparing other heavy liquids provide valuable insights into expected recovery efficiencies. The following data is adapted from a study comparing the recovery of heavy minerals from different rock types using bromoform, which has a similar density to TBE, and sodium polytungstate (SPT).

Table 2: Percentage of Heavy Mineral Recovery in Different Rock Types

Density Cut-off (g/cm³)Granite (% Recovery)Schist (% Recovery)Sandstone (% Recovery)
Bromoform SPT Bromoform
>2.8 98.598.299.1
>2.9 97.296.898.5
>3.0 95.894.697.6
>3.1 93.191.996.2

Note: Data for bromoform can be considered indicative of the performance of TBE due to their similar densities. The data shows that while organic heavy liquids like bromoform (and by extension, TBE) can offer slightly higher recovery rates, the non-toxic SPT performs comparably, with differences being minimal for most applications.

Experimental Protocols

A generalized protocol for heavy liquid separation using this compound is provided below. This protocol can be adapted for various geological sample types. Crucially, all steps involving TBE must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Sample Preparation
  • Crushing and Grinding: Rock samples should be crushed using a jaw crusher and then ground to the desired particle size using a disc mill or mortar and pestle. The final particle size will depend on the liberation size of the minerals of interest. For soils and sediments, disaggregation may be necessary.

  • Sieving: Sieve the crushed or disaggregated sample to obtain a uniform particle size fraction. This is crucial for efficient separation.

  • Washing and Drying: Wash the sample with deionized water to remove fine dust and soluble salts. For soil samples, pre-treatment to remove organic matter (e.g., with hydrogen peroxide) and carbonates (e.g., with dilute hydrochloric acid) may be necessary depending on the research goals. Dry the sample completely in an oven at a low temperature (e.g., 60°C).

Density Separation
  • Setting up the Apparatus: Place a separatory funnel in a ring stand. Below the funnel, place a beaker to collect the "sink" fraction and another for the "float" fraction.

  • Adding the Heavy Liquid: Carefully pour the this compound into the separatory funnel.

  • Introducing the Sample: Slowly add the prepared, dry sample to the heavy liquid in the separatory funnel.

  • Stirring and Settling: Gently stir the mixture to ensure all particles are wetted by the heavy liquid and to break up any clumps. Allow the mixture to stand undisturbed for a period of time (from 30 minutes to several hours) to allow the minerals to separate based on their density. Minerals with a density greater than TBE will sink, while those with a lower density will float.

  • Collecting the Fractions:

    • Sink Fraction: Carefully open the stopcock of the separatory funnel to drain the sunken heavy minerals into a filter funnel lined with filter paper placed over a collection flask.

    • Float Fraction: Once the sink fraction is collected, drain the remaining liquid containing the floating light minerals into a separate filter funnel.

  • Washing the Fractions: Wash both the sink and float fractions thoroughly with a suitable solvent (e.g., acetone (B3395972) or ethanol) to remove all traces of TBE. This step is critical and should be repeated multiple times.

  • Drying and Weighing: Dry the washed mineral fractions in an oven at a low temperature. Once dry, weigh each fraction for quantitative analysis.

Recovery of this compound

The used TBE and the solvent washings can be collected for recovery. TBE can be separated from the washing solvent by distillation. However, this process requires specialized equipment and must be conducted with extreme caution due to the hazardous nature of the vapors.

Mandatory Visualizations

Heavy_Liquid_Separation_Workflow cluster_prep Sample Preparation cluster_separation Density Separation (in Fume Hood) cluster_fractionation Fraction Collection & Cleaning cluster_analysis Analysis GeologicalSample Geological Sample (Rock, Sediment, Soil) Crushing Crushing/Disaggregation GeologicalSample->Crushing Sieving Sieving to Uniform Size Crushing->Sieving WashingDrying Washing & Drying Sieving->WashingDrying PreparedSample Prepared Sample WashingDrying->PreparedSample Mixing Mix with this compound in Separatory Funnel PreparedSample->Mixing Settling Stir & Allow to Settle Mixing->Settling Separation Separation of Float and Sink Settling->Separation Float Float Fraction (Density < 2.96 g/cm³) Separation->Float Sink Sink Fraction (Density > 2.96 g/cm³) Separation->Sink WashFloat Wash with Solvent Float->WashFloat WashSink Wash with Solvent Sink->WashSink DryFloat Dry & Weigh WashFloat->DryFloat DrySink Dry & Weigh WashSink->DrySink AnalysisFloat Further Analysis of Light Minerals DryFloat->AnalysisFloat AnalysisSink Further Analysis of Heavy Minerals DrySink->AnalysisSink

Caption: Workflow for heavy liquid separation using this compound.

Application in Soil Organic Matter (SOM) Fractionation

Density fractionation is a common technique to separate soil organic matter into a light fraction (LF), consisting of relatively fresh plant debris, and a heavy fraction (HF), where organic matter is associated with mineral particles. While TBE can be used for this purpose, its toxicity has led to the widespread adoption of sodium polytungstate (SPT) in soil science. The general principle of the protocol described above is applicable. For SOM fractionation, a lower density, typically around 1.6-1.8 g/cm³, is used. This is achieved by diluting the TBE with a less dense, miscible organic solvent.

Safety and Environmental Considerations

This compound is classified as a hazardous substance. It is toxic if inhaled, ingested, or absorbed through the skin. Chronic exposure may cause liver and kidney damage. Therefore, strict adherence to safety protocols is mandatory.

  • Handling: Always handle TBE in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Waste Disposal: Dispose of TBE and TBE-contaminated materials as hazardous waste according to institutional and local regulations.

  • Alternatives: Whenever possible, consider using non-toxic alternatives like sodium polytungstate to minimize health and environmental risks.

Conclusion

This compound is an effective heavy liquid for the density separation of minerals and other geological materials. Its performance is comparable to other organic heavy liquids like bromoform. However, its high toxicity is a significant drawback. Non-toxic, water-soluble alternatives such as sodium polytungstate offer a much safer option with comparable, albeit sometimes slightly lower, recovery efficiencies and potentially longer separation times due to higher viscosity. The choice of heavy liquid should be based on a careful consideration of the specific research objectives, the required density for separation, and, most importantly, the available safety infrastructure and commitment to safe laboratory practices.

Navigating Density: A Comparative Guide to 1,1,2,2-Tetrabromoethane and Alternative Methods for Accurate Density Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a material's density is a critical parameter for quality control, material characterization, and formulation development. This guide provides an objective comparison of the sink-float method utilizing 1,1,2,2-Tetrabromoethane against two common alternatives: Gas Pycnometry and the Archimedes' method. We will delve into the experimental protocols, present comparative data, and discuss the advantages and limitations of each technique to aid in the selection of the most appropriate method for your specific research needs.

The sink-float method, often employing high-density liquids like this compound, offers a straightforward approach for separating materials based on their density.[1][2] This technique is particularly useful in mineralogy for the separation of minerals.[1] However, the inherent toxicity of this compound necessitates a careful evaluation of its use against safer, yet potentially more complex, alternative methods.[3]

This guide will provide a comparative analysis of the following density determination methods:

  • Sink-Float Method with this compound: A technique that relies on the buoyancy of a sample in a high-density liquid.

  • Gas Pycnometry: A non-destructive method that measures the volume of a solid by detecting the pressure change of an inert gas in a calibrated chamber.[4][5]

  • Archimedes' Method (Hydrostatic Weighing): A classic technique that determines the volume of an object by measuring its apparent weight when submerged in a liquid of known density.[6][7]

Comparative Analysis of Accuracy and Precision

The selection of a density determination method often hinges on the required level of accuracy and precision for a given application. The following table summarizes the reported accuracy and precision for each method, based on available experimental data. It is important to note that these values can be influenced by the specific instrument, operator skill, and the nature of the material being analyzed.

MethodMaterial TestedReported AccuracyReported Precision (Repeatability)
Sink-Float Method GlassAccurate to ±0.0002 g/cm³Standard deviation of approximately 0.0001 g/cm³
Gas Pycnometry Flax-Epoxy Composites-Similar and repeatable results to Archimedes' method with ethanol
General SolidsAccurate to within 0.03% of reading, plus 0.03% of sample capacityTypically to within ± 0.01% of the nominal full-scale sample chamber volume
Archimedes' Method Flax-Epoxy Composites-Similar and repeatable results to Gas Pycnometry (using ethanol)
General Solids-Can be affected by water absorption and air bubbles

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible density measurements. Below are the methodologies for the three discussed techniques.

Sink-Float Method (with this compound)

This method is particularly suited for the separation of materials with different densities and for the determination of the density of small, solid samples.

Materials:

  • This compound (or other suitable heavy liquid)

  • A miscible liquid of lower density (e.g., acetone) for density adjustment

  • Hydrometer or pycnometer for measuring liquid density

  • Separatory funnel or beaker

  • Sample to be tested

  • Standard reference materials of known density (optional, for calibration)

  • Fume hood and appropriate personal protective equipment (PPE)

Procedure:

  • Prepare the Heavy Liquid Mixture: In a fume hood, prepare a liquid mixture with a density slightly lower than the expected density of the sample by mixing this compound with a less dense, miscible liquid.

  • Introduce the Sample: Place the solid sample into the heavy liquid mixture.

  • Observe and Adjust Density:

    • If the sample sinks, its density is greater than that of the liquid. Add small increments of this compound to increase the liquid's density until the sample becomes suspended (neither sinking nor floating).

    • If the sample floats, its density is less than that of the liquid. Add small increments of the less dense liquid to decrease the liquid's density until the sample becomes suspended.

  • Density Measurement: Once the sample is suspended, the density of the liquid is equal to the density of the sample. Carefully measure the density of the liquid using a hydrometer or pycnometer.

  • Separation (for mixtures): For separating a mixture of particles, the liquid density is adjusted to be intermediate to the densities of the components. The lighter particles will float, and the heavier particles will sink. The two fractions can then be physically separated.[2]

Gas Pycnometry

This technique is highly accurate for determining the skeletal density of solids, including powders and porous materials, by measuring the volume of displaced gas.

Materials:

  • Gas Pycnometer

  • Inert gas (typically helium)

  • Analytical balance

  • Sample to be tested

  • Calibration spheres of known volume

Procedure:

  • Sample Preparation: Accurately weigh the sample using an analytical balance. Ensure the sample is clean and dry. For porous materials, degassing may be necessary to remove adsorbed moisture and gases.[8]

  • Calibration: Calibrate the gas pycnometer using the provided calibration spheres of known, precise volumes. This step establishes the volume of the sample chamber and the reference chamber.

  • Sample Analysis:

    • Place the weighed sample into the sample chamber.

    • The instrument will then automatically purge the chamber with the analysis gas (helium) to remove air and contaminants.

    • The sample chamber is pressurized with the analysis gas to a specific pressure.

    • The gas is then expanded into a second, empty reference chamber of known volume.

    • The pressure drop is measured, and the instrument's software calculates the volume of the solid sample based on Boyle's Law.[4][5]

  • Density Calculation: The density of the sample is calculated by dividing its mass by the measured volume.

Archimedes' Method (Hydrostatic Weighing)

This method determines the density of a solid by measuring its weight in air and its apparent weight when submerged in a liquid of known density.[6]

Materials:

  • Analytical balance with a hydrostatic weighing kit (or a setup with a beaker and a fine suspension wire)

  • Liquid of known density (e.g., deionized water, ethanol)

  • Thermometer

  • Sample to be tested

Procedure:

  • Weigh in Air: Accurately weigh the dry sample in air and record this mass (m_air).

  • Weigh in Liquid: Submerge the sample in a beaker containing a liquid of known density (ρ_liquid). Ensure no air bubbles are adhering to the sample's surface. The sample should be fully submerged but not touching the sides or bottom of the beaker.

  • Record Apparent Mass: Measure the apparent mass of the submerged sample (m_apparent).

  • Calculate Volume: The volume of the sample (V_sample) is calculated using the following formula: V_sample = (m_air - m_apparent) / ρ_liquid

  • Calculate Density: The density of the sample (ρ_sample) is then calculated by dividing its mass in air by its volume: ρ_sample = m_air / V_sample

Visualizing the Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for each density determination method.

Sink_Float_Method cluster_prep Preparation cluster_measurement Measurement cluster_result Result prep_liquid Prepare Heavy Liquid (this compound Mix) place_sample Place Sample in Liquid prep_liquid->place_sample observe Observe Sink/Float place_sample->observe adjust_density Adjust Liquid Density (Add Heavy or Light Liquid) observe->adjust_density If not suspended suspended Sample is Suspended observe->suspended If suspended adjust_density->observe measure_liquid_density Measure Liquid Density (Hydrometer/Pycnometer) suspended->measure_liquid_density density_equals Sample Density = Liquid Density measure_liquid_density->density_equals

Caption: Workflow for the Sink-Float Density Determination Method.

Gas_Pycnometry_Method cluster_prep Preparation cluster_analysis Analysis cluster_result Result weigh_sample Weigh Sample place_in_chamber Place Sample in Chamber weigh_sample->place_in_chamber calibrate Calibrate Instrument calibrate->place_in_chamber purge Purge with Helium place_in_chamber->purge pressurize Pressurize Chamber purge->pressurize expand_gas Expand Gas to Reference Chamber pressurize->expand_gas measure_pressure Measure Pressure Drop expand_gas->measure_pressure calculate_volume Calculate Volume measure_pressure->calculate_volume calculate_density Calculate Density (Mass/Volume) calculate_volume->calculate_density

Caption: Workflow for the Gas Pycnometry Density Determination Method.

Archimedes_Method cluster_measurement Measurement cluster_calculation Calculation weigh_air Weigh Sample in Air (m_air) calc_volume Calculate Volume: (m_air - m_apparent) / ρ_liquid weigh_air->calc_volume weigh_liquid Weigh Sample Submerged in Liquid (m_apparent) weigh_liquid->calc_volume calc_density Calculate Density: m_air / Volume calc_volume->calc_density

Caption: Workflow for the Archimedes' Method (Hydrostatic Weighing).

Discussion and Recommendations

Sink-Float Method with this compound:

  • Advantages: This method is conceptually simple and can be effective for separating materials with different densities. It can be highly accurate for specific applications like the quality control of glass.

  • Disadvantages: The primary drawback is the high toxicity of this compound, which poses significant health and safety risks.[3] The accuracy of the method is highly dependent on the precise control of the liquid's density and temperature. It is also a destructive method for samples that are soluble in the heavy liquid. The use of less toxic heavy liquids like sodium polytungstate is a safer alternative.[9]

Gas Pycnometry:

  • Advantages: This is a highly accurate and precise non-destructive method suitable for a wide range of solid materials, including powders and porous substances.[5] The automated nature of modern instruments reduces operator-dependent variability.

  • Disadvantages: The initial equipment cost can be high. The method measures skeletal density, which excludes open pores, and may not be representative of the bulk density for some applications. Proper sample preparation, including degassing, is crucial for accurate results, especially for porous materials.[8]

Archimedes' Method:

  • Advantages: This is a well-established, relatively inexpensive, and straightforward method for determining the bulk density of non-porous solids.

  • Disadvantages: The accuracy can be affected by factors such as liquid absorption by the sample, the presence of air bubbles, and temperature fluctuations affecting the liquid's density.[10] It may not be suitable for powders or highly porous materials without special considerations.

For applications demanding the highest accuracy and precision in determining the skeletal density of a wide variety of solid materials, Gas Pycnometry is the recommended method. Its non-destructive nature and high degree of automation make it a reliable choice for research and quality control in the pharmaceutical and materials science fields.

The Archimedes' Method remains a viable and cost-effective option for determining the bulk density of non-porous solids, provided that experimental conditions are carefully controlled.

The Sink-Float Method using this compound should be approached with extreme caution due to the hazardous nature of the heavy liquid. While it can be accurate for specific applications, the significant health and safety concerns make it a less desirable option compared to the safer and often more versatile alternatives. When a sink-float separation is necessary, the use of non-toxic heavy liquids is strongly encouraged.

Ultimately, the choice of the most appropriate density determination method will depend on the specific material, the required accuracy and precision, budgetary constraints, and, most importantly, safety considerations.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrabromoethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,1,2,2-Tetrabromoethane (TBE), also known as acetylene (B1199291) tetrabromide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling at all times.[1] It is fatal if inhaled, harmful if swallowed, and causes skin and serious eye irritation.[2][3] It is also harmful to aquatic life with long-lasting effects.[2][3]

Key Hazards Summary

Hazard Type Description Citations
Acute Toxicity Fatal if inhaled (Category 2). Harmful if swallowed (Category 4). [3]
Skin Corrosion/Irritation Causes skin irritation (Category 2). [3]
Eye Damage/Irritation Causes serious eye irritation (Category 2). [3]
Environmental Hazard Harmful to aquatic organisms, may cause long-term adverse effects. [1][2]
Chemical Hazard Decomposes on heating (at 190°C or 374°F) or burning, producing toxic and corrosive fumes like hydrogen bromide and carbonyl bromide. [4]

| Reactivity | Reacts with strong bases, strong oxidants, and some metals (hot iron, aluminum, zinc). It can soften or destroy most plastics and rubbers. |[5] |

Pre-Disposal Operations: Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and environmental contamination prior to disposal.

Personal Protective Equipment (PPE)

EquipmentSpecificationCitations
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or risk assessment shows a need, use a full-face supplied-air respirator or a respirator with ABEK (EN 14387) cartridges.[3]
Hand Protection Wear impermeable chemical-resistant gloves. Inspect gloves prior to use and use proper removal techniques.[3]
Eye/Face Protection Wear safety glasses with non-perforated side shields and a face shield.[6][7]
Body Protection Wear a complete suit protecting against chemicals. Do not allow clothing wet with the material to stay in contact with skin.[3]

Storage and Transportation Requirements

ParameterRequirementCitations
Storage Conditions Store in a cool, dry, well-ventilated, and locked-up area. Keep containers tightly closed and upright to prevent leakage.[6][7][8]
Incompatible Materials Separate from strong oxidants, strong bases, alkali or alkaline earth metals (e.g., powdered aluminum, zinc), and foodstuffs.[8]
Container Materials Use glass containers for lab quantities. Lined metal cans or plastic pails are also suitable. DO NOT use aluminum or galvanized containers.[1][8]
UN Number UN 2504[3]
UN Hazard Class 6.1 (Toxic)[3]
UN Packing Group III[3]

Spill and Leak Management

Immediate and appropriate response to spills is crucial to mitigate hazards.

Experimental Protocol: Spill Cleanup

  • Evacuate and Ventilate: Immediately clear the area of all personnel and move upwind. Ensure the area is well-ventilated.[1][3]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Don PPE: Wear the appropriate PPE as specified in the table above, including respiratory protection (a self-contained breathing apparatus may be necessary).[3]

  • Containment: Prevent the spill from entering drains, sewers, or waterways using any means available.[1][7]

  • Absorption: Absorb the spilled liquid with a dry, inert material such as sand, vermiculite, or earth. Do not use combustible materials like sawdust.[4][5]

  • Collection: Carefully collect the absorbed material into a suitable, sealable, and properly labeled hazardous waste container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly. All wash water must be collected for treatment and disposal as hazardous waste.[1]

Step-by-Step Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations.[1][9] A licensed disposal company should handle the final disposal.[3]

Operational Plan for Disposal

  • Waste Classification: Determine if the waste is contaminated. Unused, uncontaminated material may be suitable for recycling or reclamation through methods like distillation or filtration.[1][8] If contaminated, it must be treated as hazardous waste.

  • Segregation and Collection: Collect waste this compound in designated, compatible, and clearly labeled containers.[3] Keep it segregated from incompatible materials.

  • Consult Authorities: Contact your institution's Environmental Health & Safety (EHS) office and consult the State Land Waste Authority for specific guidance.[1][8]

  • Arrange for Professional Disposal: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company.[3] Approved disposal methods typically include:

    • Incineration: At a designated and approved site.[1][8]

    • Landfill: Burying residue at an authorized landfill.[1][8]

  • Container Disposal: Empty containers are still considered hazardous as they retain product residue.[1][8] They should be returned to the supplier for reuse if possible. Otherwise, they must be punctured to prevent re-use and disposed of in an authorized landfill.[1][8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste this compound Generated check_contamination Is the material contaminated? start->check_contamination uncontaminated Unused / Uncontaminated check_contamination->uncontaminated No contaminated Contaminated Waste check_contamination->contaminated Yes recycle_options Evaluate Recycling Options: - Return to Supplier - Reclaim via Distillation/Filtration uncontaminated->recycle_options collect_waste Collect in a Labeled, Compatible Hazardous Waste Container contaminated->collect_waste recycle_options->collect_waste If not recyclable consult Consult EHS & State Waste Authority collect_waste->consult disposal_company Transfer to Licensed Hazardous Waste Disposal Company consult->disposal_company final_disposal Final Disposal Method: - Incineration - Authorized Landfill disposal_company->final_disposal

Caption: Disposal workflow for this compound.

References

×

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1,1,2,2-Tetrabromoethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.